Product packaging for 2-Amino-2-deoxyglucose hydrochloride(Cat. No.:CAS No. 66-84-2)

2-Amino-2-deoxyglucose hydrochloride

Cat. No.: B195360
CAS No.: 66-84-2
M. Wt: 215.63 g/mol
InChI Key: QKPLRMLTKYXDST-NSEZLWDYSA-N
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Description

The Expert Panel for Cosmetic Ingredient Safety concluded that Glucosamine HCl is safe in cosmetics in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO5 B195360 2-Amino-2-deoxyglucose hydrochloride CAS No. 66-84-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLRMLTKYXDST-NSEZLWDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037236
Record name Glucosamine hydrochloride
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Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Glucosamine hydrochloride
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Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66-84-2
Record name Glucosamine hydrochloride
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Record name Glucosamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-deoxyglucose Hydrochloride from D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Amino-2-deoxyglucose hydrochloride, commonly known as glucosamine (B1671600) HCl, from the readily available starting material, D-glucose. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

2-Amino-2-deoxy-D-glucose is a naturally occurring amino sugar and a fundamental building block for a variety of macromolecules, including chitin (B13524) and glycosaminoglycans. Its hydrochloride salt, glucosamine HCl, is widely used in the pharmaceutical and nutraceutical industries for the management of osteoarthritis and other joint-related disorders. While traditionally sourced from the hydrolysis of chitin from crustacean shells, chemical synthesis from D-glucose offers a viable alternative, providing a controlled and potentially more sustainable production route. This guide explores two prominent chemical synthesis strategies: the "Glucosone Pathway" and the "Glycal Pathway."

Route 1: The Glucosone Pathway

This synthetic route proceeds through the formation of D-glucosone as a key intermediate. The overall transformation involves the oxidation of D-glucose at the C-2 position to form D-glucosone, followed by the introduction of the amino group via an oxime intermediate and subsequent reduction.

Logical Workflow of the Glucosone Pathway

Glucosone_Pathway D_Glucose D-Glucose D_Glucosazone D-Glucosazone D_Glucose->D_Glucosazone Phenylhydrazine (B124118), Acetic Acid D_Glucosone D-Glucosone D_Glucosazone->D_Glucosone Hydrolysis D_Glucosone_Oxime D-Glucosone Oxime D_Glucosone->D_Glucosone_Oxime Hydroxylamine (B1172632) Glucosamine_HCl 2-Amino-2-deoxyglucose Hydrochloride D_Glucosone_Oxime->Glucosamine_HCl Reduction (e.g., Catalytic Hydrogenation), HCl

Caption: Workflow for the synthesis of Glucosamine HCl via the D-Glucosone intermediate.

Experimental Protocols for the Glucosone Pathway

Step 1: Synthesis of D-Glucosazone from D-Glucose

  • Principle: D-glucose reacts with an excess of phenylhydrazine in the presence of a weak acid to form the corresponding osazone. The reaction involves the formation of a phenylhydrazone at the C-1 position, followed by the oxidation of the C-2 hydroxyl group by another molecule of phenylhydrazine and subsequent formation of a second phenylhydrazone.

  • Procedure:

    • In a flask, dissolve 20 g of D-glucose in 1 L of distilled water containing 27 mL of glacial acetic acid.

    • Add 44 g of phenylhydrazine to the solution.

    • Heat the reaction mixture at 80°C for 3 hours with vigorous stirring.

    • Cool the mixture to room temperature overnight to allow for the crystallization of D-glucosazone.

    • Filter the solid product and wash sequentially with 10% acetic acid, water, and finally, diethyl ether.

    • Dry the solid in a vacuum oven at 50°C.[1][2]

  • Expected Yield: Approximately 16.1 g of D-glucosazone.[1][2]

Step 2: Synthesis of D-Glucosone from D-Glucosazone

  • Principle: D-glucosazone is hydrolyzed under acidic conditions to cleave the phenylhydrazone moieties, yielding D-glucosone.

  • Procedure:

    • Suspend the prepared D-glucosazone in a dilute solution of hydrochloric acid.

    • Heat the mixture under reflux until the hydrolysis is complete, which can be monitored by the disappearance of the solid and a color change.

    • Cool the reaction mixture and neutralize it carefully with a suitable base (e.g., sodium carbonate).

    • The resulting solution containing D-glucosone can be used directly in the next step or purified by chromatographic methods.

Step 3: Synthesis of D-Glucosone Oxime from D-Glucosone

  • Principle: The ketone functional group of D-glucosone reacts with hydroxylamine to form an oxime.

  • Procedure:

    • To the aqueous solution of D-glucosone, add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to liberate free hydroxylamine.

    • Stir the mixture at room temperature until the reaction is complete, as indicated by TLC analysis.

    • The D-glucosone oxime can be isolated by crystallization or carried forward to the next step.

Step 4: Reduction of D-Glucosone Oxime to this compound

  • Principle: The oxime is reduced to a primary amine. Catalytic hydrogenation is a common method for this transformation, which is stereoselective. The resulting glucosamine is then converted to its hydrochloride salt.

  • Procedure:

    • Dissolve the D-glucosone oxime in a suitable solvent (e.g., water or ethanol).

    • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

    • Pressurize the reaction vessel with hydrogen gas (typically 20-60 bar).

    • Heat the mixture (e.g., to 110°C) and stir until the reduction is complete.[3]

    • After the reaction, filter off the catalyst.

    • Acidify the filtrate with hydrochloric acid and concentrate under reduced pressure to crystallize the this compound.

    • The crystals can be washed with a cold solvent like ethanol (B145695) and dried.

Quantitative Data for the Glucosone Pathway
StepStarting MaterialProductReagentsTypical Yield
1. Osazone FormationD-GlucoseD-GlucosazonePhenylhydrazine, Acetic Acid~80%
2. HydrolysisD-GlucosazoneD-GlucosoneHCl (aq)Moderate
3. OximationD-GlucosoneD-Glucosone OximeHydroxylamine HCl, BaseHigh
4. Reduction and Salt FormationD-Glucosone OximeGlucosamine HClH₂, Catalyst (e.g., Ru/C), HCl>99% (for reduction)

Route 2: The Glycal Pathway

This pathway utilizes a glycal intermediate, specifically 3,4,6-tri-O-acetyl-D-glucal, which is derived from D-glucose. The key step is the addition of nitrosyl chloride across the double bond of the glycal, followed by reduction of the resulting nitroso compound to introduce the amino group.

Logical Workflow of the Glycal Pathway

Glycal_Pathway D_Glucose D-Glucose Pentaacetylglucose Penta-O-acetyl-β-D-glucose D_Glucose->Pentaacetylglucose Acetic Anhydride, Strong Acid Acetobromoglucose Acetobromoglucose Pentaacetylglucose->Acetobromoglucose HBr in Acetic Acid Glucal_Acetate 3,4,6-Tri-O-acetyl-D-glucal Acetobromoglucose->Glucal_Acetate Zinc, Acetic Acid Nitroso_Adduct 2-Deoxy-2-nitroso-α-D-glucopyranosyl Chloride Dimer (acetylated) Glucal_Acetate->Nitroso_Adduct Nitrosyl Chloride (NOCl) Glucosamine_Derivative Acetylated Glucosamine Derivative Nitroso_Adduct->Glucosamine_Derivative Reduction Glucosamine_HCl 2-Amino-2-deoxyglucose Hydrochloride Glucosamine_Derivative->Glucosamine_HCl Acid Hydrolysis

Caption: Workflow for the synthesis of Glucosamine HCl via the Tri-O-acetyl-D-glucal intermediate.

Experimental Protocols for the Glycal Pathway

Step 1: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal from D-Glucose

  • Principle: D-glucose is first per-acetylated, then converted to acetobromoglucose, which is subsequently reduced with zinc to form the glycal.

  • Procedure:

    • Acetylation: Add D-glucose in batches to glacial acetic acid containing a catalytic amount of a strong acid (e.g., sulfuric acid) at 25-35°C and react for 2 hours. Work-up involves removal of the solvent, dissolution in dichloromethane (B109758), and washing to obtain penta-O-acetyl-β-D-glucose.[1]

    • Bromination: Treat the penta-O-acetyl-β-D-glucose with a 33% solution of HBr in acetic acid at 20-30°C for 4 hours to yield acetobromoglucose.[1]

    • Reduction: Dissolve the acetobromoglucose in dichloromethane and add a saturated ammonium (B1175870) chloride solution. Add zinc powder and reflux the mixture for 15 hours. After cooling and filtration, the organic phase is washed and concentrated. The crude product is recrystallized from ethanol to give 3,4,6-tri-O-acetyl-D-glucal.[1]

Step 2: Addition of Nitrosyl Chloride to 3,4,6-Tri-O-acetyl-D-glucal

  • Principle: Nitrosyl chloride (NOCl) undergoes an electrophilic addition reaction across the double bond of the glycal to form a dimeric 2-deoxy-2-nitroso-α-D-glucopyranosyl chloride adduct. This reaction is highly stereoselective.

  • Procedure:

    • Dissolve 3,4,6-tri-O-acetyl-D-glucal in a dry, inert solvent such as dichloromethane or toluene.

    • Cool the solution to a low temperature (e.g., -20°C to 0°C).

    • Slowly bubble gaseous nitrosyl chloride through the solution or add a pre-cooled solution of NOCl in the same solvent.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The solvent is typically removed under reduced pressure at low temperature to yield the crude nitroso adduct, which is often used immediately in the next step due to its potential instability.

Step 3: Reduction of the Nitroso Adduct and Hydrolysis

  • Principle: The nitroso group is reduced to an amino group. The acetyl protecting groups are then removed by acid hydrolysis, and the final product is isolated as the hydrochloride salt.

  • Procedure:

    • Dissolve the crude nitroso adduct in a suitable solvent mixture, such as acetic acid and acetic anhydride.

    • Perform the reduction using a reducing agent like zinc-copper couple or through catalytic hydrogenation.

    • After the reduction is complete, the reaction mixture is worked up to isolate the acetylated glucosamine derivative.

    • Hydrolyze the acetylated glucosamine derivative by heating with concentrated hydrochloric acid.

    • Cool the solution and crystallize the this compound. The crystals can be collected by filtration, washed with a cold solvent like ethanol, and dried.

Quantitative Data for the Glycal Pathway
StepStarting MaterialProductReagentsTypical Yield
1. Glycal FormationD-Glucose3,4,6-Tri-O-acetyl-D-glucalAc₂O, HBr/AcOH, ZnGood
2. Nitrosyl Chloride Addition3,4,6-Tri-O-acetyl-D-glucal2-Deoxy-2-nitroso adductNOClHigh
3. Reduction and Hydrolysis2-Deoxy-2-nitroso adductGlucosamine HClReducing agent, HClGood

Alternative Route: The Heyns Rearrangement

The Heyns rearrangement offers a more direct approach, converting D-fructose (which can be obtained from D-glucose by isomerization) into D-glucosamine.

Logical Workflow of the Heyns Rearrangement

Heyns_Rearrangement D_Glucose D-Glucose D_Fructose D-Fructose D_Glucose->D_Fructose Isomerization (e.g., enzymatic or base-catalyzed) Glucosamine D-Glucosamine D_Fructose->Glucosamine Ammonia (liquid or aqueous solution) Glucosamine_HCl 2-Amino-2-deoxyglucose Hydrochloride Glucosamine->Glucosamine_HCl HCl

References

An In-depth Technical Guide to the Cellular Mechanism of Action of 2-Amino-2-deoxyglucose hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-deoxyglucose hydrochloride (GlcN-HCl), a derivative of glucose, is a widely studied aminomonosaccharide with pleiotropic effects on cellular physiology. While commonly known for its use as a dietary supplement for joint health, its molecular mechanisms of action extend deep into fundamental cellular processes, making it a molecule of significant interest in various research fields, including cancer biology, metabolism, and immunology. This technical guide provides a comprehensive overview of the core cellular mechanisms of GlcN-HCl, focusing on its impact on the hexosamine biosynthesis pathway, induction of endoplasmic reticulum stress, inhibition of glycolysis, and modulation of autophagy and apoptosis. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex signaling pathways to facilitate a deeper understanding and guide future research and drug development efforts.

Introduction

2-Amino-2-deoxyglucose, commonly known as glucosamine, is a naturally occurring amino sugar and a fundamental component of glycoproteins, glycolipids, and glycosaminoglycans. In its hydrochloride salt form (GlcN-HCl), it is readily soluble and bioavailable. GlcN-HCl enters cellular metabolism primarily through glucose transporters and directly impacts several interconnected signaling and metabolic pathways. Its ability to modulate these pathways has been linked to a range of biological outcomes, from chondroprotection to anticancer effects. Understanding the precise molecular interactions of GlcN-HCl is crucial for harnessing its therapeutic potential and for predicting its effects in different cellular contexts.

Core Mechanisms of Action

Perturbation of the Hexosamine Biosynthesis Pathway (HBP)

GlcN-HCl directly enters the Hexosamine Biosynthesis Pathway (HBP), bypassing the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). This influx leads to an accumulation of the HBP end-product, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the donor substrate for two major forms of protein glycosylation: N-linked glycosylation in the endoplasmic reticulum and O-linked N-acetylglucosaminylation (O-GlcNAcylation) in the cytoplasm and nucleus. The increased availability of UDP-GlcNAc can significantly alter the glycosylation status of numerous proteins, thereby affecting their stability, localization, and activity.

Induction of Endoplasmic Reticulum (ER) Stress

Elevated intracellular concentrations of GlcN-HCl can disrupt protein folding and processing within the endoplasmic reticulum, leading to ER stress. This is primarily caused by the dysregulation of N-linked glycosylation and the biosynthesis of lipid-linked oligosaccharides, which are essential for the proper folding of many secreted and transmembrane proteins[1][2][3]. The accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. Key mediators of the UPR, such as PERK, IRE1, and ATF6, are activated in response to GlcN-HCl-induced ER stress[1][4][5]. Chronic or unresolved ER stress can ultimately lead to apoptosis[4][6].

Inhibition of Glycolysis

GlcN-HCl competitively inhibits hexokinase, the first enzyme in the glycolytic pathway, as it is structurally similar to glucose[7][8]. By competing with glucose for the active site of hexokinase, GlcN-HCl reduces the rate of glucose phosphorylation, thereby slowing down the overall glycolytic flux[6][7][8]. This inhibitory effect is particularly pronounced in cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect) and can be more sensitive to glycolytic inhibitors[7].

Modulation of Autophagy

GlcN-HCl is a known inducer of autophagy, a cellular catabolic process that involves the degradation of cytosolic components within lysosomes. The induction of autophagy by GlcN-HCl appears to be mediated by both mTOR-dependent and mTOR-independent pathways[9][10]. In some cellular contexts, GlcN-HCl inhibits the Akt/mTOR signaling pathway, a central negative regulator of autophagy[9]. In other contexts, GlcN-HCl can induce autophagy independently of mTOR[2][10]. One proposed mTOR-independent mechanism involves the activation of SIRT1, which deacetylates and inactivates the autophagy suppressor p53[11]. Another potential pathway involves the activation of the ULK1 complex, a key initiator of autophagy[12].

Induction of Apoptosis

GlcN-HCl can induce programmed cell death, or apoptosis, in a variety of cell types, particularly cancer cells[13][14][15]. The pro-apoptotic effects of GlcN-HCl are multifaceted and can be triggered by several of the mechanisms mentioned above, including chronic ER stress and inhibition of glycolysis[4][6]. GlcN-HCl has been shown to activate both the extrinsic and intrinsic apoptotic pathways, leading to the activation of caspases and the cleavage of key cellular substrates[13][14]. Furthermore, GlcN-HCl can sensitize cancer cells to other pro-apoptotic agents, such as TRAIL[14].

Quantitative Data on Cellular Effects of Glucosamine Hydrochloride

The following tables summarize quantitative data from various studies on the effects of GlcN-HCl on cell viability, ER stress, and apoptosis.

Table 1: Effect of Glucosamine Hydrochloride on Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (mM)Exposure Time (h)Reference
SMMC-7721Human Hepatoma~2.3 (500 µg/mL)120[13]
786-ORenal Cell CarcinomaNot specified, significant inhibition at 5-10 mM48-72[14]
Caki-1Renal Cell CarcinomaNot specified, significant inhibition at 5-10 mM48-72[14]
A549Non-small Cell Lung CancerNot specified, significant inhibition at 10 mM48[15]
H1299Non-small Cell Lung CancerNot specified, significant inhibition at 10 mM48[15]
H460Non-small Cell Lung CancerNot specified, significant inhibition at 10 mM48[15]

Table 2: Glucosamine Hydrochloride-Induced Endoplasmic Reticulum Stress Markers

Cell LineGlcN-HCl ConcentrationTreatment DurationMarkerFold Increase (approx.)Reference
HepG25 mM10 hGRP78 Protein>2[16]
YD-8Not specifiedNot specifiedGRP78 ProteinUpregulated[6]
HepG24 mM4 hp-PERK3.6[1]
HepG24 mM4 hp-eIF2α2.1[1]
DU1452 mM24 hATF4 ProteinUpregulated[7]
DU1452 mM24 hCHOP ProteinUpregulated[7]

Table 3: Glucosamine Hydrochloride-Induced Apoptosis

Cell LineGlcN-HCl ConcentrationTreatment DurationEffectQuantitative ChangeReference
DU145 (with TRAIL)2 mM24 h (pre-treatment)Apoptosis>4-fold increase[7]
YD-8Not specifiedNot specifiedApoptosisInduced[6]
SMMC-7721Not specifiedNot specifiedApoptosisInduced[13]

Key Experimental Protocols

Western Blot Analysis of Autophagy Marker LC3-II

Objective: To quantify the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, in response to GlcN-HCl treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • GlcN-HCl (Sigma-Aldrich, Cat. No. G1514)

  • RIPA lysis buffer (e.g., Thermo Fisher Scientific, Cat. No. 89900) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. 23225)

  • SDS-PAGE gels (e.g., Bio-Rad, 15% acrylamide (B121943) for LC3)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3B (e.g., Cell Signaling Technology, Cat. No. 2775)

  • Primary antibody: Mouse anti-β-actin (e.g., Sigma-Aldrich, Cat. No. A5441)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL Western Blotting Substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of GlcN-HCl for the specified duration. Include an untreated control.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in 100-200 µL of RIPA buffer on ice for 30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Develop the blot using ECL substrate and visualize using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities of LC3-II and β-actin using densitometry software. Normalize the LC3-II signal to the β-actin signal.

Measurement of UDP-GlcNAc Levels

Objective: To quantify the intracellular concentration of UDP-GlcNAc, the end-product of the HBP, following GlcN-HCl treatment.

Method Overview: Several methods can be employed, including HPLC, LC-MS, and enzymatic assays. A recently developed enzymatic assay offers a more accessible alternative to mass spectrometry.[1][9][11]

Enzymatic Assay Protocol (based on Sunden et al., 2023):

  • Cell Lysis and Extraction:

    • Treat cells with GlcN-HCl as required.

    • Wash cells with PBS and lyse using a suitable extraction buffer (e.g., methanol/chloroform/water extraction).

    • Collect the aqueous phase containing polar metabolites, including UDP-GlcNAc.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing a GlcNAc acceptor peptide (e.g., derived from casein kinase 2) conjugated to a carrier protein like BSA, recombinant O-GlcNAc transferase (OGT), and alkaline phosphatase (to remove inhibitory UDP).

    • Add the cell extract to the reaction mixture. The OGT will transfer GlcNAc from UDP-GlcNAc in the sample to the acceptor peptide.

  • Detection:

    • Spot the reaction mixture onto a nitrocellulose membrane (dot blot format) or perform in a 384-well plate (ELISA format).

    • Detect the O-GlcNAcylated peptide using an O-GlcNAc-specific antibody (e.g., RL2).

    • Use a labeled secondary antibody and a suitable substrate for colorimetric or chemiluminescent detection.

  • Quantification:

    • Generate a standard curve using known concentrations of UDP-GlcNAc.

    • Determine the UDP-GlcNAc concentration in the samples by interpolating from the standard curve.

Hexokinase Activity Assay

Objective: To measure the effect of GlcN-HCl on hexokinase activity in cell lysates.

Method Overview: A common method is a coupled enzyme assay where the product of the hexokinase reaction, glucose-6-phosphate (G6P), is used by glucose-6-phosphate dehydrogenase (G6PDH) to produce NADPH, which can be measured spectrophotometrically at 340 nm.

Protocol (adapted from Sigma-Aldrich and Abcam protocols):

  • Lysate Preparation:

    • Treat cells with GlcN-HCl.

    • Homogenize cells in an assay buffer provided in a commercial kit (e.g., Abcam, Cat. No. ab136957) or a custom buffer (e.g., 50 mM triethanolamine (B1662121) buffer, pH 7.6).

    • Centrifuge to remove insoluble material.

  • Reaction Mixture:

    • Prepare a reaction mixture containing D-glucose, ATP, MgCl₂, β-NADP+, and G6PDH.

  • Assay:

    • Add the cell lysate to the reaction mixture.

    • Immediately measure the increase in absorbance at 340 nm over time in a spectrophotometer or plate reader.

    • The rate of increase in A340nm is proportional to the hexokinase activity.

  • Control:

    • Perform a blank reaction without the cell lysate to account for any background signal.

    • To specifically assess inhibition, pre-incubate the lysate with GlcN-HCl before adding the substrate mixture.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

GlcN_HBP_ER_Stress GlcN GlcN-HCl GLUTs Glucose Transporters GlcN->GLUTs HBP Hexosamine Biosynthesis Pathway GLUTs->HBP Bypasses GFAT UDP_GlcNAc UDP-GlcNAc (Increased) HBP->UDP_GlcNAc OGlcNAcylation O-GlcNAcylation (Altered) UDP_GlcNAc->OGlcNAcylation N_Glycosylation N-linked Glycosylation (Dysregulated) UDP_GlcNAc->N_Glycosylation ER_Stress ER Stress N_Glycosylation->ER_Stress Misfolded Proteins UPR Unfolded Protein Response (UPR) (PERK, IRE1, ATF6) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Chronic Stress GlcN_Glycolysis_Inhibition Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase GlcN GlcN-HCl GlcN->Hexokinase Competitive Inhibition G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_Production Reduced ATP Production Glycolysis->ATP_Production Cell_Growth Inhibition of Cell Growth ATP_Production->Cell_Growth GlcN_Autophagy_Modulation GlcN GlcN-HCl Akt Akt GlcN->Akt Inhibition (Context-dependent) SIRT1 SIRT1 GlcN->SIRT1 Activation ULK1 ULK1 Complex GlcN->ULK1 Activation (mTOR-independent) mTORC1 mTORC1 Akt->mTORC1 mTORC1->ULK1 Inhibition p53 p53 SIRT1->p53 Deacetylation (Inactivation) Autophagy Autophagy p53->Autophagy Inhibition ULK1->Autophagy

References

CAS number 66-84-2 properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Glucosamine (B1671600) Hydrochloride (CAS 66-84-2)

Introduction

Glucosamine hydrochloride (CAS Number: 66-84-2) is the hydrochloride salt of glucosamine, an amino sugar that is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs), proteoglycans, and other macromolecules essential for the structure and function of connective tissues, particularly articular cartilage.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to glucosamine hydrochloride, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Glucosamine hydrochloride is a well-defined chemical entity with established identifiers.

IdentifierValue
CAS Number 66-84-2[4][5]
Molecular Formula C₆H₁₄ClNO₅[4][5]
IUPAC Name (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride[5]
Synonyms 2-Amino-2-deoxy-D-glucose hydrochloride, Chitosamine hydrochloride, Glucosamine HCl[4][6][7]
InChIKey CBOJBBMQJBVCMW-BTVCFUMJSA-N[4]
SMILES C(--INVALID-LINK--N)O)O">C@HO)O.Cl[4]

Structure:

In aqueous solutions, glucosamine exists as an equilibrium mixture of α- and β-anomers.[8]

Physicochemical Properties

The physical and chemical properties of glucosamine hydrochloride are summarized below.

PropertyValueReference
Molecular Weight 215.63 g/mol [4][9][10]
Appearance White to off-white solid/powder[4][11]
Water Solubility 551.0 mg/mL[5]
logP -2.7[5]
pKa (Strongest Acidic) 11.73[5]
pKa (Strongest Basic) 8.23[5]
Polar Surface Area 116.17 Ų[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of glucosamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In D₂O, the spectrum shows signals for the α- and β-anomers. The anomeric proton signals are most distinct, appearing at approximately 5.45 ppm (doublet, J = 3.6 Hz) for the α-anomer and 4.94 ppm (doublet, J = 8.4 Hz) for the β-anomer.[8] The equilibrium distribution in D₂O is approximately 60% β-anomer and 40% α-anomer.[8] Other sugar ring protons resonate between 2.7 and 3.8 ppm.[12]

  • ¹³C NMR: The carbon signals provide further structural confirmation.[13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of glucosamine hydrochloride exhibits characteristic absorption peaks.[15][16]

Wavenumber (cm⁻¹)AssignmentReference
~3291N-H and O-H stretching[15]
~3000, ~2881C-H stretching[15]
~1618, ~1537N-H bending[15]
~1140Asymmetric C-O-C stretching[15]
~1094Secondary alcohol C-O stretching[17][18]

Biological Activity and Mechanism of Action

Glucosamine hydrochloride's primary biological role is as a precursor for the synthesis of GAGs and proteoglycans, which are critical components of articular cartilage.[1] Its mechanism of action is multifaceted:

  • Chondroprotective Effects: It provides the necessary substrate for chondrocytes to synthesize the structural components of the cartilage matrix, helping to maintain its integrity and shock-absorbing properties.[1][3]

  • Anti-inflammatory Activity: Glucosamine has been shown to exert anti-inflammatory effects by inhibiting inflammatory signaling pathways. It can suppress the production of pro-inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2.[9][19] It also inhibits the activation of key inflammatory transcription factors such as NF-κB.[20][21]

Signaling Pathway Involvement

Glucosamine influences several key intracellular signaling pathways implicated in inflammation and cartilage homeostasis.

MAP Kinase (MAPK) Pathway

Glucosamine has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in response to inflammatory stimuli like Interleukin-1 beta (IL-1β).[19][21] This inhibition leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13, which are enzymes responsible for cartilage degradation.[19]

MAPK_Pathway IL1B IL-1β p38 p38 MAPK IL1B->p38 JNK JNK IL1B->JNK GlcN Glucosamine HCl GlcN->p38 GlcN->JNK AP1 AP-1 (c-jun/junD) p38->AP1 JNK->AP1 MMPs MMP-1, MMP-3, MMP-13 Expression AP1->MMPs Degradation Cartilage Degradation MMPs->Degradation

Glucosamine inhibits IL-1β-induced MAPK signaling.

Wnt/β-catenin Pathway

Studies indicate that glucosamine can promote chondrocyte proliferation by activating the Wnt/β-catenin signaling pathway.[22] It upregulates the expression of Wnt-4 and its receptor Frizzled-2, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin activates target genes like Cyclin D1, which promotes cell cycle progression.[22]

Wnt_Pathway GlcN Glucosamine HCl Wnt4 Wnt-4 GlcN->Wnt4 Frizzled Frizzled-2 Wnt4->Frizzled Binds GSK3B GSK-3β Frizzled->GSK3B Inhibits BetaCatenin β-catenin GSK3B->BetaCatenin Degrades Nucleus Nucleus BetaCatenin->Nucleus Translocates CyclinD1 Cyclin D1 Expression Nucleus->CyclinD1 Proliferation Chondrocyte Proliferation CyclinD1->Proliferation

Glucosamine promotes chondrocyte proliferation via Wnt signaling.

Pharmacokinetics

The bioavailability and pharmacokinetic profile of glucosamine can vary.

ParameterSpeciesValueRouteReference
Oral Bioavailability Horse6.1%Oral (nasogastric)[23]
Dog~12%Oral[24]
Rat19%Oral[25]
Tmax Human~3 hoursOral[20]
Dog1.5 hoursOral[24]
Elimination Half-life (t½) Human~15 hoursOral[20]
Dog0.52 hoursIV[24]
Metabolism -Significant first-pass metabolism in the liver-[20][26]
Excretion -Primarily degraded to CO₂, water, and urea; non-absorbed fraction in feces-[20][26]

Toxicology and Safety

Glucosamine hydrochloride is generally considered safe and well-tolerated.[27]

ParameterSpeciesValueNotesReference
LD₅₀ (Oral) Rat>5000 mg/kgLow acute oral toxicity[20]
Mouse15,000 mg/kgLow acute oral toxicity[28]
Common Side Effects HumanNausea, bloating, diarrhea, constipationMild gastrointestinal effects[2][27]
Allergenicity Human-Potential for allergic reactions in individuals with shellfish allergies, as it is often derived from crustacean shells.[6][27]

Experimental Protocols

Production of Glucosamine Hydrochloride from Chitin (B13524)

A common method for producing glucosamine hydrochloride is through the acid hydrolysis of chitin, which is sourced from crustacean shells.[16][29][30][31]

Methodology:

  • Preparation of Chitin: Raw crustacean shells are demineralized using an acid (e.g., HCl) to remove calcium carbonate, followed by deproteinization with an alkali solution (e.g., NaOH) to remove proteins.[16][29]

  • Acid Hydrolysis: The purified chitin is mixed with concentrated hydrochloric acid (e.g., 12 M HCl) at an optimized solid-to-liquid ratio (e.g., 1:20 g/mL).[16][29] The mixture is heated (e.g., 85-95°C) with agitation for several hours to break down the chitin polymer and deacetylate the N-acetylglucosamine units.[29][31]

  • Decolorization and Filtration: The resulting solution is cooled and treated with activated charcoal to remove colored impurities.[30][31] It is then filtered to remove the charcoal and any solid residue.

  • Crystallization and Recovery: The filtrate is concentrated under reduced pressure. The glucosamine hydrochloride is then precipitated and crystallized by adding a solvent like 95% ethanol (B145695).[29][30]

  • Washing and Drying: The crystals are collected by filtration, washed with ethanol to remove residual impurities, and dried at a controlled temperature (e.g., 50°C).[16][29]

Production_Workflow Start Crustacean Shells Step1 Demineralization (HCl) Deproteinization (NaOH) Start->Step1 Chitin Purified Chitin Step1->Chitin Step2 Acid Hydrolysis (Conc. HCl, 85-95°C) Chitin->Step2 Hydrolysate Crude Hydrolysate Step2->Hydrolysate Step3 Decolorization (Activated Charcoal) & Filtration Hydrolysate->Step3 Filtrate Purified Filtrate Step3->Filtrate Step4 Concentration & Crystallization (Ethanol) Filtrate->Step4 Crystals GlcN HCl Crystals Step4->Crystals Step5 Washing (Ethanol) & Drying (50°C) Crystals->Step5 End Pure Glucosamine HCl Step5->End

Workflow for Glucosamine HCl production from crustacean shells.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of glucosamine in various matrices.

Methodology:

  • Sample Preparation: Plasma samples, dietary supplements, or other matrices are prepared to extract glucosamine. This may involve protein precipitation, dilution, and filtration. An internal standard (e.g., galactosamine) is often added.[25]

  • Chromatographic System: A standard HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometry (MS) detector is used.[23][25]

  • Mobile Phase: The composition of the mobile phase is optimized for separation. A common approach involves a gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile.[32]

  • Detection: As glucosamine lacks a strong chromophore, direct UV detection can be challenging. Pre-column or post-column derivatization is often employed to enhance detection. Alternatively, a more sensitive detector like an electrospray ionization tandem mass spectrometer (ESI-MS/MS) can be used for direct quantification.[23]

  • Quantification: A calibration curve is generated using standards of known concentrations. The peak area of glucosamine in the sample is compared to the calibration curve to determine its concentration.[25][32]

HPLC_Workflow Start Sample (e.g., Plasma, Supplement) Step1 Extraction / Dilution Add Internal Standard Start->Step1 PreparedSample Prepared Sample Step1->PreparedSample Step2 Injection into HPLC System PreparedSample->Step2 Separation Chromatographic Separation (C18 Column, Mobile Phase) Step2->Separation Step3 Detection (UV or MS/MS) Separation->Step3 Data Chromatogram (Peak Area) Step3->Data Step4 Quantification (vs. Calibration Curve) Data->Step4 End Concentration Result Step4->End

General workflow for HPLC analysis of Glucosamine HCl.

Applications in Research and Drug Development

Glucosamine hydrochloride is widely used as a dietary supplement for joint health, particularly for managing the symptoms of osteoarthritis.[1][2] In research, it serves as a tool to investigate cartilage biology, inflammatory processes, and the mechanisms of chondroprotection. Its effects on various signaling pathways make it a compound of interest for studying cellular metabolism and proliferation.[9][22] While its clinical efficacy remains a subject of debate, it continues to be a focus of studies aimed at developing disease-modifying treatments for osteoarthritis and other inflammatory conditions.[21]

References

2-Amino-2-deoxyglucose hydrochloride structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-2-deoxyglucose Hydrochloride: Structural Analogs and Derivatives

Introduction to this compound (GlcN-HCl)

2-Amino-2-deoxyglucose, commonly known as D-glucosamine (GlcN), is an amino sugar and a prominent monosaccharide.[1] As the hydrochloride salt (GlcN-HCl), it is a stable, water-soluble compound widely utilized in research and as a dietary supplement.[2] Glucosamine (B1671600) is a fundamental building block for the biosynthesis of glycosylated proteins and lipids and is a major component of essential macromolecules in the extracellular matrix, such as glycosaminoglycans (GAGs).[3] It is naturally present in high concentrations in articular cartilage, synovial fluid, and intervertebral discs.[3] The primary commercial source of glucosamine is the hydrolysis of chitin (B13524), a biopolymer found in the exoskeletons of crustaceans.[2][4]

GlcN and its derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory, chondroprotective, and antitumor effects.[1][2][3] These properties stem from its role as a precursor in various metabolic pathways, most notably the hexosamine biosynthesis pathway (HBP), which produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical substrate for glycosylation reactions.[5]

Structural Analogs and Derivatives of GlcN-HCl

The modification of the glucosamine scaffold at its amino, hydroxyl, or anomeric positions has yielded a vast array of derivatives with tailored chemical properties and biological functions.

N-Acylated Derivatives

N-acylation is a common modification of the C-2 amino group of glucosamine. The most well-known derivative is N-acetyl-D-glucosamine (GlcNAc), a monomer of chitin and a key component of GAGs like hyaluronic acid.[1][6] Other N-acyl derivatives, such as N-palmitoyl-D-glucosamine (PGA), have also been synthesized and investigated for their biological activities.[7]

  • Synthesis: N-acylation can be achieved by reacting GlcN-HCl with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base. For instance, novel 1,3,4,6-tetra-O-acyl-N-acyl-D-glucosamine derivatives have been synthesized from GlcN-HCl through acylation using pyridine (B92270) as a catalyst.[8]

  • Biological Activities: GlcNAc plays a crucial role in cellular signaling and structure.[1] While both GlcN and GlcNAc are used in osteoarthritis treatment, they exhibit different metabolic effects; for example, GlcN can inhibit glucose transport in chondrocytes, whereas GlcNAc stimulates it.[9] N-palmitoyl-D-glucosamine has shown promise in reducing colon inflammation by downregulating the TLR-4/NLRP3/iNOS pathway through a PPAR-α dependent mechanism.[7] In contrast to GlcN-HCl, GlcNAc did not show growth inhibitory effects on human hepatoma SMMC-7721 cells.[2]

O-Acylated Derivatives

Acylation of the hydroxyl groups (at C-1, C-3, C-4, C-6) of glucosamine leads to O-acylated derivatives. These modifications can alter the compound's lipophilicity, potentially improving its absorption and bioavailability. Synthesis of N-acyl-tetra-O-acyl glucosamine derivatives has been reported, resulting in compounds that exist exclusively as the α-anomer.[8]

Glycosylated Derivatives

The anomeric hydroxyl group of glucosamine can be modified to form glycosidic bonds with other monosaccharides, leading to the formation of di-, oligo-, and polysaccharides. These derivatives are fundamental to glycobiology. C-glycosyl derivatives of 2-acetamido-2-deoxy-D-glucose have been synthesized as building blocks for creating mimetics of natural glycoconjugates.[10][11]

Ring-Modified Derivatives

Modifications to the pyranose ring itself, such as the introduction of fluorine or the replacement of the ring oxygen with sulfur (thio-derivatives) or nitrogen (aza-sugars), create another class of analogs.

  • Fluorinated Analogs: The synthesis of multiply fluorinated N-acetyl-D-glucosamine analogs has been achieved through nucleophilic deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST).[12] A fluorine-containing GlcNAc analog demonstrated significant inhibition of hyaluronan synthesis and antiproliferative activity against pancreatic cancer cells.[13]

  • Thio- and Aza-sugars: The synthesis of rare deoxyamino sugar building blocks, including fucosamine (B607565) and quinovosamine, has been reported starting from D-glucosamine hydrochloride.[14] These complex syntheses often involve multiple steps of protection, deoxygenation, and functional group interconversion.[14]

Polymeric Derivatives

Chitosan (B1678972), a linear polysaccharide composed of randomly distributed β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine, is the most significant polymeric derivative.[4] It is produced by the deacetylation of chitin.[4]

  • Preparation: Chitosan is derived from chitin through processes of demineralization, deproteinization, and deacetylation, often using strong acids and bases.[4]

  • Biomedical Applications: Due to its biocompatibility, biodegradability, and cationic nature, chitosan and its derivatives are extensively used in biomedical fields.[15] Applications include drug delivery systems, tissue engineering scaffolds, and antibacterial coatings.[15][16] For instance, glucosamine has been incorporated into gelatin/hyaluronic acid cryogel scaffolds for cartilage tissue engineering to maintain the chondrogenic phenotype.[17] Glucosamine sulfate-loaded nanofibers in a carboxymethyl chitosan sponge have also been shown to promote articular cartilage restoration.[18]

Quantitative Data Summary

The biological activity of glucosamine and its derivatives often varies significantly depending on the specific analog, cell type, and experimental conditions.

Table 1: Antiproliferative and Cytotoxic Effects of Glucosamine and Derivatives

Compound Cell Line Assay Effect Concentration Citation
D-Glucosamine HCl Human Hepatoma SMMC-7721 MTT Concentration-dependent growth reduction 10-1000 µg/mL [2]
D-Glucosamine Human Hepatoma SMMC-7721 MTT Concentration-dependent growth reduction 10-1000 µg/mL [2]
N-acetyl-glucosamine Human Hepatoma SMMC-7721 MTT No inhibition of proliferation 10-1000 µg/mL [2]
3-Fluoro-GlcNAc (6) Pancreatic Cancer (KP1-NL) Alamar Blue 91% reduction in cell number 100 µM [13]
3-Fluoro-GlcNAc (6) Pancreatic Cancer (KP1-NL) Alamar Blue IC₅₀ value of 30 µM 30 µM [13]
3-Methoxy-GlcNAc (4) Pancreatic Cancer (KP1-NL) Alamar Blue Reduced proliferation to 60.5% of control 100 µM [13]

| D-Glucosamine HCl | Sarcoma 180 (in vivo) | Tumor Inhibition | Antitumor activity | 125-500 mg/kg |[2] |

Table 2: Effects on Chondrocyte Proliferation and Viability

Compound Cell Type Assay Effect Concentration Citation
Glucosamine (GlcN) Rat Knee Chondrocytes MTT Enhanced cell viability (dose-dependent) 50-600 µg/mL [19]

| Glucosamine (GlcN) | Rat Knee Chondrocytes | MTT | Markedly enhanced viability | 200 µg/mL (72h) |[19] |

Key Experimental Protocols

Synthesis of a Fluorinated GlcNAc Analog

This protocol outlines the synthesis of 1,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-3-fluoro-α-d-glucopyranoside (Compound 6), an analog with antiproliferative activity.[13]

  • Hydrogenolysis: Dissolve Benzyl-4,6-tri-O-acetyl-2-acetamido-2-deoxy-3-fluoro-β-d-glucopyranoside (Compound 22) (20 mg, 0.05 mmol) in methanol (B129727) (6 mL).

  • Add Palladium on carbon (Pd/C, 30 mg).

  • Stir the reaction mixture under a hydrogen atmosphere for 36 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Filter the mixture to remove the catalyst and concentrate the filtrate.

  • Co-evaporate the residue with toluene (B28343) (3 x 10 mL) and dry under vacuum.

  • Acetylation: Dissolve the resulting residue in pyridine (3 mL).

  • Add acetic anhydride (Ac₂O, 0.5 mL) and stir overnight at room temperature.

  • Concentrate the mixture.

  • Work-up: Wash the residue sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used for the qualitative and quantitative analysis of glucosamine.[20]

    • Sample Preparation (KBr Pellet Method): Mix 1 mg of the glucosamine sample with 100 mg of IR-grade KBr in a mortar and pestle.[20]

    • Press the mixture using a mechanical press at 10 tons for 2 minutes to form a thin, translucent pellet.[20]

    • Analysis: Obtain the transmittance spectrum in the mid-infrared region (4000–400 cm⁻¹) using an FTIR spectrophotometer.[20] Key vibrations for GlcN-HCl include O-H and N-H stretching bands (3370–3300 cm⁻¹), the NH₂ band (1615 cm⁻¹), and the secondary alcohol -OH band (1094 cm⁻¹).[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of derivatives.

    • Sample Preparation: Dissolve approximately 80 mg of the sample in 1200 µL of a suitable deuterated solvent (e.g., D₂O).[22]

    • Sonicate the solution for 30 minutes at 50°C to ensure complete dissolution.[22]

    • Centrifuge the mixture at 13,000 rpm for 20 minutes to remove any insoluble material.[22]

    • Transfer 600 µL of the supernatant to an NMR tube for analysis.[22]

    • Analysis: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis (qNMR), an internal standard like nicotinamide (B372718) can be added to the buffer solution.[22]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of synthesized derivatives.

    • Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol).

    • Analysis: Introduce the sample into the mass spectrometer, often using electrospray ionization (ESI). The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺), confirming the compound's identity.[23]

In Vitro Biological Assays
  • MTT Assay for Cytotoxicity and Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, or cytotoxicity.[24]

    • Cell Seeding: Plate cells (e.g., SMMC-7721) in a 96-well plate at a density of 5-7 x 10⁴ cells/well and incubate for 24 hours.[2]

    • Treatment: Treat the cells with various concentrations of the test compound (e.g., GlcN-HCl derivatives) and incubate for a specified period (e.g., 24 to 120 hours).[2]

    • MTT Addition: Add 40 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[24]

    • Formazan Solubilization: Remove the supernatant and add 140 µL of a solubilizing agent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO) to dissolve the formazan crystals.[2]

    • Absorbance Measurement: Measure the absorbance of the solution using an ELISA reader at a wavelength of 490 nm or 570 nm.[2] The intensity of the purple color is directly proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

Glucosamine and its derivatives exert their biological effects by modulating several key intracellular signaling pathways.

Hexosamine Biosynthesis Pathway (HBP)

The HBP is a critical metabolic pathway that utilizes a small fraction (2-5%) of the glucose entering a cell.[5] Glucosamine can enter this pathway directly, bypassing the initial rate-limiting enzyme, and increase the flux through the HBP. This leads to an accumulation of the pathway's end-product, UDP-GlcNAc, which is the donor substrate for O-GlcNAcylation—a post-translational modification that regulates the function of numerous nuclear and cytoplasmic proteins.[5]

HBP cluster_legend Legend Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcN Glucosamine GlcN->GlcN6P HK GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc Proteins Protein Glycosylation (O-GlcNAcylation) UDPGlcNAc->Proteins key_metabolite Metabolite key_input Input Substrate key_output Final Product key_process Biological Process key_enzyme Enzyme

Caption: The Hexosamine Biosynthesis Pathway (HBP).

Inhibition of Inflammatory Pathways

Glucosamine exhibits anti-inflammatory effects by interfering with key inflammatory signaling cascades, particularly the NF-κB and MAPK pathways, which are often activated by cytokines like IL-1β.

  • NF-κB Signaling: Glucosamine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It has been shown to reduce the translocation of NF-κB into the nucleus by preventing the degradation of its inhibitor, IκB.[25] This suppression leads to decreased expression of pro-inflammatory genes, such as those for matrix metalloproteinases (MMPs) and cytokines.[26]

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, is also a target of glucosamine. Studies have shown that glucosamine can decrease the IL-1β-induced phosphorylation of p38 MAPK, which is involved in the expression of MMP-3 and COX-2.[25] However, its effects on JNK and ERK can be synergistic with IL-1β, indicating a complex regulatory role.[25] The inhibition of MAPK and NF-κB pathways is a key mechanism for the chondroprotective effects of many compounds.[27]

Inflammatory_Signaling IL1b IL-1β Receptor IL-1 Receptor IL1b->Receptor MAPK_path MAPK Pathway Receptor->MAPK_path NFkB_path NF-κB Pathway Receptor->NFkB_path p38 p38 MAPK_path->p38 Nucleus Nucleus p38->Nucleus IKK IKK NFkB_path->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Inhibits NFkB->Nucleus Translocation GlcN Glucosamine GlcN->p38 Inhibits GlcN->IKK Inhibits GlcN->NFkB Inhibits Translocation Gene_Exp Inflammatory Gene Expression (MMPs, COX-2) Nucleus->Gene_Exp

Caption: Glucosamine's inhibition of inflammatory pathways.

Other Mechanisms

Glucosamine and its derivatives have been implicated in various other cellular processes:

  • Cell Cycle Arrest: GlcN-HCl can inhibit cancer cell proliferation by causing cell cycle arrest, particularly by increasing the proportion of cells in the S phase.[2]

  • Apoptosis Induction: Treatment with GlcN-HCl has been shown to induce apoptosis in human hepatoma cells.[2]

  • Wnt/β-catenin Pathway: In chondrocytes, glucosamine may promote proliferation by activating the Wnt/β-catenin signaling pathway, leading to increased expression of cell cycle regulatory proteins like cyclin D1.[19]

  • Proteasome Inhibition: Glucosamine can induce cell death in prostate cancer cells by downregulating the proteasome activator PA28γ and inhibiting proteasomal activity, likely through increased O-GlcNAc modification.[5]

Experimental_Workflow cluster_assays Biological Assays start Start: Cell Culture (e.g., Chondrocytes, Cancer Cells) treatment Treatment with GlcN Derivative or Vehicle Control start->treatment viability Cell Viability/Proliferation (MTT / Alamar Blue Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (DNA Fragmentation) treatment->apoptosis gene_exp Gene Expression (RT-PCR / Western Blot) treatment->gene_exp data_analysis Data Collection & Statistical Analysis viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis gene_exp->data_analysis conclusion Conclusion: Determine Biological Effect & Mechanism data_analysis->conclusion

Caption: General workflow for in vitro biological evaluation.

References

A Comprehensive Technical Guide to 2-Amino-2-deoxyglucose Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-Amino-2-deoxyglucose hydrochloride, a widely studied amino sugar with significant applications in research and drug development. The document details its nomenclature, physicochemical properties, biological roles, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial products. A comprehensive list of these synonyms and alternative identifiers is provided below for clear reference.

TypeName
Common Names Glucosamine (B1671600) Hydrochloride, D-Glucosamine Hydrochloride, Glucosamine HCl
Systematic Name (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride[1]
Alternative Names Chitosamine hydrochloride[2][3], D-(+)-Glucosamine hydrochloride[3][4][5], 2-Amino-2-deoxy-D-glucose hydrochloride[1][4]
Brand/Trade Names Cosamin, Artrox (TN)[1]
Registry Numbers CAS: 66-84-2, EC Number: 200-638-1[1]
Other Identifiers NSC 758, NSC 234443, UNII-750W5330FY[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the following table. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValue
Molecular Formula C₆H₁₄ClNO₅[1][6]
Molecular Weight 215.63 g/mol [1][6]
Appearance White powder or crystalline solid[3]
Melting Point 190-194 °C (decomposes)[7]
Solubility Soluble in water[8]
Optical Rotation +72.5° (c=2, H₂O, 5hrs)[7]

Biological Significance and Signaling Pathway

This compound, as the salt of the amino sugar glucosamine, is a fundamental precursor in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids.[3] The HBP integrates cellular metabolism of carbohydrates, amino acids, fatty acids, and nucleotides.

Below is a diagram illustrating the central role of glucosamine in the Hexosamine Biosynthetic Pathway.

Hexosamine_Biosynthetic_Pathway cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_downstream Downstream Products Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P GFAT GFAT Fructose-6-P->GFAT Glutamine Glutamine Glutamine->GFAT Glucosamine-6-P Glucosamine-6-P GFAT->Glucosamine-6-P UDP-GlcNAc UDP-GlcNAc Glucosamine-6-P->UDP-GlcNAc Multiple Steps (Acetylation, Uridylation) Glucosamine_HCl 2-Amino-2-deoxyglucose (from Glucosamine HCl) Glucosamine_HCl->Glucosamine-6-P Bypass Acetyl-CoA Acetyl-CoA Acetyl-CoA->UDP-GlcNAc Glycosaminoglycans Glycosaminoglycans UDP-GlcNAc->Glycosaminoglycans Proteoglycans Proteoglycans UDP-GlcNAc->Proteoglycans Glycolipids Glycolipids UDP-GlcNAc->Glycolipids

Hexosamine Biosynthetic Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted to investigate the biological effects of this compound.

Determination of Effects on Prostaglandin (B15479496) E2 (PGE2) and Nitric Oxide (NO) Production in Chondrocytes

This protocol is adapted from studies investigating the anti-inflammatory properties of glucosamine hydrochloride on cartilage cells.[1][2]

Objective: To quantify the effect of this compound on the production of inflammatory mediators PGE2 and NO in interleukin-1β (IL-1β) stimulated chondrocytes.

Methodology:

  • Cell Culture:

    • Isolate primary chondrocytes from articular cartilage.

    • Culture the cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics until confluent.

  • Cell Stimulation and Treatment:

    • Seed the chondrocytes into 24-well plates and allow them to adhere.

    • Starve the cells in a serum-free medium for 24 hours.

    • Stimulate the cells with IL-1β (e.g., 5 ng/mL) to induce an inflammatory response.

    • Concurrently, treat the stimulated cells with various concentrations of this compound (e.g., 1 µg/mL to 500 µg/mL). Include a vehicle control (no glucosamine) and a positive control for inhibition (e.g., dexamethasone).

  • Quantification of PGE2 and NO:

    • After a 24-hour incubation period, collect the culture supernatants.

    • PGE2 Measurement: Use a commercially available Prostaglandin E2 ELISA kit to quantify the concentration of PGE2 in the supernatants according to the manufacturer's instructions.

    • NO Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent system.

  • Data Analysis:

    • Normalize the PGE2 and NO concentrations to the total protein content of the cells in each well.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Cell Viability and Proliferation Assessment using MTT Assay

This protocol outlines the use of the MTT assay to evaluate the effect of this compound on the viability and proliferation of cells, such as the ALVA41 prostate cancer cell line.[9][10]

Objective: To determine the impact of this compound on cell viability and proliferation.

Methodology:

  • Cell Plating:

    • Seed cells (e.g., ALVA41) in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value if applicable.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its nomenclature, physicochemical characteristics, and its integral role in the hexosamine biosynthetic pathway. The inclusion of detailed experimental protocols offers a practical resource for researchers investigating its biological activities. The information presented herein is intended to support and facilitate further research and development efforts involving this important amino sugar.

References

Methodological & Application

Application Note and Protocol: Preparation of Aqueous Solutions of 2-Amino-2-deoxyglucose Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-deoxyglucose hydrochloride, also known as D-glucosamine hydrochloride, is a naturally occurring amino monosaccharide and a fundamental building block for the biosynthesis of various macromolecules, including glycoproteins and glycosaminoglycans. It is widely utilized in biomedical research, particularly in studies related to osteoarthritis, and as a precursor in chemical syntheses.[1][2][3] This document provides a detailed protocol for the dissolution of this compound in water to prepare solutions for research applications.

Physicochemical Properties

  • Molecular Formula: C₆H₁₄ClNO₅[1]

  • Molecular Weight: 215.63 g/mol [1]

  • Appearance: White to off-white crystalline solid[1][2]

  • Storage: Store the solid compound at 4°C in a sealed container, away from moisture.[1]

Quantitative Data: Solubility

The solubility of this compound in aqueous solutions is summarized in the table below. The dissolution process in pure water is endothermic, meaning solubility increases with temperature.[4]

SolventTemperatureConcentrationObservations
WaterRoom Temperature≥ 100 mg/mL (463.76 mM)Ultrasonic assistance may be needed for a clear solution.[1]
PBS (pH 7.2)Room Temperature~ 10 mg/mL-

Note: The designation "≥" indicates that the material is soluble at or above the specified concentration, but the saturation point has not been determined.[1]

Experimental Protocol: Preparation of a Sterile Aqueous Stock Solution

This protocol outlines the steps for preparing a sterile, aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Sterile conical tubes or flasks

  • Sterile magnetic stir bar and stir plate (optional)

  • Ultrasonic water bath

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, sealable storage tubes (e.g., cryovials)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-dissolution Preparations:

    • Bring the this compound powder to room temperature before opening the container to prevent moisture condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the compound. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1.0 g of the powder.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube or flask.

    • Add the desired volume of sterile water.

    • For concentrations up to 100 mg/mL, vigorous vortexing or stirring with a sterile magnetic stir bar may be sufficient.[5]

    • If the solution is not clear, place the container in an ultrasonic water bath until the solid is completely dissolved.[1]

  • Sterilization:

    • Once a clear solution is obtained, it must be sterile-filtered for use in cell culture or other sensitive applications.

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile container.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the product, aliquot the sterile stock solution into smaller, single-use volumes in sterile storage tubes.[1]

    • Storage of Stock Solutions:

      • For short-term storage (up to 1 month), store the aliquots at -20°C.[1]

      • For long-term storage (up to 6 months), store the aliquots at -80°C.[1]

    • It is generally recommended to prepare fresh solutions for immediate use, especially for in vivo experiments.[1] Aqueous solutions are not recommended to be stored for more than one day unless frozen.[2]

Safety Precautions:

  • Handle this compound in a well-ventilated area.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.[6]

  • In case of eye contact, rinse cautiously with water for several minutes.[6]

  • Wash hands thoroughly after handling.[2]

Diagrams

Dissolution_Workflow A 1. Weigh Compound B 2. Add Sterile Water A->B C 3. Dissolve (Vortex/Stir/Sonicate) B->C D 4. Sterile Filter (0.22 µm) C->D E 5. Aliquot into sterile tubes D->E F 6. Store at -20°C or -80°C E->F

Caption: Workflow for preparing a sterile aqueous solution of this compound.

References

Application Notes and Protocols for 2-Deoxy-D-glucose in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 2-Deoxy-D-glucose (B1664073) (2-DG) in cell culture experiments. While the request specified 2-Amino-2-deoxyglucose hydrochloride (a synonym for D-Glucosamine hydrochloride), the vast body of research concerning the inhibition of glycolysis, induction of endoplasmic reticulum (ER) stress, and autophagy in cell culture, particularly in cancer research, pertains to 2-Deoxy-D-glucose (2-DG) . This document will focus on 2-DG, a glucose analog where the 2-hydroxyl group is replaced by hydrogen.[1]

2-DG is a powerful tool for investigating cellular metabolism and stress responses. It is readily taken up by cells through glucose transporters.[1][2] Once inside, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[3][4] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway, leading to its intracellular accumulation and the competitive inhibition of glycolysis.[1][5][6][7] This disruption of glucose metabolism makes 2-DG a valuable agent for studying the effects of energy depletion and has significant implications in cancer therapy, where it can slow cell growth and induce apoptosis.[8]

Mechanisms of Action

2-DG exerts its effects on cells through several key mechanisms, primarily by targeting glucose metabolism, interfering with protein glycosylation, and inducing cellular stress responses.

Inhibition of Glycolysis

The primary mechanism of 2-DG is the competitive inhibition of glycolysis. Cancer cells, in particular, often exhibit increased glucose uptake and reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[8][9] By blocking this pathway, 2-DG depletes the cell's energy in the form of ATP and essential metabolites required for proliferation.[6][8]

  • Uptake: 2-DG enters the cell via glucose transporters (GLUTs), competing with glucose.[2]

  • Phosphorylation: Hexokinase phosphorylates 2-DG to form 2-DG-6-phosphate (2-DG-6P).[4][10]

  • Accumulation and Inhibition: 2-DG-6P cannot be isomerized by phosphoglucose (B3042753) isomerase and thus cannot proceed down the glycolytic pathway.[6] Its accumulation leads to feedback inhibition of hexokinase, halting glucose metabolism.[4][6]

cluster_outside Extracellular Space cluster_cell Intracellular Space Glucose Glucose GLUT Glucose Transporter Glucose->GLUT 2-DG 2-DG 2-DG->GLUT Glucose_in Glucose GLUT->Glucose_in 2-DG_in 2-DG GLUT->2-DG_in HK Hexokinase PGI Phosphoglucose Isomerase G6P Glucose-6-P Glucose_in->G6P ATP -> ADP 2-DG-6P 2-DG-6-P 2-DG_in->2-DG-6P ATP -> ADP Glycolysis Further Glycolysis G6P->Glycolysis PGI 2-DG-6P->Inhibition_HK Inhibits 2-DG-6P->Inhibition_PGI Inhibits

Diagram 1: Mechanism of Glycolysis Inhibition by 2-Deoxy-D-glucose (2-DG).
Induction of Endoplasmic Reticulum (ER) Stress

Beyond metabolic disruption, 2-DG interferes with N-linked glycosylation, a critical process for protein folding that occurs in the endoplasmic reticulum.[11] This interference leads to the accumulation of unfolded or misfolded proteins, triggering a state known as ER stress and activating the Unfolded Protein Response (UPR).[11][12] The UPR is a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

2-DG 2-DG Glycosylation N-linked Glycosylation 2-DG->Glycosylation Inhibits ProteinFolding Protein Folding in ER Glycosylation->ProteinFolding UnfoldedProteins Accumulation of Unfolded Proteins ProteinFolding->UnfoldedProteins Impaired ERStress ER Stress UnfoldedProteins->ERStress UPR Unfolded Protein Response (UPR) ERStress->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Diagram 2: Induction of ER Stress and the Unfolded Protein Response (UPR) by 2-DG.
Induction of Autophagy

Autophagy is a cellular self-digestion process activated by stresses like nutrient deprivation.[13] 2-DG is a known inducer of autophagy.[8] This induction is primarily mediated through the ER stress/UPR pathway rather than solely by ATP depletion.[11] However, in some contexts, 2-DG-induced energy stress can activate AMP-activated protein kinase (AMPK), a key energy sensor that also triggers autophagy.[13] Autophagy can initially serve a protective role by removing damaged organelles and providing metabolites, but excessive or sustained autophagy can also contribute to cell death.[11]

2-DG 2-DG ERStress ER Stress / UPR 2-DG->ERStress ATPReduction ATP Reduction 2-DG->ATPReduction Autophagy Autophagy ERStress->Autophagy Major Pathway AMPK AMPK Activation ATPReduction->AMPK AMPK->Autophagy Minor Pathway CellSurvival Cell Survival (Protective) Autophagy->CellSurvival CellDeath Cell Death Autophagy->CellDeath Sustained

Diagram 3: Pathways of 2-DG-Induced Autophagy.

Applications and Quantitative Data

2-DG is a versatile tool in cell culture for various applications, particularly in cancer biology. The effective concentration can vary significantly between cell lines.

Effects of 2-DG on Cancer Cell Lines

The following table summarizes the observed effects of 2-DG across different human cancer cell lines. Doses typically range from 1 to 10 mM.[3]

Cell Line (Cancer Type)2-DG ConcentrationIncubation TimeObserved EffectsReference
HeLa, SiHa (Cervical)Non-cytotoxic conc.-Inhibited cell growth, migration, invasion; G0/G1 arrest.[14]
SkBr3, MDA/MB468 (Breast)0-10 mM4 hoursDecreased cell viability and clonogenic survival.[4]
Various (Ovarian, Squamous, etc.)5 mMContinuousSlowed or arrested proliferation; moderate to massive apoptosis.[3]
1420 (Pancreatic)4 mM16 hoursInduced ER stress (Grp78, CHOP), autophagy (LC3B II), and lowered ATP.[11]
MDA-MB-435 (Melanoma)4 mM16 hoursInduced ER stress, autophagy, and lowered ATP.[11]
SKBR3 (Breast)8 mM24 hoursInduced ER stress, autophagy, and lowered ATP.[11]
T98G, LN-229 (Glioma)2.5-20 mM24 hoursActivated autophagy (LC3-II formation).[15]
SK-N-SH, SH-SY5Y (Neuroblastoma)5.5 mM, 11 mM24-72 hoursInduced clonogenic cell killing via oxidative stress.[16]

Experimental Protocols

Proper experimental design is crucial when using 2-DG. Below are standard protocols for assessing its effects on cell viability, apoptosis, and related signaling pathways.

General Experimental Workflow

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Cells in Multi-well Plates Adhere Allow Cells to Adhere (e.g., 24 hours) Seed->Adhere Treat Treat Cells with 2-DG (Include Vehicle Control) Adhere->Treat PrepareDG Prepare 2-DG Dilutions in Culture Medium PrepareDG->Treat Incubate Incubate for Desired Time (e.g., 24, 48, 72h) Treat->Incubate Viability Cell Viability Assay (e.g., MTT, CCK-8) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubate->Apoptosis Western Western Blot (Protein Analysis) Incubate->Western

Diagram 4: General workflow for studying the effects of 2-DG in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of 2-DG on cell proliferation and cytotoxicity.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • 2-Deoxy-D-glucose (2-DG)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of 2-DG in complete culture medium (e.g., 0, 1, 2.5, 5, 10, 20 mM). Remove the old medium from the wells and add 100 µL of the 2-DG-containing medium or vehicle control medium.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following 2-DG treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • 2-DG

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of 2-DG for a specific time (e.g., 24 or 48 hours). Include both treated and untreated (control) wells.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine floating cells (from the medium) with the detached cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.

    • Interpretation: Annexin V-negative/PI-negative (live cells), Annexin V-positive/PI-negative (early apoptotic cells), Annexin V-positive/PI-positive (late apoptotic/necrotic cells).

Protocol 3: Western Blot for Signaling Markers

Objective: To detect changes in the expression or post-translational modification of key proteins involved in ER stress and autophagy.

Materials:

  • Cells treated with 2-DG

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: After 2-DG treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The conversion of LC3-I to the lower-migrating LC3-II form is a hallmark of autophagy activation.[17][11]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling 2-Deoxy-D-glucose powder and solutions.[18][19]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[18][19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19]

  • Stability: The compound is stable under normal, recommended storage conditions.[19][20]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

Applications of 2-Amino-2-deoxyglucose Hydrochloride in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-deoxyglucose hydrochloride, a stable salt of the amino sugar glucosamine (B1671600), serves as a valuable tool in the field of glycobiology and metabolic research. When introduced to cells in culture, it enters the hexosamine biosynthetic pathway (HBP) and is ultimately converted into UDP-N-acetylglucosamine (UDP-GlcNAc), a critical precursor for the synthesis of glycoproteins, proteoglycans, and other glycoconjugates. This metabolic incorporation allows for the labeling and subsequent analysis of these important biomolecules. While often used as a precursor for the synthesis of more complex metabolic reporters, this compound itself can be utilized in metabolic labeling studies, particularly when isotopic variants are employed. This document provides detailed application notes and protocols for its use in metabolic labeling experiments.

Key Applications

  • Tracing Glycan Biosynthesis: By using isotopically labeled this compound (e.g., ¹³C₆-labeled), researchers can trace the flux of glucose and glutamine through the hexosamine biosynthetic pathway and into various classes of glycans. This is instrumental in understanding how metabolic states influence glycosylation.

  • Studying O-GlcNAcylation Dynamics: O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine is attached to serine or threonine residues of nuclear and cytoplasmic proteins. Metabolic labeling with precursors like this compound allows for the study of the turnover and regulation of this modification in response to various stimuli.[1][2]

  • Quantitative Glycoproteomics: In conjunction with mass spectrometry, metabolic labeling enables the relative or absolute quantification of glycoproteins. This can be achieved through techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) adapted for glycosylation studies, where cells are grown in the presence of "heavy" or "light" isotopic forms of glucosamine.[2][3]

  • Biomarker Discovery: Changes in glycosylation patterns are associated with numerous diseases, including cancer. Metabolic labeling can be used to identify differentially glycosylated proteins that may serve as biomarkers for disease diagnosis or prognosis.[2]

Signaling Pathway: Hexosamine Biosynthetic Pathway (HBP)

This compound enters the Hexosamine Biosynthetic Pathway (HBP) downstream of the initial steps that utilize glucose. Once inside the cell, it is phosphorylated to glucosamine-6-phosphate, which then enters the main pathway to be converted into UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the universal donor substrate for glycosyltransferases that synthesize N-glycans, O-glycans, and O-GlcNAc modifications.

HBP cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_products Glycosylation Products Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P GlcN6P Glucosamine-6-P Fructose6P->GlcN6P GFAT (Glutamine) GlcN 2-Amino-2-deoxyglucose (from GlcN-HCl) GlcN->GlcN6P Hexokinase GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNPDA GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1/AGX1 NGlycans N-Glycans UDPGlcNAc->NGlycans OGlycans O-Glycans UDPGlcNAc->OGlycans OGlcNAc O-GlcNAc UDPGlcNAc->OGlcNAc

Figure 1. The Hexosamine Biosynthetic Pathway (HBP) showing the entry of 2-Amino-2-deoxyglucose.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for metabolically labeling glycoproteins in cultured mammalian cells using this compound.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (GlcN-HCl)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired concentration of this compound. A starting concentration of 1-20 mM can be used, but this should be optimized for your specific cell line and experimental goals. For KMH2 cells, a concentration of 20 mM for 24 hours has been shown to induce a strong O-GlcNAcylation response.[1] For osteoblastic cells, a concentration of 0.05% has been used for incubations ranging from 3 hours to 7 days.[4]

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the desired labeling period. The incubation time can range from a few hours to several days, depending on the turnover rate of the glycoproteins of interest. A common labeling period is 24-48 hours.[1]

  • Cell Harvest and Lysis:

    • After the incubation period, place the culture dish on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer containing protease inhibitors to the dish.

    • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant (cleared cell lysate) to a new tube. Determine the protein concentration of the lysate using a BCA protein assay.

  • Storage: The cell lysate containing the metabolically labeled glycoproteins is now ready for downstream applications or can be stored at -80°C for later use.

Protocol 2: Enrichment of Metabolically Labeled Glycoproteins

For comprehensive analysis by mass spectrometry, it is often necessary to enrich the labeled glycoproteins from the total cell lysate. Several methods can be employed, including lectin affinity chromatography and chemical enrichment strategies.

Workflow for Glycoprotein (B1211001) Enrichment and Analysis:

EnrichmentWorkflow Start Metabolically Labeled Cell Lysate Enrichment Glycoprotein Enrichment (e.g., Lectin Affinity, Hydrazide Chemistry) Start->Enrichment Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion MS Mass Spectrometry Analysis (LC-MS/MS) Digestion->MS DataAnalysis Data Analysis and Quantification MS->DataAnalysis

Figure 2. General workflow for the enrichment and analysis of metabolically labeled glycoproteins.

A. Lectin Affinity Chromatography:

Lectins are proteins that bind specifically to certain carbohydrate structures. A variety of lectins with different specificities can be used to enrich glycoproteins.

Materials:

  • Lectin-agarose beads (e.g., Concanavalin A for high-mannose N-glycans, Wheat Germ Agglutinin for GlcNAc and sialic acid)

  • Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)

  • Elution Buffer (e.g., Binding/Wash Buffer containing a competing sugar like 0.5 M methyl-α-D-mannopyranoside for Con A)

Procedure:

  • Equilibrate Lectin Beads: Wash the required amount of lectin-agarose beads with Binding/Wash Buffer.

  • Binding: Incubate the cell lysate with the equilibrated lectin beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound glycoproteins by incubating the beads with Elution Buffer.

  • Sample Preparation for MS: The eluted glycoproteins can then be prepared for mass spectrometry analysis by methods such as in-solution or in-gel digestion.

B. Chemical Enrichment (for modified glucosamine analogs):

This method is applicable when using a modified version of glucosamine containing a bioorthogonal handle like an azide (B81097) or alkyne.

Materials:

  • Azide- or alkyne-modified 2-Amino-2-deoxyglucose

  • Click chemistry reagents (e.g., biotin-alkyne/azide, copper(I) catalyst, ligands)

  • Streptavidin-agarose beads

Procedure:

  • Metabolic Labeling: Perform metabolic labeling as in Protocol 1, but using the modified glucosamine analog.

  • Click Chemistry Reaction: React the cell lysate with a biotin-alkyne or biotin-azide probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

  • Enrichment: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the labeled glycoproteins.

  • Washing and Elution: Wash the beads extensively to remove non-biotinylated proteins. Elute the glycoproteins, often by on-bead digestion with a protease like trypsin.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines a general procedure for preparing enriched glycoproteins for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Enriched glycoprotein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

Procedure:

  • Reduction and Alkylation:

    • Resuspend the glycoprotein sample in a buffer containing ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes to alkylate the free thiols.

  • Proteolytic Digestion:

    • Add trypsin to the sample at a protease-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis: The desalted peptides are now ready for analysis by LC-MS/MS.

Data Presentation

Quantitative data from metabolic labeling experiments can be presented in various ways. Below are examples of how to structure such data in tables.

Table 1: Relative Abundance of O-GlcNAcylated Proteins in Response to Glucosamine Treatment

This table shows hypothetical data on the change in O-GlcNAcylation of specific proteins in KMH2 cells after treatment with 20 mM glucosamine for 24 hours, as might be determined by quantitative mass spectrometry.[1]

ProteinGeneFold Change in O-GlcNAcylation (GlcN-treated / Control)p-value
Alpha-enolaseENO12.5< 0.01
Pyruvate kinasePKM1.8< 0.05
VimentinVIM3.1< 0.01
CalnexinCANX1.5> 0.05
Glucosamine-6-phosphate N-acetyltransferaseGNPNAT12.2< 0.05

Table 2: Incorporation Efficiency of ¹³C-Labeled Glucosamine into Articular Cartilage

This table presents data on the incorporation of orally administered ¹³C-labeled glucosamine hydrochloride into the articular cartilage of dogs, demonstrating its bioavailability and utilization in joint tissue.

AnimalTreatment Duration¹³C Abundance in Articular Cartilage (%)
Dog 12 weeks2.3
Dog 23 weeks1.6
Control-Baseline

Drug Development Applications

The metabolic labeling techniques described here have significant applications in drug discovery and development:

  • Target Validation: By understanding how drug candidates affect glycosylation pathways and the glycosylation status of specific proteins, researchers can gain insights into their mechanism of action.

  • Biomarker Development: Identifying changes in glycoprotein expression or glycosylation patterns in response to drug treatment can lead to the development of pharmacodynamic biomarkers to monitor drug efficacy.

  • Toxicity Screening: Aberrant glycosylation can be an indicator of cellular stress or toxicity. Metabolic labeling can be used in preclinical studies to assess the off-target effects of drug candidates on glycoprotein biosynthesis.

  • Development of Glycan-Targeted Therapies: A deeper understanding of the role of glycosylation in disease, facilitated by metabolic labeling, can inform the development of novel therapies that target specific glycosylation pathways or aberrant glycan structures.

Conclusion

This compound is a versatile and valuable reagent for the metabolic labeling of glycoproteins. The protocols and applications outlined in this document provide a framework for researchers to investigate the complex world of glycosylation. By combining metabolic labeling with modern analytical techniques such as mass spectrometry, scientists can gain unprecedented insights into the roles of glycoproteins in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

Application Notes and Protocols: 2-Amino-2-deoxyglucose Hydrochloride as a Substrate for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-deoxyglucose hydrochloride, commonly known as glucosamine (B1671600) hydrochloride (GlcN·HCl), is a widely utilized amino sugar in biomedical research and a key precursor in the hexosamine biosynthetic pathway (HBP). Its structural similarity to glucose allows it to serve as a substrate for certain enzymes, most notably hexokinase, which catalyzes the first step in glucose metabolism. This unique characteristic makes GlcN·HCl a valuable tool for studying enzyme kinetics, elucidating metabolic pathways, and investigating the physiological effects of metabolic dysregulation. These application notes provide detailed protocols for utilizing Glucosamine HCl in enzymatic reactions, with a focus on hexokinase activity and its downstream consequences.

I. Enzymatic Phosphorylation of Glucosamine Hydrochloride by Hexokinase

The primary enzymatic reaction involving glucosamine as a direct substrate is its phosphorylation by hexokinase (HK), an enzyme that typically phosphorylates glucose to glucose-6-phosphate. Hexokinase catalyzes the transfer of a phosphate (B84403) group from ATP to glucosamine, forming glucosamine-6-phosphate (GlcN-6P).[1] This reaction is a critical entry point into the hexosamine biosynthetic pathway.

Kinetic Parameters of Hexokinase

While hexokinase can phosphorylate glucosamine, its affinity for this substrate is lower than for its primary substrate, glucose. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), reflect this difference.

EnzymeSubstrateKmVmaxOptimal pHOptimal TemperatureSource Organism
Hexokinase I, II, IIIGlucose< 1 mMLower8.0 - 8.545°CMammalian
Glucokinase (Hexokinase IV)Glucose~10 mMHigher8.0 - 8.545°CMammalian (Liver, Pancreas)
HexokinaseGlucosamineHigher than glucoseLower than glucose7.5 - 8.530-45°CYeast, Mammalian

Note: Specific Km and Vmax values for glucosamine are less frequently reported and can vary significantly based on the hexokinase isoform and experimental conditions.

II. Experimental Protocols

A. Coupled Spectrophotometric Assay for Hexokinase Activity with Glucosamine HCl

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of hexokinase with glucosamine hydrochloride as a substrate. The production of glucosamine-6-phosphate is coupled to the reduction of NADP+ to NADPH by glucosamine-6-phosphate deaminase (GNPDA) and subsequent enzymes, leading to an increase in absorbance at 340 nm.[1]

Principle:

  • Glucosamine + ATP → (Hexokinase) → Glucosamine-6-Phosphate + ADP

  • Glucosamine-6-Phosphate → (Glucosamine-6-Phosphate Deaminase) → Fructose-6-Phosphate + NH₄⁺

  • Fructose-6-Phosphate → (Phosphoglucose Isomerase) → Glucose-6-Phosphate

  • Glucose-6-Phosphate + NADP⁺ → (Glucose-6-Phosphate Dehydrogenase) → 6-Phosphoglucono-δ-lactone + NADPH + H⁺

The rate of NADPH formation is directly proportional to the hexokinase activity.

Materials:

  • This compound (Glucosamine HCl)

  • Hexokinase (e.g., from yeast or bovine heart)

  • Glucosamine-6-phosphate deaminase (GNPDA)

  • Phosphoglucose Isomerase (PGI)

  • Glucose-6-Phosphate Dehydrogenase (G6P-DH)

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADP⁺)

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Microplate reader (for high-throughput screening)

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

    • Glucosamine HCl Stock Solution: Prepare a series of concentrations (e.g., 0, 10, 20, 50, 100, 200 mM) in assay buffer.

    • ATP Solution: 100 mM in assay buffer.

    • NADP⁺ Solution: 20 mM in assay buffer.

    • Coupling Enzyme Mix: Prepare a solution in assay buffer containing GNPDA (~2 U/mL), PGI (~2 U/mL), and G6P-DH (~1 U/mL). The exact concentrations may need optimization.

    • Hexokinase Solution: Prepare a working solution of hexokinase (e.g., 0.1 - 0.5 U/mL) in assay buffer immediately before use. Keep on ice.

  • Assay Setup (for a 1 mL cuvette):

    • Add the following to a cuvette:

      • 800 µL Assay Buffer

      • 100 µL Glucosamine HCl solution (variable concentration)

      • 50 µL ATP Solution

      • 20 µL NADP⁺ Solution

      • 20 µL Coupling Enzyme Mix

    • Mix by gentle inversion and incubate at 30°C for 5 minutes to allow for temperature equilibration and to measure any background reaction (blank rate).

  • Initiation of Reaction:

    • Add 10 µL of the Hexokinase solution to the cuvette.

    • Immediately mix by inversion and start recording the absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).

    • Use the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (µmol/min).

    • Plot the reaction velocity against the glucosamine HCl concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

B. Glycolysis Inhibition Assay in Cancer Cell Lines

Glucosamine can compete with glucose for hexokinase II, leading to the inhibition of glycolysis, a hallmark of many cancer cells.[2] This assay measures the extent of glycolysis inhibition by quantifying lactate (B86563) production.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Complete cell culture medium

  • Glucosamine hydrochloride solution (sterile)

  • Glucose solution (sterile)

  • Lactate Assay Kit (colorimetric or fluorometric)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000 - 10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing varying concentrations of glucosamine HCl (e.g., 0, 1, 5, 10, 20 mM).

    • Include control wells with and without glucose to assess glucose-dependent lactate production.

    • Incubate the cells for a defined period (e.g., 24, 48 hours).

  • Lactate Measurement:

    • At the end of the incubation period, collect the cell culture supernatant.

    • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the lactate concentration to the cell number or total protein content in each well to account for differences in cell proliferation.

    • Compare the lactate production in glucosamine-treated cells to the control cells to determine the percentage of glycolysis inhibition.

III. Visualizations

A. Hexosamine Biosynthetic Pathway and its Impact on Glycolysis

Hexosamine_Pathway cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthetic Pathway (HBP) Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (ATP -> ADP) Hexokinase_node Hexokinase F6P Fructose-6-Phosphate G6P->F6P Pyruvate Pyruvate F6P->Pyruvate ... Glucosamine Glucosamine HCl GlcN6P Glucosamine-6-Phosphate Glucosamine->GlcN6P Hexokinase (ATP -> ADP) Glucosamine->Hexokinase_node competes with Glucose UDP_GlcNAc UDP-N-acetylglucosamine GlcN6P->UDP_GlcNAc ... F6P_HBP->GlcN6P GFAT Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Hexokinase_node->G6P phosphorylates Hexokinase_node->GlcN6P phosphorylates

Caption: Glucosamine HCl enters the hexosamine pathway via hexokinase.

B. Experimental Workflow for Coupled Hexokinase Assay

Hexokinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer (Tris-HCl, MgCl₂) prep_substrates Prepare Substrate Solutions (Glucosamine HCl, ATP, NADP⁺) prep_enzymes Prepare Enzyme Solutions (Hexokinase, Coupling Enzymes) mix_reagents Combine Buffer, Substrates, and Coupling Enzymes in Cuvette prep_enzymes->mix_reagents equilibrate Equilibrate at 30°C (5 minutes) mix_reagents->equilibrate start_reaction Initiate with Hexokinase equilibrate->start_reaction measure_abs Record Absorbance at 340 nm (5-10 minutes) start_reaction->measure_abs calc_rate Calculate Initial Velocity (ΔA₃₄₀/min) measure_abs->calc_rate convert_units Convert to µmol/min (Beer-Lambert Law) calc_rate->convert_units plot_data Plot Velocity vs. [Substrate] convert_units->plot_data determine_kinetics Determine Km and Vmax (Michaelis-Menten Fit) plot_data->determine_kinetics

Caption: Workflow for the coupled spectrophotometric hexokinase assay.

IV. Applications in Drug Development

  • High-Throughput Screening (HTS) for Hexokinase Inhibitors: The coupled enzymatic assay can be adapted to a microplate format for screening compound libraries to identify novel hexokinase inhibitors. Glucosamine can be used as the substrate in these screens, particularly when investigating inhibitors that bind to sites other than the glucose-binding pocket.

  • Investigating Off-Target Effects: For drugs intended to modulate glucose metabolism, using glucosamine as a substrate can help determine if the drug has off-target effects on the hexosamine biosynthetic pathway.

  • Cancer Metabolism Research: The ability of glucosamine to inhibit glycolysis makes it a valuable research tool for studying the Warburg effect and for identifying potential therapeutic strategies that target cancer cell metabolism.[2]

  • Study of Insulin (B600854) Resistance: The accumulation of glucosamine-6-phosphate has been linked to insulin resistance.[3] Enzymatic assays using glucosamine can be employed to study the mechanisms underlying this phenomenon.

V. Troubleshooting and Considerations

  • Substrate Inhibition: At very high concentrations, both ATP and glucosamine can cause substrate inhibition of hexokinase. It is important to perform substrate titration experiments to determine the optimal concentration range.

  • Purity of Reagents: The purity of enzymes and reagents is critical for accurate and reproducible results. Contaminating activities in the coupling enzymes can lead to high background signals.

  • pH and Temperature Optima: The optimal pH and temperature for hexokinase can vary depending on the isoform and the source organism. These parameters should be optimized for the specific enzyme being used.[4][5]

  • Glucosamine vs. Glucosamine Sulfate (B86663): While both forms are used in research, it is important to note that the sulfate moiety in glucosamine sulfate can have independent biological effects. Glucosamine hydrochloride is often preferred for studies focusing specifically on the effects of the amino sugar.

References

Application Notes and Protocols for the Preparation of 2-Amino-2-deoxyglucose hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the preparation of stock solutions of 2-Amino-2-deoxyglucose hydrochloride, a widely used amino sugar in various biological research applications. Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data. This document outlines the necessary materials, a detailed step-by-step procedure, and storage recommendations. Additionally, a table with quantitative data for preparing common concentrations is provided for quick reference.

Introduction

This compound, also known as D-glucosamine hydrochloride, is a naturally occurring amino monosaccharide. It serves as a fundamental precursor in the biochemical synthesis of glycosylated proteins and lipids.[1] In research, it is frequently utilized to study the hexosamine biosynthetic pathway, investigate its effects on cellular processes such as glucose metabolism and signaling pathways, and as a component in cell culture media.[2] The hydrochloride salt form offers improved stability and solubility in aqueous solutions compared to the free base. Consistent and accurate preparation of stock solutions is paramount for achieving reliable and reproducible experimental outcomes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for accurate calculations and safe handling of the compound.

PropertyValueReference
Synonyms D-(+)-Glucosamine hydrochloride, Chitosamine hydrochloride
CAS Number 66-84-2[3]
Molecular Formula C₆H₁₃NO₅ · HCl[3]
Molecular Weight 215.63 g/mol [3][4]
Appearance White to off-white solid[4]
Solubility (Water) ≥ 100 mg/mL (463.76 mM)[4]
Solubility (PBS, pH 7.2) Approximately 10 mg/mL[5]
Storage (Solid) 4°C, sealed from moisture[4]

Experimental Protocol

This protocol details the steps for preparing a sterile stock solution of this compound.

Materials:

  • This compound (powder)

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or sterile Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Procedure:

  • Determine the Desired Concentration and Volume: Decide on the final concentration and volume of the stock solution required for your experiments. Common stock solution concentrations range from 100 mM to 1 M.

  • Calculate the Required Mass: Use the following formula to calculate the mass of this compound powder needed: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) Refer to the table below for quick calculations for common stock solution concentrations.

  • Weighing the Compound:

    • Tare a sterile conical tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of this compound powder directly into the conical tube.

  • Dissolving the Compound:

    • Add a portion of the desired solvent (e.g., sterile water or PBS) to the conical tube containing the powder.

    • Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

    • Add the remaining solvent to reach the final desired volume.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube to remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes or cryovials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[1][4]

    • Label each aliquot clearly with the name of the compound, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

Quantitative Data for Stock Solution Preparation

This table provides the required mass of this compound for preparing stock solutions of various concentrations and volumes.

Desired ConcentrationVolumeMass of this compound
10 mM10 mL21.56 mg
50 mM10 mL107.82 mg
100 mM10 mL215.63 mg
500 mM10 mL1.078 g
1 M10 mL2.156 g
10 mM50 mL107.82 mg
50 mM50 mL539.08 mg
100 mM50 mL1.078 g
500 mM50 mL5.391 g
1 M50 mL10.78 g

Workflow Diagram

The following diagram illustrates the workflow for the preparation of a this compound stock solution.

Stock_Solution_Preparation start Start calculate Calculate Required Mass start->calculate weigh Weigh Compound calculate->weigh dissolve Dissolve in Solvent weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

References

Application Notes and Protocols for the Quantification of 2-Amino-2-deoxyglucose Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Amino-2-deoxyglucose hydrochloride (Glucosamine HCl), a widely used dietary supplement and pharmaceutical ingredient. The following sections outline various analytical techniques, complete with experimental procedures, data presentation, and workflow visualizations to guide researchers in selecting and implementing the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the most prevalent and robust technique for the quantification of glucosamine (B1671600) HCl. Various HPLC methods have been developed, often employing pre-column derivatization to enhance detection, or specialized columns and detectors for direct analysis.

HPLC with Pre-Column Derivatization using 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)

This is a widely adopted and validated method, offering high sensitivity and specificity. Glucosamine, which lacks a strong chromophore, is derivatized with FMOC-Cl to form a highly fluorescent adduct that can be readily detected.

Application Note: This method is suitable for the determination of glucosamine in raw materials and finished products, including complex matrices found in dietary supplements.[1][2] The derivatization reaction is stable, and the method demonstrates excellent linearity, accuracy, and precision.[1]

Experimental Protocol:

1. Reagents and Materials:

  • Glucosamine Hydrochloride Reference Standard (USP grade)

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Standard Solution Preparation:

  • Prepare a stock solution of Glucosamine HCl (e.g., 240 mg in 100 mL of diluent).

  • Create a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1-20 µg/mL).[1]

3. Sample Preparation:

  • Raw Material: Accurately weigh about 300 mg of the glucosamine HCl raw material.

  • Tablets: Weigh and finely powder a representative number of tablets (e.g., 20). Take a portion of the powder equivalent to the average tablet weight.

  • Capsules: Empty and combine the contents of a representative number of capsules (e.g., 20). Take a portion of the mixed powder.

  • Liquid Samples: Shake the sample well and take a known volume (e.g., 10 mL).

  • Disperse the sample in water, sonicate to dissolve, and then dilute to a known volume (e.g., 100 mL).[2]

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. Derivatization Procedure:

  • To an aliquot of the standard or sample solution, add the derivatizing reagent (e.g., FMOC-Cl solution in acetonitrile).

  • The reaction is typically carried out at room temperature. The resulting glucosamine-FMOC derivative is stable for several days at room temperature.[1]

5. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., Spherimage 80 ODS2, 250 x 4.6 mm, 5 µm)[1]
Mobile Phase A: Water with 0.05% TFA; B: Acetonitrile. Gradient elution is typically used.[2]
Flow Rate 1.0 mL/min[1]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 35 °C)
Detector Fluorescence Detector (Excitation and Emission wavelengths will depend on the specific FMOC adduct) or UV Detector.

Workflow Diagram:

HPLC_FMOC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample (Raw Material/Tablet/Capsule) Dissolve_Sample Dissolve & Dilute Sample->Dissolve_Sample Standard Glucosamine HCl Reference Standard Dissolve_Standard Dissolve & Create Working Standards Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Derivatize Add FMOC-Cl (Room Temperature) Dissolve_Standard->Derivatize Filter->Derivatize Inject Inject into HPLC System Derivatize->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect Fluorescence or UV Detection Separate->Detect Quantify Quantify based on Peak Area Detect->Quantify

Caption: Workflow for Glucosamine HCl quantification by HPLC with FMOC-Cl derivatization.

Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detector (ELSD)

Application Note: HILIC is an effective technique for retaining and separating highly polar compounds like glucosamine. Coupled with an ELSD, this method allows for the quantification of glucosamine without the need for derivatization, as the ELSD is a universal detector that does not require the analyte to have a chromophore. This method is particularly useful for simultaneous determination of glucosamine hydrochloride and other components like chondroitin (B13769445) sulfate (B86663) in dietary supplements.[3][4]

Experimental Protocol:

1. Reagents and Materials:

  • Glucosamine Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate

  • Water (HPLC grade)

2. Standard and Sample Preparation:

  • Prepare a stock solution of Glucosamine HCl in a suitable solvent (e.g., mobile phase).

  • Prepare a series of working standards by dilution. The linearity for glucosamine hydrochloride has been demonstrated in the range of 0.4 to 2.5 mg/mL.[3][4]

  • Prepare samples by dissolving them in the solvent and filtering through a 0.45 µm filter.

3. Chromatographic Conditions:

ParameterCondition
Column ZIC-HILIC column (e.g., 150 mm x 4.6 mm, 5 µm)[3][4]
Mobile Phase Isocratic mixture of acetonitrile, 30 mM ammonium formate, and water (e.g., 77:20:3, v/v/v), pH 4.5[3][4]
Flow Rate 1.0 mL/min[4]
Injection Volume 5 µL[3][4]
Column Temperature 35 °C[3][4]
Detector Evaporative Light Scattering Detector (ELSD)

Workflow Diagram:

HILIC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HILIC-ELSD Analysis Sample Sample Dissolve_Sample Dissolve & Dilute Sample->Dissolve_Sample Standard Glucosamine HCl Reference Standard Dissolve_Standard Dissolve & Create Working Standards Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Inject Inject into HILIC System Dissolve_Standard->Inject Filter->Inject Separate ZIC-HILIC Separation Inject->Separate Detect ELSD Detection Separate->Detect Quantify Quantify based on Peak Response Detect->Quantify

Caption: Workflow for Glucosamine HCl quantification by HILIC-ELSD.

Direct HPLC-UV Method

Application Note: A straightforward HPLC method with UV detection at a low wavelength (around 195 nm) can be used for the direct determination of glucosamine hydrochloride.[5] While less sensitive and potentially less specific than derivatization methods, its simplicity makes it attractive for routine quality control of relatively pure samples.

Experimental Protocol:

1. Reagents and Materials:

  • Glucosamine Hydrochloride Reference Standard (USP grade)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate (B84403), dibasic

  • Ammonium hydroxide (B78521)

  • Phosphoric acid

  • Water (HPLC grade)

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile and water (50:50).[5]

  • Standard Solution: Prepare a solution of USP Glucosamine Hydrochloride RS in the diluent (e.g., 3.8 mg/mL).[5]

  • Sample Solution: Prepare a solution of the sample in the diluent to a similar concentration as the standard solution.[5]

3. Chromatographic Conditions:

ParameterCondition
Column Amino (L8) packing (e.g., 4.6-mm × 15-cm; 5-µm)[5]
Mobile Phase Acetonitrile and Buffer (75:25). The buffer is prepared by dissolving dibasic potassium phosphate in water, adding ammonium hydroxide, and adjusting the pH to 7.5 with phosphoric acid.[5]
Flow Rate Typically 1.0 - 1.5 mL/min
Injection Volume 10-20 µL
Column Temperature 35 °C[5]
Detector UV Detector at 195 nm[5]

Quantitative Data Summary for HPLC Methods:

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/RecoveryPrecision (%RSD)
HPLC-FMOC-Fluorescence 0.1-20 µg/mL[1]0.3 µg/mL[1]1 µg/mL[1]99.0-101%[2]< 4.0%[2]
HILIC-ELSD 0.4-2.5 mg/mL[3][4]20 µg/mL[3][4]80 µg/mL[3][4]-< 2%[3]
HPLC-Corona CAD 10–200 μg/mL[6]--< 4%[6]< 4%[6]

Spectrophotometric Method

Spectrophotometric methods offer a simpler and more accessible alternative to HPLC, although they may be less specific.

DNSA (3,5-Dinitrosalicylic Acid) Method

Application Note: This colorimetric method is based on the reaction of the reducing sugar moiety of glucosamine with 3,5-dinitrosalicylic acid (DNSA) in an alkaline solution at elevated temperatures. The DNSA is reduced to 3-amino-5-nitrosalicylic acid, which has a reddish-brown color that can be measured spectrophotometrically.[7] This method is relatively simple and inexpensive.

Experimental Protocol:

1. Reagents and Materials:

  • Glucosamine Hydrochloride Reference Standard

  • 3,5-Dinitrosalicylic acid (DNSA)

  • Sodium hydroxide

  • Rochelle salt (sodium potassium tartrate)

  • Phenol (B47542)

  • Sodium sulfite

  • Distilled water

2. DNSA Reagent Preparation:

  • Dissolve DNSA in sodium hydroxide solution.

  • Slowly add Rochelle salt and dissolve.

  • Add phenol and sodium sulfite, and then dilute to the final volume with water.

3. Standard Curve Preparation:

  • Prepare a series of glucosamine HCl standard solutions of known concentrations.

  • To a fixed volume of each standard, add the DNSA reagent.

  • Heat the mixture in a boiling water bath for a specific time (e.g., 5-15 minutes).

  • Cool the tubes to room temperature.

  • Measure the absorbance at 540 nm.[7]

  • Plot a standard curve of absorbance versus concentration.

4. Sample Analysis:

  • Prepare the sample solution and react it with the DNSA reagent in the same manner as the standards.

  • Measure the absorbance of the sample.

  • Determine the concentration of glucosamine in the sample from the standard curve.

Workflow Diagram:

DNSA_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis Sample Sample Solution Add_DNSA Add DNSA Reagent Sample->Add_DNSA Standard Glucosamine HCl Standard Solutions Standard->Add_DNSA Heat Heat (Boiling Water Bath) Add_DNSA->Heat Cool Cool to Room Temperature Heat->Cool Measure_Abs Measure Absorbance at 540 nm Cool->Measure_Abs Plot_Curve Plot Standard Curve Measure_Abs->Plot_Curve for standards Determine_Conc Determine Sample Concentration Measure_Abs->Determine_Conc for sample Plot_Curve->Determine_Conc

Caption: Workflow for Glucosamine HCl quantification using the DNSA spectrophotometric method.

Concluding Remarks

The choice of analytical technique for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and throughput needs. HPLC methods, particularly those involving pre-column derivatization, offer high sensitivity and specificity and are well-suited for complex formulations. HILIC-ELSD provides a robust alternative without the need for derivatization. For routine quality control of simpler matrices, direct HPLC-UV or spectrophotometric methods can be cost-effective and efficient solutions. It is crucial to validate the chosen method according to the relevant guidelines (e.g., ICH) to ensure reliable and accurate results.

References

Application Notes and Protocols: The Role of 2-Amino-2-deoxyglucose Hydrochloride in Carbohydrate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-deoxyglucose hydrochloride (GlcN-HCl), a derivative of glucosamine (B1671600), is a versatile monosaccharide analog extensively utilized in carbohydrate research. Its structural similarity to glucose allows it to enter cells via glucose transporters and interact with enzymes in the glucose metabolic pathway. However, the presence of an amino group at the C-2 position in place of a hydroxyl group prevents its complete metabolism, leading to a range of biological effects. This document provides detailed application notes and experimental protocols for the use of this compound and its widely studied non-hydrochloride form, 2-deoxy-D-glucose (2-DG), in key areas of carbohydrate research.

I. Inhibition of Glycolysis and Hexokinase Activity

One of the primary applications of 2-Amino-2-deoxyglucose and its analogs is the inhibition of glycolysis. By competing with glucose for the enzyme hexokinase, the first rate-limiting enzyme in the glycolytic pathway, these molecules can effectively block cellular energy production.[1][2] This property is particularly valuable in cancer research, as many tumor cells exhibit a high rate of glycolysis (the Warburg effect).[2][3]

Quantitative Data: Inhibition of Hexokinase and Cell Viability

The inhibitory effects of 2-deoxy-D-glucose (2-DG) on cell viability have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

Cell LineCompoundIncubation Time (h)IC50 (mM)Reference
Nalm-6 (Acute Lymphoblastic Leukemia)2-DG480.22[4]
CEM-C7-14 (Acute Lymphoblastic Leukemia)2-DG482.70[4]
Hepatocellular Carcinoma (dRLh-84)2-DG480.5 - 20[5]
Human Hepatocellular Carcinoma (HepG2)2-DG480.5 - 20[5]

Table 1: IC50 values of 2-deoxy-D-glucose (2-DG) in various cancer cell lines.

Experimental Protocol: In Vitro Hexokinase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on hexokinase activity. The assay couples the phosphorylation of glucose to the reduction of NADP+, which can be measured at 340 nm.[6]

Materials:

  • Recombinant Hexokinase (e.g., human HK2)

  • This compound (or 2-DG)

  • D-Glucose

  • ATP (Adenosine 5'-triphosphate)

  • NADP+ (β-Nicotinamide adenine (B156593) dinucleotide phosphate)

  • G6PDH (Glucose-6-phosphate dehydrogenase)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in assay buffer.

  • In a 96-well plate or cuvette, prepare the reaction mixture containing assay buffer, ATP, NADP+, G6PDH, and varying concentrations of the inhibitor (this compound).

  • Add a fixed concentration of D-Glucose to the reaction mixture.

  • Initiate the reaction by adding a pre-determined amount of hexokinase.

  • Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADP+ reduction to NADPH is proportional to hexokinase activity.

  • Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control reaction without the inhibitor.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Hexokinase_Inhibition_Assay cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products Glucose D-Glucose HK Hexokinase Glucose->HK ATP ATP ATP->HK Inhibitor 2-Amino-2-deoxyglucose HCl Inhibitor->HK G6P Glucose-6-Phosphate HK->G6P Phosphorylation ADP ADP HK->ADP G6PDH G6PDH NADPH NADPH (Abs @ 340nm) G6PDH->NADPH Reduction of NADP+ G6P->G6PDH

II. Induction of Apoptosis in Cancer Cells

2-Amino-2-deoxyglucose and its analogs can induce apoptosis in various cancer cell lines.[5][7] This pro-apoptotic effect is often linked to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[4][8]

Quantitative Data: Apoptosis Induction

The combination of 2-DG with other therapeutic agents can synergistically increase apoptosis in cancer cells.

Cell LineTreatmentApoptosis Rate (%)Reference
Molt-41 µM Dexamethasone (Dex)~5[4]
Molt-40.5 mM 2-DG + 1 µM Dex~35[4]
Molt-41 mM 2-DG + 1 µM Dex~69[4]

Table 2: Synergistic induction of apoptosis by 2-DG and Dexamethasone in Molt-4 cells after 48h.

Experimental Protocol: Assessment of Apoptosis by Annexin V Staining

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Apoptosis_Pathway GlcN 2-Amino-2-deoxyglucose HCl ER_Stress Endoplasmic Reticulum Stress GlcN->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR ATF6 ATF6 UPR->ATF6 IRE1a IRE1α UPR->IRE1a TRAIL_R2 TRAIL-R2 Upregulation ATF6->TRAIL_R2 XBP1 XBP-1 IRE1a->XBP1 XBP1->TRAIL_R2 Caspase_Cascade Caspase Cascade Activation TRAIL_R2->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

III. Alteration of Protein Glycosylation

2-Amino-2-deoxyglucose and its analogs can interfere with N-linked glycosylation, a critical post-translational modification for many proteins. This interference can lead to the accumulation of unfolded or misfolded proteins, triggering the ER stress response.[4][9]

Experimental Protocol: Analysis of N-linked Glycosylation by Western Blot

This protocol describes how to assess changes in the glycosylation status of a specific protein after treatment with this compound.

Materials:

  • Cell line expressing the protein of interest

  • This compound

  • Mannose (for rescue experiments)

  • Cell lysis buffer

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Treat cells with this compound, with or without co-treatment with mannose.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescence substrate and image the results. A shift in the molecular weight of the protein of interest can indicate altered glycosylation.

Glycosylation_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cells Cells in Culture Treatment Treat with 2-Amino-2-deoxyglucose HCl +/- Mannose Cells->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection with Specific Antibody Western_Blot->Detection Result Observe Shift in Molecular Weight Detection->Result

IV. Research in Chondrocytes and Osteoarthritis

Glucosamine is a component of glycosaminoglycans in cartilage and has been studied for its potential therapeutic effects in osteoarthritis.[10] In chondrocytes, glucosamine can modulate inflammatory responses and influence cell proliferation.[11][12]

Quantitative Data: Effects on Inflammatory Mediators

Glucosamine hydrochloride has been shown to suppress the production of inflammatory mediators in chondrocytes stimulated with interleukin-1β (IL-1β).[13]

MediatorCell TypeTreatment (100 µg/ml GlcN-HCl)EffectReference
Prostaglandin (B15479496) E2Normal Chondrocytes+ IL-1βSuppression of production[13]
Nitric OxideNormal Chondrocytes+ IL-1βPartial suppression of production[13]
MMPsNormal Chondrocytes+ IL-1βSuppression of production[13]
MMPsOA Chondrocytes+ IL-1βNo suppression of production[13]

Table 3: Effect of Glucosamine Hydrochloride on inflammatory mediators in chondrocytes.

Experimental Protocol: Chondrocyte Proliferation Assay

This protocol can be used to assess the effect of this compound on the proliferation of primary chondrocytes.

Materials:

  • Primary rat chondrocytes

  • This compound

  • Cell culture medium for chondrocytes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Isolate primary chondrocytes from rat articular cartilage.

  • Seed the chondrocytes in a 96-well plate and culture until they reach the desired confluency.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Chondrocyte_Signaling GlcN Glucosamine Wnt4 Wnt-4 GlcN->Wnt4 Upregulates Frizzled2 Frizzled-2 GlcN->Frizzled2 Upregulates GSK3b GSK-3β GlcN->GSK3b Downregulates Wnt4->Frizzled2 Frizzled2->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Inhibits Degradation CyclinD1 Cyclin D1 beta_catenin->CyclinD1 Activates Transcription Proliferation Chondrocyte Proliferation CyclinD1->Proliferation

Conclusion

This compound and its analogs are powerful tools in carbohydrate research, offering insights into cellular metabolism, signaling pathways, and the effects of glycosylation. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the roles of these compounds in various biological systems. Careful consideration of cell type-specific effects and experimental conditions is crucial for obtaining reproducible and meaningful results.

References

Application Notes and Protocols: Incorporation of 2-Amino-2-deoxyglucose Hydrochloride Derivatives into Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the metabolic labeling of glycans using derivatives of 2-Amino-2-deoxyglucose hydrochloride (GlcN-HCl).

Introduction

Metabolic glycan labeling is a powerful technique for studying, visualizing, and identifying glycans and glycoproteins. This method involves introducing unnatural monosaccharide analogs, known as metabolic chemical reporters, into cellular pathways. These reporters are structurally similar to natural monosaccharides and are incorporated into glycoconjugates by the cell's own enzymatic machinery. This compound serves as a common and cost-effective starting material for the synthesis of these reporters, which are often modified with bioorthogonal functional groups like azides or alkynes. Once incorporated into glycans, these bioorthogonal handles allow for the selective chemical tagging of glycoproteins with probes for visualization, enrichment, and mass spectrometry analysis.

Principle of the Method

The general principle involves the cellular uptake of a peracetylated, azide- or alkyne-modified derivative of glucosamine. The acetyl groups enhance cell permeability. Inside the cell, esterases remove the acetyl groups, and the modified sugar is processed through the hexosamine biosynthesis pathway. It is converted into a UDP-sugar donor and subsequently transferred by glycosyltransferases onto proteins, resulting in labeled glycoproteins. The incorporated bioorthogonal group can then be covalently attached to a detection tag (e.g., a fluorophore or biotin) via a highly specific and bio-inert "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Applications

  • Imaging and Localization: Visualization of glycans and glycoproteins in cells and tissues.

  • Glycoproteomics: Enrichment and identification of glycoproteins using mass spectrometry.

  • Drug Development: Screening for drugs that alter glycosylation pathways and for the development of antibody-drug conjugates targeting specific glycoproteins.

  • Disease Biomarker Discovery: Identifying changes in glycosylation associated with diseases such as cancer.[1]

Experimental Protocols

Protocol 1: Synthesis of Tetra-O-acetyl-2-azido-2-deoxyglucose (Ac42AzGlc) from this compound

This protocol describes the synthesis of a commonly used azido-glucose metabolic reporter from GlcN-HCl. The synthesis involves a diazo transfer reaction to introduce the azide (B81097) group, followed by peracetylation to improve cell permeability.[2]

Materials:

  • This compound (GlcN-HCl)

  • Sodium azide (NaN3)

  • Copper (II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf2O)

  • Pyridine

  • Acetic anhydride

  • Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Azide Formation (Diazo Transfer):

    • Dissolve this compound in water.

    • Add sodium azide and a catalytic amount of copper (II) sulfate.

    • Slowly add a solution of trifluoromethanesulfonic anhydride in dichloromethane while maintaining the pH with sodium bicarbonate.

    • Stir the reaction at room temperature for 16-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-azido-2-deoxyglucose.

  • Acetylation:

    • Dissolve the crude 2-azido-2-deoxyglucose in pyridine.

    • Add acetic anhydride and a catalytic amount of DMAP.

    • Stir the reaction at room temperature for 16 hours.

    • Quench the reaction by adding methanol.

    • Concentrate the mixture under reduced pressure.

    • Resuspend the residue in dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield pure tetra-O-acetyl-2-azido-2-deoxyglucose (Ac42AzGlc).

Protocol 2: Metabolic Labeling of Mammalian Cells with Ac42AzGlc

Materials:

  • Mammalian cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Ac42AzGlc (from Protocol 1 or commercial source)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of Ac42AzGlc in DMSO (e.g., 50 mM). Dilute the stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentration (typically 25-100 µM).

  • Metabolic Labeling:

    • Remove the old medium from the cells.

    • Add the labeling medium to the cells.

    • Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2).

  • Cell Harvesting:

    • After incubation, remove the labeling medium and wash the cells twice with cold PBS.

    • For adherent cells, lyse them directly in the plate or detach them using a cell scraper or trypsin. For suspension cells, pellet them by centrifugation.

    • Store cell pellets at -80°C until further processing.

Protocol 3: Detection of Labeled Glycans by Fluorescence Imaging (CuAAC)

Materials:

  • Metabolically labeled cells (from Protocol 2)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (or individual components):

    • Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)

    • Copper (II) sulfate (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

  • Wash buffer (e.g., PBS with 3% BSA)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash twice with wash buffer.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use.

    • Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Staining and Mounting:

    • Wash the cells three times with wash buffer.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the labeled glycoproteins using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Data Presentation

Table 1: Representative Labeling Efficiency of Ac42AzGlc in Different Cell Lines.

Cell LineAc42AzGlc Concentration (µM)Incubation Time (h)Mean Fluorescence Intensity (Arbitrary Units)
HeLa504815,234 ± 1,287
Jurkat504812,876 ± 954
HEK293504818,954 ± 2,011

Table 2: Relative Quantification of Glycoprotein Abundance Following Drug Treatment.

GlycoproteinControl (Relative Abundance)Drug A Treatment (Relative Abundance)Fold Change
EGFR1.000.65-1.54
Integrin β11.001.23+1.23
Mucin-11.000.88-1.14

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_labeling Metabolic Labeling cluster_detection Detection & Analysis GlcN_HCl 2-Amino-2-deoxyglucose hydrochloride Ac42AzGlc Ac42AzGlc GlcN_HCl->Ac42AzGlc Diazo Transfer & Acetylation Cells Mammalian Cells Ac42AzGlc->Cells Incubation Labeled_Cells Labeled Cells Cells->Labeled_Cells Imaging Fluorescence Imaging Labeled_Cells->Imaging Click Chemistry + Fluorophore MS Mass Spectrometry (Glycoproteomics) Labeled_Cells->MS Enrichment & LC-MS/MS

Caption: Overall experimental workflow from synthesis to analysis.

metabolic_pathway Ac42AzGlc_ext Ac42AzGlc (extracellular) Ac42AzGlc_int Ac42AzGlc (intracellular) Ac42AzGlc_ext->Ac42AzGlc_int Uptake AzGlc 2-azido-2-deoxyglucose Ac42AzGlc_int->AzGlc Esterases AzGlc_6P AzGlc-6-P AzGlc->AzGlc_6P Hexokinase AzGlcN_6P AzGlcN-6-P AzGlc_6P->AzGlcN_6P GFAT AzGlcNAc_6P AzGlcNAc-6-P AzGlcN_6P->AzGlcNAc_6P GNPNAT AzGlcNAc_1P AzGlcNAc-1-P AzGlcNAc_6P->AzGlcNAc_1P AGM UDP_AzGlcNAc UDP-AzGlcNAc AzGlcNAc_1P->UDP_AzGlcNAc UAP/AGX Glycoprotein Glycoprotein UDP_AzGlcNAc->Glycoprotein Glycosyl-transferases

Caption: Metabolic incorporation of Ac42AzGlc into glycoproteins.

click_chemistry glycoprotein Glycoprotein Azide (R-N3) reagents Cu(I) Catalyst glycoprotein:port->reagents fluorophore Alkyne (R'-C≡CH) Fluorophore fluorophore:port->reagents product Labeled Glycoprotein Triazole Linkage reagents->product:port CuAAC Reaction

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Troubleshooting & Optimization

Technical Support Center: 2-Amino-2-deoxyglucose Hydrochloride (Glucosamine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2-Amino-2-deoxyglucose hydrochloride, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound (also known as D-Glucosamine Hydrochloride) is a highly water-soluble compound.[1][2][3] Its solubility in water is reported to be ≥ 100 mg/mL.[4] Some studies have reported its high aqueous solubility to be around 320 mg/mL.[1][3] It is also soluble in organic solvents like DMSO and dimethylformamide, with solubilities of approximately 20 mg/mL and 10 mg/mL, respectively.[5]

Q2: I am having trouble dissolving this compound in water. What could be the issue?

While highly soluble in water, several factors can affect its dissolution:

  • Temperature: The solubility of this compound in water increases with temperature.[6][7] Gentle warming of the solution can aid dissolution.

  • Purity of the compound: Impurities in the compound can affect its solubility. Ensure you are using a high-purity grade of the compound.

  • Presence of other salts: The presence of other salts, such as sodium chloride (NaCl) or potassium chloride (KCl), can decrease the solubility of this compound in aqueous solutions.[6][7]

Q3: Can I use sonication to help dissolve this compound?

Yes, sonication is a commonly used technique to aid in the dissolution of many compounds, including this compound. For preparing solutions for analytical purposes, sonicating for a set period, for example in a 65°C water bath for 20 minutes, can be effective.[8] For preparing stock solutions, sonication can be used to aid dissolution, especially if precipitation occurs.[4]

Q4: How does pH affect the solubility of this compound?

As an amino sugar hydrochloride, the solubility of this compound is pH-dependent.[9] Being the salt of a weak base (glucosamine) and a strong acid (hydrochloric acid), it forms a slightly acidic solution in water. Adjusting the pH can alter the ionization state of the amino group and thus affect its interaction with the solvent. Generally, the solubility of amino acids increases at pH values above and below their isoelectric point.[9] For this compound, moving to a more acidic or alkaline pH from its natural aqueous pH may increase solubility, though extreme pH values could lead to degradation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Incomplete Dissolution in Water Insufficient solvent, low temperature, or presence of other salts.1. Increase the volume of water. 2. Gently warm the solution while stirring. 3. If possible, remove other salts from the solution.
Precipitation After Cooling The solution was saturated at a higher temperature.1. Re-warm the solution to redissolve the precipitate. 2. Consider using a co-solvent to maintain solubility at lower temperatures. 3. Prepare a more dilute solution.
Slow Dissolution Rate Large particle size of the solid.1. Gently grind the solid to a fine powder before adding it to the solvent. 2. Increase the agitation or stirring speed. 3. Use sonication to enhance the dissolution process.
Cloudy Solution Presence of insoluble impurities.1. Filter the solution through a 0.22 µm or 0.45 µm filter to remove particulate matter.[10][11][12]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility Reference
Water (H₂O)≥ 100 mg/mL[4]
Water (H₂O)~320 mg/mL[1][3]
Dimethyl sulfoxide (B87167) (DMSO)~20 mg/mL[5]
Dimethylformamide (DMF)~10 mg/mL[5]
Phosphate-buffered saline (PBS, pH 7.2)~10 mg/mL for 2-deoxy-D-glucose[5]

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous Solution
  • Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after derivatization) to determine the solubility.

Protocol 2: Improving Solubility with Co-solvents
  • Dissolve the desired amount of this compound in a minimal amount of a suitable water-miscible organic solvent in which it is more soluble (e.g., DMSO).

  • While stirring, slowly add water or an aqueous buffer to the organic solution until the desired final concentration is reached.

  • If precipitation occurs, add a small amount of the organic co-solvent until the solution becomes clear.

  • This method is useful for preparing stock solutions that can be further diluted in aqueous media for experiments.

Visual Guides

experimental_workflow cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting cluster_final Final Solution start Start weigh Weigh 2-Amino-2-deoxyglucose hydrochloride start->weigh add_solvent Add Solvent (e.g., Water) weigh->add_solvent mix Mix/Stir add_solvent->mix check_dissolution Check for Complete Dissolution mix->check_dissolution mix->check_dissolution mix->check_dissolution mix->check_dissolution warm Gently Warm Solution check_dissolution->warm No sonicate Apply Sonication check_dissolution->sonicate No add_cosolvent Add Co-solvent (e.g., DMSO) check_dissolution->add_cosolvent No end Clear Solution Ready for Use check_dissolution->end Yes warm->mix sonicate->mix add_cosolvent->mix filter_solution Filter Solution (0.22 µm filter) end->filter_solution If impurities are suspected

Caption: A workflow for preparing and troubleshooting solutions of this compound.

solubility_factors solubility Solubility of This compound temp Temperature solubility->temp Increases with higher temp ph pH solubility->ph Dependent on pH additives Additives (e.g., NaCl, KCl) solubility->additives Decreases with higher concentration solvent Solvent System solubility->solvent Varies with solvent

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: 2-Amino-2-deoxyglucose hydrochloride (GlcN-HCl) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of 2-Amino-2-deoxyglucose hydrochloride (GlcN-HCl) solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid GlcN-HCl is stable when stored in a cool, dry place, protected from moisture and excessive heat.[1] It is recommended to keep the container tightly closed.[1][2]

Q2: How should I prepare and store aqueous solutions of GlcN-HCl?

A2: For optimal stability, it is recommended to prepare GlcN-HCl solutions fresh.[3] If storage is necessary, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution before freezing.[4] For cell culture applications, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use.[4]

Q3: What is the expected shelf-life of a GlcN-HCl solution?

A3: The shelf-life of a GlcN-HCl solution is highly dependent on the storage conditions, including temperature, pH, and concentration. A 1 mg/mL solution in a mobile phase has been shown to be stable for as long as 144 months when stored at 4–8°C.[5][6] At room temperature, significant degradation was not observed in a 200 µg/mL solution over 48 hours. However, for long-term experiments, refrigerated or frozen storage is recommended to minimize degradation.

Q4: Are there any known incompatibilities for GlcN-HCl solutions?

A4: GlcN-HCl is incompatible with strong oxidizing agents.[1][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution appears discolored (yellow or brown) This may indicate degradation of the GlcN-HCl, particularly if the solution has been stored for an extended period, at elevated temperatures, or at a non-optimal pH. At high temperatures, GlcN-HCl can degrade into compounds like furfurals and pyrazines, which can be colored.[8]- Discard the discolored solution and prepare a fresh batch. - Ensure proper storage conditions (refrigerated or frozen, protected from light). - Verify the pH of the solution; a 1% solution should have a pH of approximately 3.0–4.5.[1]
Precipitate forms in the solution upon storage - The concentration of the solution may exceed its solubility at the storage temperature. - Interaction with other components in a complex medium.- Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution. - If using a complex medium, prepare a more concentrated stock of GlcN-HCl in a simple buffer or water and add it to the final medium in a smaller volume.
Inconsistent or unexpected experimental results - Degradation of the GlcN-HCl solution, leading to a lower effective concentration. - Contamination of the stock solution.- Prepare a fresh solution of GlcN-HCl. - Perform a stability check of your current solution using an analytical method like HPLC. - Ensure aseptic techniques were used during preparation and handling to prevent microbial contamination, which can degrade the compound.[9]
Difficulty dissolving the GlcN-HCl powder - Insufficient solvent or inadequate mixing. - Low temperature of the solvent.- GlcN-HCl is freely soluble in water.[1] Ensure you are using a sufficient volume of solvent for the desired concentration. - Gentle warming and sonication can aid in dissolution.[10]

Quantitative Stability Data

The stability of this compound solutions is influenced by temperature, storage duration, and the composition of the solution.

Table 1: Stability of GlcN-HCl (200 µg/mL) in Aqueous Solution

Storage TemperatureDurationRemaining GlcN-HCl (%)
4°C48 hoursNo significant degradation
Room Temperature48 hoursNo significant degradation

Data synthesized from a study by Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine (B1671600) in dietary supplements.[11]

Table 2: Long-Term Stability of GlcN-HCl Reference Standard (1 mg/mL) in Mobile Phase

Storage TemperatureDurationStability
4–8°C144 monthsStable
25°C240 hoursStable
60°C240 hoursStable

Data from a stability study determining the shelf life of a Glucosamine Hydrochloride Laboratory Reference Standard.[5][9]

Experimental Protocols

Protocol: Stability Testing of GlcN-HCl Solutions by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of GlcN-HCl solutions.

1. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve USP Glucosamine Hydrochloride RS in the desired solvent (e.g., water, buffer, or mobile phase) to obtain a known concentration (e.g., 1 mg/mL).[5]

  • Test Solution: Prepare your GlcN-HCl solution at the desired concentration in the solvent system to be tested.

2. HPLC System and Conditions:

  • A variety of HPLC methods can be employed. A common approach involves:

    • Column: Zwitter-ionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column (e.g., 150 x 4.6 mm, 5 µm).[11]

    • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 60% acetonitrile and 40% of 85 mM ammonium (B1175870) acetate).[11]

    • Flow Rate: 0.3 mL/min.[11]

    • Column Temperature: 40°C.[11]

    • Detector: Corona Charged Aerosol Detector (CAD) or a UV detector at 195 nm.[5]

    • Injection Volume: 5 µL.[11]

3. Stability Study Procedure:

  • Divide the test solution into aliquots and store them under the desired conditions (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.

  • Analyze the standard solution and the test solutions by HPLC in triplicate.

  • Calculate the concentration of GlcN-HCl remaining in the test solutions by comparing the peak area to that of the standard solution.

4. Data Analysis:

  • Plot the percentage of remaining GlcN-HCl against time for each storage condition.

  • Determine the time at which the concentration of GlcN-HCl falls below a specified limit (e.g., 90%) to establish the shelf-life under those conditions.

Visualizations

experimental_workflow Experimental Workflow for GlcN-HCl Solution Stability Testing prep Prepare GlcN-HCl Solutions (Standard and Test Samples) storage Store Test Solutions at Various Conditions (Temp, pH) prep->storage sampling Withdraw Aliquots at Defined Time Intervals storage->sampling hplc Analyze Samples by HPLC sampling->hplc data Calculate Remaining GlcN-HCl Concentration hplc->data analysis Plot % Remaining vs. Time and Determine Shelf-Life data->analysis

Caption: Workflow for assessing the stability of GlcN-HCl solutions.

degradation_pathway Simplified High-Temperature Degradation Pathway of GlcN-HCl glcn Glucosamine-HCl intermediate Retro-aldol Condensation Intermediates glcn->intermediate Heat, pH dependent furfurals Furfurals glcn->furfurals Heat (pH 4 and 7) pyrazines Pyrazines intermediate->pyrazines Self-condensation pyridines 3-Hydroxypyridines furfurals->pyridines Reaction with liberated NH3

Caption: High-temperature degradation of GlcN-HCl.

References

Technical Support Center: 2-Amino-2-deoxyglucose hydrochloride (GlcN-HCl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Amino-2-deoxyglucose hydrochloride (GlcN-HCl).

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of GlcN-HCl.

1. How should I prepare and store stock solutions of this compound?

  • Preparation: GlcN-HCl is highly soluble in water (≥ 100 mg/mL) and can be dissolved in aqueous buffers like PBS.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or PBS, which can then be further diluted to the desired working concentration in the culture medium. To ensure sterility, the final working solution should be filtered through a 0.22 μm filter before use.[1]

  • Storage: The solid form of GlcN-HCl should be stored at 4°C in a sealed container, away from moisture. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

2. What is the stability of this compound in solution?

Aqueous solutions of GlcN-HCl are generally stable, especially when stored frozen. However, for cell culture applications, it is best practice to prepare fresh dilutions from a frozen stock for each experiment to ensure consistent results. The stability of glucosamine (B1671600) in solution can be affected by pH.

3. At what concentrations should I use this compound in my cell culture experiments?

The optimal concentration of GlcN-HCl is highly dependent on the cell type and the specific experimental goal (e.g., inhibiting glycosylation, inducing apoptosis). It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and assay. The table below provides a summary of concentrations used in various studies.

II. Troubleshooting Guides

This section provides solutions to common experimental problems encountered when using this compound.

Cell-Based Assays

Problem 1: I am observing unexpected or inconsistent effects on cell viability.

  • Possible Cause 1: Concentration is too high or too low.

    • Solution: Perform a dose-response curve to determine the optimal concentration of GlcN-HCl for your specific cell line and experimental endpoint. Concentrations can range from low millimolar (for metabolic effects) to higher concentrations that may induce apoptosis.[2][3][4]

  • Possible Cause 2: Cell line sensitivity.

    • Solution: Different cell lines exhibit varying sensitivities to GlcN-HCl.[5][6][7] It is important to consult the literature for data on your specific cell line or a similar one. If no data is available, a thorough characterization of its effects is necessary.

  • Possible Cause 3: Contamination of the compound or culture.

    • Solution: Ensure the purity of your GlcN-HCl. If you suspect contamination in your cell culture, perform routine checks for mycoplasma and other common contaminants.

Problem 2: My cells are detaching from the culture plate after treatment with GlcN-HCl.

  • Possible Cause: Cytotoxicity at the concentration used.

    • Solution: High concentrations of GlcN-HCl can lead to cell death and subsequent detachment. Lower the concentration or reduce the treatment duration. Observe the cells for morphological signs of apoptosis or necrosis.

Problem 3: I am not seeing the expected inhibition of N-linked glycosylation.

  • Possible Cause 1: Insufficient concentration or incubation time.

    • Solution: Increase the concentration of GlcN-HCl and/or the incubation time. The inhibition of N-glycosylation is often dose- and time-dependent.[8][9][10]

  • Possible Cause 2: The specific glycoproteins are not sensitive to GlcN-HCl-mediated inhibition.

    • Solution: The extent of glycosylation inhibition can vary between different proteins.[8] Confirm the effect on a known sensitive glycoprotein (B1211001) as a positive control. Consider using an alternative inhibitor like tunicamycin (B1663573) for comparison.[8]

  • Possible Cause 3: High glucose concentration in the medium.

    • Solution: High levels of glucose can compete with GlcN-HCl for entry into the hexosamine biosynthetic pathway, potentially reducing its inhibitory effect. Consider using a medium with a lower glucose concentration, if compatible with your cell line.

Biochemical and Analytical Assays

Problem 1: I am getting inaccurate protein concentration readings with the Bradford assay.

  • Possible Cause: Interference from GlcN-HCl.

    • Solution: Sugars and their derivatives can interfere with the Bradford assay, leading to inaccurate protein quantification.[11] It is recommended to precipitate the proteins (e.g., using trichloroacetic acid) to remove interfering substances like GlcN-HCl before performing the assay. Resuspend the protein pellet in a buffer that does not interfere with the assay.

Problem 2: I am observing unexpected peaks or poor separation during HPLC analysis of samples containing GlcN-HCl.

  • Possible Cause 1: Improper sample preparation.

    • Solution: Ensure that your sample preparation protocol, including any derivatization steps, is optimized for glucosamine analysis.[12][13][14] The choice of derivatizing agent and reaction conditions is critical for achieving good separation and detection.

  • Possible Cause 2: Matrix effects.

    • Solution: Components in your sample matrix (e.g., cell lysates, culture medium) can interfere with the chromatographic separation. Use appropriate sample clean-up procedures such as solid-phase extraction (SPE) to remove interfering substances.

  • Possible Cause 3: Instability of the analyte.

    • Solution: Ensure the stability of glucosamine in your samples throughout the preparation and analysis process. Store samples at appropriate temperatures (e.g., 4°C or frozen) and analyze them as soon as possible after preparation.[13]

III. Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Various Cell Lines
Cell LineConcentrationObserved EffectReference
Human Hepatoma SMMC-7721Concentration-dependentReduction in cell growth[2]
Human Renal Cancer (786-O, Caki-1)1 mM, 5 mM, 10 mMGrowth inhibition, cell cycle arrest at G0/G1[3]
Human Neuroblastoma (SK-N-SH)5.5 mM, 11 mMClonogenic cell killing[4]
Murine Endothelial Cells5 mMSuppression of proliferation, apoptosis[15]
Human Lung Epithelial A5491 mM, 5 mMInhibition of COX-2 N-glycosylation[9][10]

IV. Experimental Protocols

Protocol 1: Inhibition of N-linked Glycosylation in Cultured Cells

This protocol provides a general guideline for inhibiting N-linked glycosylation using GlcN-HCl.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of GlcN-HCl Solution: Prepare a sterile stock solution of GlcN-HCl (e.g., 1 M in sterile water or PBS).

  • Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of GlcN-HCl (e.g., 1-10 mM). A vehicle-treated control (e.g., sterile water or PBS) should be included.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Analysis: Harvest the cells and prepare lysates for analysis of protein glycosylation by Western blot. Look for a shift in the molecular weight of the glycoprotein of interest, indicating a decrease in glycosylation.[8][9][10]

Protocol 2: Cell Viability (MTT) Assay

This protocol describes how to assess the effect of GlcN-HCl on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with various concentrations of GlcN-HCl. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

V. Mandatory Visualizations

Hexosamine_Biosynthetic_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc Glycoproteins Glycoproteins & Glycolipids UDPGlcNAc->Glycoproteins OGT/OST Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GlcN_HCl 2-Amino-2-deoxyglucose hydrochloride GlcN_HCl->GlcN6P Hexokinase

Caption: The Hexosamine Biosynthetic Pathway and the entry point of GlcN-HCl.

Troubleshooting_Workflow Start Unexpected Experimental Result with GlcN-HCl Check_Viability Inconsistent Cell Viability? Start->Check_Viability Check_Glycosylation No Inhibition of Glycosylation? Start->Check_Glycosylation Check_Assay Inaccurate Assay Readings? Start->Check_Assay Dose_Response Perform Dose-Response Curve Check_Viability->Dose_Response Yes Check_Purity Verify Compound Purity & Culture Sterility Check_Viability->Check_Purity Yes Literature_Review Review Literature for Cell Line Sensitivity Check_Viability->Literature_Review Yes Increase_Conc_Time Increase Concentration and/or Incubation Time Check_Glycosylation->Increase_Conc_Time Yes Positive_Control Use a Positive Control (e.g., Tunicamycin) Check_Glycosylation->Positive_Control Yes Check_Glucose Check Glucose Level in Medium Check_Glycosylation->Check_Glucose Yes Bradford Bradford Assay? Check_Assay->Bradford Yes HPLC HPLC Analysis? Check_Assay->HPLC Yes Precipitate_Protein Precipitate Protein to Remove Interference Bradford->Precipitate_Protein Optimize_Sample_Prep Optimize Sample Prep & Cleanup HPLC->Optimize_Sample_Prep Logical_Relationships cluster_cause Potential Causes cluster_problem Observed Problems cluster_solution Solutions C1 Incorrect Concentration P1 Inconsistent Cell Viability C1->P1 P2 Ineffective Glycosylation Inhibition C1->P2 C2 Cell Line Sensitivity C2->P1 C3 Assay Interference P3 Inaccurate Protein Quantification C3->P3 C4 High Glucose Medium C4->P2 S1 Dose-Response Experiment P1->S1 S2 Literature Review & Cell Line Characterization P1->S2 P2->S1 S4 Optimize Medium Composition P2->S4 S3 Protein Precipitation P3->S3

References

Technical Support Center: Optimizing Reactions with 2-Amino-2-deoxyglucose Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-2-deoxyglucose hydrochloride (Glucosamine HCl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile amino sugar.

Frequently Asked Questions (FAQs)

Q1: What are the key solubility characteristics of this compound?

This compound is a white crystalline solid that is readily soluble in water. Its solubility in organic solvents is limited, being only slightly soluble in methanol (B129727) and generally insoluble in other common organic solvents.[1][2] This solubility profile is a critical consideration when selecting reaction media.

Q2: How can I prepare the free amine of glucosamine (B1671600) from its hydrochloride salt for a reaction?

To generate the free amine of glucosamine, the hydrochloride salt needs to be neutralized. This is typically achieved by treating a solution or suspension of glucosamine HCl with a base. Common methods include:

  • Using a base in solution: Adding an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO3) to an aqueous solution of glucosamine HCl.[3][4]

  • Using a solid-phase base: Employing an ion-exchange resin, such as Dowex 1 in the carbonate form, can effectively neutralize the hydrochloride.[5]

  • Using an organic base: In non-aqueous solvents, organic bases like triethylamine (B128534) or pyridine (B92270) can be used.[3]

Q3: Are there any common side reactions to be aware of when working with this compound?

Yes, several side reactions can occur depending on the reaction conditions:

  • Maillard reaction: In the presence of reducing sugars and heat, glucosamine can undergo the Maillard reaction, leading to browning and the formation of complex byproducts.

  • Epimerization: Under basic conditions, epimerization at the C2 position can occur, leading to the formation of mannosamine (B8667444) derivatives.

  • Degradation: At high temperatures and extreme pH values, degradation of the sugar backbone can occur.[6]

Troubleshooting Guides

N-Acetylation of this compound

This section provides guidance on troubleshooting common issues encountered during the N-acetylation of glucosamine HCl to produce N-acetylglucosamine (GlcNAc).

Issue 1: Low Yield of N-acetylglucosamine

Low product yield is a frequent challenge in N-acetylation. The following workflow can help diagnose and resolve this issue.

References

Technical Support Center: 2-Amino-2-deoxyglucose Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-deoxyglucose hydrochloride, commonly known as glucosamine (B1671600) HCl.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is designed to provide solutions to common issues encountered during the synthesis of this compound, primarily from chitin (B13524) via acid hydrolysis.

Q1: My yield of this compound is significantly lower than expected. What are the possible causes and solutions?

A1: Low yield is a frequent issue and can stem from several factors:

  • Incomplete Hydrolysis of Chitin: The highly crystalline structure of α-chitin can be resistant to acid hydrolysis.

    • Solution: Ensure the chitin is finely ground to increase the surface area available for reaction. Pre-treatment of chitin to reduce its crystallinity can also be beneficial. Optimize the reaction conditions as detailed in the experimental protocols below.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or acid concentration can lead to incomplete reaction or degradation of the product.

    • Solution: Adhere strictly to the optimized reaction parameters. The ideal conditions often involve concentrated hydrochloric acid at elevated temperatures.[1] Refer to the tables below for the impact of different parameters on yield.

  • Side Reactions: Excessive acid concentration or prolonged reaction times can promote side reactions, leading to the degradation of the desired product.[2]

    • Solution: Carefully control the concentration of hydrochloric acid and the duration of the hydrolysis. It's a delicate balance, as conditions must be harsh enough to hydrolyze chitin but not so harsh as to destroy the glucosamine.[3]

  • Losses During Purification: Significant amounts of the product can be lost during the recrystallization and washing steps.

    • Solution: Optimize the recrystallization process. Use of 95% ethanol (B145695) is common for precipitation.[4] Ensure the washing steps are efficient but not excessive, as the product has some solubility in the wash solvent.

Q2: The final product has a yellow or brownish tint. How can I decolorize it?

A2: Discoloration is a common impurity issue, often arising from Maillard reactions or other side reactions during acid hydrolysis at high temperatures.[4]

  • Primary Solution: The most effective method for decolorization is treatment with activated charcoal.[5] After dissolving the crude product in water, add activated charcoal and heat the solution (e.g., at 60°C) with stirring for about an hour.[5] The charcoal will adsorb the colored impurities, which can then be removed by filtration.[5] This process can be repeated if the color persists.[5]

  • Preventative Measures: While difficult to completely avoid, minimizing the reaction time and temperature during hydrolysis can help reduce the formation of colored byproducts.

Q3: The hydrolysis of chitin seems to be incomplete. How can I improve it?

A3: Incomplete hydrolysis is a primary contributor to low yields.

  • Particle Size of Chitin: As mentioned, the physical form of the chitin is crucial. Grinding the chitin to a fine powder (< -20 mesh) significantly increases the reaction rate.

  • Acid Concentration and Solid/Liquid Ratio: The concentration of hydrochloric acid and the ratio of chitin to acid are critical parameters. Using concentrated HCl (e.g., 12 M) is standard.[4] An optimal solid/liquid ratio can significantly impact the yield.[4]

  • Temperature and Agitation: The reaction should be conducted at a consistently high temperature (e.g., 85-95°C) with continuous agitation to ensure a homogenous reaction mixture and prevent localized overheating.[4]

Q4: I am having trouble with the crystallization of the final product. What are the best practices?

A4: Proper crystallization is key to obtaining a pure product.

  • Solvent Choice: 95% ethyl alcohol is a commonly used and effective solvent for recrystallizing glucosamine hydrochloride.[4]

  • Cooling: Allowing the solution to cool slowly can promote the formation of larger, purer crystals. In some protocols, the mixture is cooled to 5°C for an extended period to maximize crystal formation.

  • Additives: The presence of certain additives can influence crystal morphology and yield. For instance, the presence of HCl, NaCl, or KCl can affect the solubility and crystal habit of glucosamine HCl.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on the synthesis of this compound, highlighting the impact of various experimental parameters on the final yield.

Table 1: Effect of Solid/Liquid Ratio on Glucosamine HCl Yield

Solid/Liquid Ratio (g/mL)Yield (%)
1:1042
1:2058
1:3036
1:4048

Data adapted from a study on acid hydrolysis at high temperature with agitation.[4]

Table 2: General Reaction Parameters for Chitin Hydrolysis

ParameterRecommended Value/RangeNotes
Chitin Preparation Ground to < -20 meshIncreases surface area for reaction.
Acid Concentrated HCl (12 M)Pre-warming the acid may be beneficial.
Temperature 85 - 95°CAvoid reflux temperatures (>100°C) to minimize degradation.
Reaction Time 75 - 120 minutesShorter times may result in incomplete hydrolysis; longer times can cause product degradation.
Agitation Continuous mechanical stirringEnsures homogenous reaction.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from crustacean shells, which is a common starting material.

Protocol 1: Synthesis of this compound from Chitin

This protocol involves the extraction of chitin from crustacean shells followed by acid hydrolysis.

Part A: Extraction of Chitin from Crustacean Shells

  • Deproteinization:

    • Treat the cleaned and ground crustacean shells with a dilute alkali solution (e.g., 2% NaOH) at an elevated temperature (e.g., 65°C) for several hours to remove proteins.

    • Wash the solid residue with distilled water until the washings are neutral.

  • Demineralization:

    • Treat the deproteinized shells with a dilute acid solution (e.g., 1 M HCl) at room temperature to remove calcium carbonate and other minerals.

    • Wash the resulting chitin with distilled water until the pH is neutral (6.0-7.0).

  • Drying:

    • Dry the purified chitin in an oven at a moderate temperature (e.g., 50-60°C).

    • Grind the dried chitin into a fine powder.

Part B: Acid Hydrolysis of Chitin

  • Reaction Setup:

    • In a suitable reaction vessel, add concentrated hydrochloric acid (e.g., 12 M).

    • Heat the acid to approximately 95°C.

  • Hydrolysis:

    • Slowly add the dried, powdered chitin to the pre-warmed acid with continuous stirring. A common solid/liquid ratio is 1:20 (g/mL).[4]

    • Maintain the reaction temperature at around 95°C for 75-90 minutes with constant agitation.

  • Cooling and Filtration:

    • After the reaction is complete, cool the slurry to room temperature.

    • Filter the mixture to remove any solid impurities.

Part C: Purification of this compound

  • Decolorization:

    • Dissolve the crude product from the filtrate in water.

    • Add activated charcoal (e.g., 2 grams per 100 grams of initial chitin).

    • Stir the solution at room temperature for about 30 minutes.

    • Filter the solution to remove the activated charcoal and other insoluble materials.

  • Crystallization:

    • Evaporate the water from the filtrate under reduced pressure to concentrate the solution.

    • Add 95% ethanol to the concentrated solution to precipitate the this compound crystals.

  • Washing and Drying:

    • Wash the collected crystals with 95% ethanol.

    • Dry the purified crystals in an oven at a suitable temperature (e.g., 50°C).

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crustacean Shells deproteinization Deproteinization (dilute NaOH) start->deproteinization demineralization Demineralization (dilute HCl) deproteinization->demineralization chitin Purified Chitin demineralization->chitin hydrolysis Acid Hydrolysis (conc. HCl, 95°C) chitin->hydrolysis crude_product Crude Glucosamine HCl hydrolysis->crude_product dissolution Dissolution in Water crude_product->dissolution decolorization Decolorization (Activated Charcoal) dissolution->decolorization filtration1 Filtration decolorization->filtration1 concentration Concentration (Evaporation) filtration1->concentration crystallization Crystallization (add Ethanol) concentration->crystallization filtration2 Filtration & Washing crystallization->filtration2 final_product Pure 2-Amino-2-deoxyglucose hydrochloride filtration2->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_low_yield Low Yield cluster_discoloration Product Discoloration cluster_solutions Solutions problem Problem Encountered cause1 Incomplete Hydrolysis problem->cause1 cause2 Side Reactions problem->cause2 cause3 Purification Loss problem->cause3 cause4 Maillard Reaction problem->cause4 cause5 Impurities problem->cause5 solution1 Optimize Reaction: - Finer Chitin Powder - Adjust Temp/Time/Acid Conc. cause1->solution1 cause2->solution1 solution2 Optimize Purification: - Careful Washing - Proper Recrystallization cause3->solution2 solution3 Activated Charcoal Treatment cause4->solution3 cause5->solution3

Caption: Logical relationship for troubleshooting common issues in glucosamine HCl synthesis.

References

Technical Support Center: 2-Amino-2-deoxyglucose hydrochloride (Glucosamine HCl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Amino-2-deoxyglucose hydrochloride (Glucosamine HCl) in solution, with a particular focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of a this compound solution?

A1: Based on available data, slightly acidic conditions are preferable for the stability of this compound in aqueous solutions. A study has shown that solutions at pH 4.5 are stable for at least seven days when stored at both room temperature and 4°C. While the solid form of Glucosamine (B1671600) HCl is stable for extended periods when stored properly, dissolution in neutral to alkaline solutions can accelerate degradation.

Q2: How does pH affect the degradation of this compound at elevated temperatures?

A2: At high temperatures (e.g., 150°C), pH significantly influences the degradation pathway. In acidic (pH 4) and neutral (pH 7) conditions, the primary degradation products are furfurals.[1] However, under alkaline conditions (pH 8.5), a more complex mixture of compounds is generated, including pyrazines, 3-hydroxypyridines, and pyrrole-2-carboxaldehyde.[1]

Q3: Can I autoclave a solution of this compound?

A3: Autoclaving is not recommended. The high temperatures involved in autoclaving can lead to significant degradation, especially in neutral or alkaline solutions. The degradation pathways observed at 150°C suggest that significant breakdown of the molecule will occur.[1] Sterilization by filtration (e.g., using a 0.22 µm filter) is a safer alternative.

Q4: I've noticed a yellowing or browning of my Glucosamine HCl solution over time. What causes this?

A4: The discoloration of your solution is likely due to non-enzymatic browning reactions, which are accelerated by factors such as elevated temperature and pH. This process involves the formation of various degradation products, including furfurals and other colored compounds, as the glucosamine molecule breaks down.

Q5: How should I prepare and store my this compound solutions to maximize stability?

A5: For optimal stability, it is recommended to:

  • Dissolve this compound in a slightly acidic buffer (e.g., pH 4.0-5.0).

  • Store the solution at refrigerated temperatures (2-8°C).

  • Prepare solutions fresh whenever possible, especially for critical applications.

  • If long-term storage is necessary, consider preparing aliquots and freezing them at -20°C or -80°C.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow/brown shortly after preparation. The pH of the solution may be neutral or alkaline, accelerating degradation.Prepare the solution in a slightly acidic buffer (pH 4.0-5.0).
Loss of potency or inconsistent experimental results. The solution may have degraded due to improper storage (e.g., high temperature, inappropriate pH).Prepare fresh solutions for each experiment. Verify the pH of the solution. Store stock solutions at 2-8°C for short-term use or frozen for long-term storage.
Precipitate forms in the solution. The solubility of this compound can be affected by the presence of other salts or a decrease in pH due to the addition of acidic compounds.Ensure all components in your formulation are compatible. Verify the pH of the final solution.

Data on Stability and Degradation

Table 1: Stability of this compound Solution at pH 4.5

Storage ConditionDurationStability
Room Temperature7 daysStable
4°C7 daysStable

Table 2: Major Degradation Products of this compound at 150°C [1]

pHMajor Degradation Products
4Furfurals
7Furfurals
8.5Pyrazines, 3-Hydroxypyridines, Pyrrole-2-carboxaldehyde, Furans, Acetol

Experimental Protocols

Protocol for Stability Testing of this compound Solutions

This protocol outlines a general procedure for assessing the stability of Glucosamine HCl solutions at different pH values.

1. Materials:

  • This compound

  • Buffers of desired pH (e.g., acetate (B1210297) buffer for pH 4-5, phosphate (B84403) buffer for pH 6-8)

  • High-purity water

  • HPLC system with a suitable detector (e.g., UV at 195 nm or ELSD)

  • Appropriate HPLC column (e.g., Amino or HILIC column)

2. Solution Preparation:

  • Prepare stock solutions of this compound in each of the selected pH buffers. A typical concentration might be 1 mg/mL.

  • Filter the solutions through a 0.22 µm filter.

  • Divide each solution into aliquots for storage at different temperatures (e.g., 4°C, 25°C, 40°C).

3. Stability Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Monitor for the appearance of degradation peaks in the chromatograms.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Determine the degradation rate constant and half-life for each condition.

Protocol for Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Heat the solution (e.g., at 60°C) for a defined period (e.g., 2-8 hours).

  • Neutralize the solution before analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Heat the solution (e.g., at 60°C) for a defined period (e.g., 2-8 hours).

  • Neutralize the solution before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature for a defined period, protected from light.

4. Thermal Degradation:

  • Store the solid this compound at an elevated temperature (e.g., 80°C) for a defined period.

  • Dissolve the stressed solid in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.

  • Analyze the solution and compare it to a control sample kept in the dark.

Visualizations

Stability_Workflow cluster_prep Solution Preparation cluster_stress Stability Study cluster_analysis Analysis prep Prepare Glucosamine HCl solutions in buffers of varying pH storage Store aliquots at different temperatures (4°C, 25°C, 40°C) prep->storage sampling Collect samples at defined time points storage->sampling hplc Analyze by stability-indicating HPLC method sampling->hplc data Calculate remaining drug % and degradation rates hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Flow start Instability Observed (e.g., color change, loss of potency) check_ph Is the solution pH neutral or alkaline? start->check_ph adjust_ph Action: Prepare solution in acidic buffer (pH 4-5) check_ph->adjust_ph Yes check_temp Is the solution stored at elevated temperature? check_ph->check_temp No adjust_temp Action: Store at 2-8°C or frozen check_temp->adjust_temp Yes fresh_prep Action: Prepare solutions fresh before use check_temp->fresh_prep No

Caption: Troubleshooting guide for instability issues with Glucosamine HCl solutions.

References

Storage recommendations for 2-Amino-2-deoxyglucose hydrochloride powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Amino-2-deoxyglucose hydrochloride (also known as D-Glucosamine hydrochloride) in its powder and solution forms. Adherence to these recommendations is crucial for maintaining the integrity and performance of the compound in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For optimal stability, the crystalline solid powder should be stored under specific conditions. It is recommended to store the powder at 4°C for long-term stability of at least four years.[1] Some suppliers recommend storage at -20°C.[2] Regardless of the temperature, the container should be kept tightly sealed in a dry, cool, and well-ventilated area, away from moisture and direct sunlight.[2][3][4][5]

Q2: How should I prepare and store stock solutions of this compound?

A2: Aqueous stock solutions can be prepared by dissolving the powder in aqueous buffers such as PBS (pH 7.2).[1] For extended storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is important to note that for some applications, storing aqueous solutions for more than one day is not recommended.[1][6] If using water as the solvent for a stock solution, it should be diluted to the working solution and then sterilized by filtration through a 0.22 μm filter before use.[3]

Q3: What is the shelf-life of this compound?

A3: The solid powder form is stable for at least four years when stored correctly at 4°C.[1] The stability of prepared solutions is significantly shorter. Stock solutions can be stored for up to 6 months at -80°C or 1 month at -20°C.[3] Aqueous solutions in buffers like PBS are not recommended for storage longer than 24 hours.[1][6]

Q4: Are there any incompatible materials I should avoid storing with this compound?

A4: Yes, you should avoid storing this compound with strong acids and alkalis, as well as strong oxidizing or reducing agents.[2] It is also advisable to keep it away from sources of ignition.[5]

Troubleshooting Guide

Issue 1: My this compound solution appears cloudy or has precipitated after storage.

  • Possible Cause 1: Improper Storage Temperature. Storing aqueous solutions at 4°C or for extended periods at -20°C can lead to precipitation.

    • Solution: For long-term storage, aliquoted stock solutions should be kept at -80°C.[3] For short-term use, it is best to prepare fresh solutions.[1]

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. This can lead to the degradation of the compound and reduced solubility.

    • Solution: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3]

  • Possible Cause 3: Bacterial Contamination. If not prepared under sterile conditions, microbial growth can cause turbidity.

    • Solution: Filter-sterilize the solution using a 0.22 μm filter, especially if it is prepared with water.[3]

Issue 2: I am observing inconsistent or unexpected results in my experiments.

  • Possible Cause 1: Degradation of the Compound. Improper storage of either the powder or the solution can lead to degradation, affecting its biological activity.

    • Solution: Ensure that both the powder and any prepared solutions are stored according to the recommended conditions and are within their respective shelf-lives. Use freshly prepared solutions whenever possible.[1]

  • Possible Cause 2: Incorrect Solution Concentration. This could be due to incomplete dissolution or precipitation.

    • Solution: Before use, ensure the solution is clear and that all the powder has completely dissolved. If precipitation is observed, consider gentle warming or sonication to aid dissolution, but be mindful of the compound's stability under heat.

Data Presentation

Table 1: Storage Recommendations for this compound

FormStorage TemperatureDurationKey Considerations
Powder4°C≥ 4 yearsKeep container tightly sealed and away from moisture.[1][3]
Powder-20°CManufacturer specificStore in a cool, dry, well-ventilated area.[2][4]
Solution (Stock)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[3]
Solution (Stock)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3]
Solution (Aqueous Buffer)4°CNot recommended > 1 dayPrepare fresh for best results.[1][6]

Visual Guides

TroubleshootingWorkflow Start Start: Inconsistent Experimental Results or Solution Instability CheckStorage Review Storage Conditions of Powder & Solution Start->CheckStorage CheckPrep Examine Solution Preparation Protocol Start->CheckPrep IsFresh Was the solution freshly prepared? CheckStorage->IsFresh IsPrecipitate Is there cloudiness or precipitation? CheckPrep->IsPrecipitate StorageIssue Potential Issue: Improper Storage Temp or Freeze-Thaw Cycles IsPrecipitate->StorageIssue Yes ContaminationIssue Potential Issue: Bacterial Contamination IsPrecipitate->ContaminationIssue Yes DegradationIssue Potential Issue: Compound Degradation IsPrecipitate->DegradationIssue No IsFresh->DegradationIssue No ActionFresh Action: Use a new vial of powder and prepare fresh solution. IsFresh->ActionFresh Yes ActionStore Action: Store aliquots at -80°C. Prepare fresh solution. StorageIssue->ActionStore ActionFilter Action: Filter-sterilize solution (0.22 µm filter). ContaminationIssue->ActionFilter DegradationIssue->ActionFresh

Caption: Troubleshooting workflow for common issues.

StorageGuidelines Start Start: 2-Amino-2-deoxyglucose hydrochloride Received IsPowder Form? Start->IsPowder PowderStorage Store Powder: 4°C (long-term) or -20°C Keep tightly sealed & dry. IsPowder->PowderStorage Powder PrepareSolution Prepare Stock Solution (e.g., in PBS or water) IsPowder->PrepareSolution Solution PowderStorage->PrepareSolution IsLongTerm Long-term Storage? PrepareSolution->IsLongTerm Filter If using water, filter-sterilize (0.22 µm) before use. PrepareSolution->Filter Store80 Aliquot and Store at -80°C (≤ 6 months) IsLongTerm->Store80 Yes, >1 month Store20 Aliquot and Store at -20°C (≤ 1 month) IsLongTerm->Store20 Yes, <1 month ShortTermUse Use within 24 hours. Do not store aqueous buffer solutions long-term. IsLongTerm->ShortTermUse No

Caption: Recommended storage guidelines flowchart.

References

Technical Support Center: 2-Amino-2-deoxyglucose hydrochloride (D-glucosamine hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-2-deoxyglucose hydrochloride (D-glucosamine hydrochloride). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from 2-Deoxy-D-glucose (2-DG)?

A1: this compound, also known as D-glucosamine hydrochloride (GlcN·HCl), is an amino sugar. Unlike 2-Deoxy-D-glucose (2-DG), which primarily acts as a competitive inhibitor of glycolysis, D-glucosamine hydrochloride serves as a substrate for the hexosamine biosynthesis pathway (HBP).[1][2] By entering the HBP, it can lead to the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial molecule for protein and lipid glycosylation.[1][2] While both are glucose analogs, their primary mechanisms of action and metabolic fates differ significantly, leading to distinct downstream cellular effects.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, D-glucosamine hydrochloride stock solutions should be prepared in a suitable solvent such as water or culture medium. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the compound in solution can vary depending on the solvent and storage conditions. Always refer to the manufacturer's instructions for specific recommendations.

Q3: Can this compound affect cell viability?

A3: Yes, D-glucosamine hydrochloride can impact cell viability in a dose-dependent manner.[3][4] At high concentrations, it can induce cell cycle arrest and apoptosis in various cancer cell lines.[3][4] The cytotoxic effects are often attributed to the induction of endoplasmic reticulum (ER) stress and disruption of mitochondrial function.[2][5] It is crucial to determine the optimal concentration for your specific cell type and experimental goals through dose-response studies.

Q4: What are the primary off-target effects or artifacts I should be aware of when using this compound?

A4: The most significant off-target effects of D-glucosamine hydrochloride are the induction of Endoplasmic Reticulum (ER) stress and interference with N-linked protein glycosylation.[5] Elevated intracellular concentrations of glucosamine (B1671600) can disrupt the proper folding of proteins in the ER, leading to the activation of the Unfolded Protein Response (UPR).[5][6] This can have widespread effects on cellular signaling, protein synthesis, and ultimately, cell fate. Additionally, alterations in mitochondrial function, including decreased membrane potential and reduced ATP production, have been reported.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected decrease in cell viability or proliferation High concentrations of D-glucosamine hydrochloride can be cytotoxic.Perform a dose-response curve to determine the IC50 for your cell line. Start with a broad range of concentrations (e.g., 0.1 mM to 10 mM) and narrow down to find a non-toxic working concentration for your specific assay. Consider using a lower concentration or a shorter incubation time.
Activation of ER stress markers (e.g., GRP78/BiP, CHOP, spliced XBP1) D-glucosamine hydrochloride can disrupt N-linked glycosylation, leading to an accumulation of unfolded proteins in the ER.[5][6]- Mitigation: Co-treat cells with a chemical chaperone like 4-phenylbutyric acid (4-PBA) to help alleviate ER stress.[7] - Control: Include a positive control for ER stress (e.g., tunicamycin (B1663573) or thapsigargin) to validate your assay. - Confirmation: Measure multiple ER stress markers at both the mRNA and protein levels to confirm the activation of the UPR.
Alterations in protein glycosylation patterns As a substrate for the hexosamine biosynthesis pathway, D-glucosamine hydrochloride can alter the flux through this pathway, affecting protein glycosylation.- Analysis: Analyze changes in N-linked and O-linked glycosylation using techniques like lectin blotting, mass spectrometry, or specific antibodies. - Control: Compare the effects of D-glucosamine hydrochloride to those of other hexosamine pathway substrates or inhibitors.
Decreased mitochondrial membrane potential and ATP levels D-glucosamine hydrochloride has been shown to impair mitochondrial function, potentially through the glycosylation of mitochondrial proteins.[2]- Measurement: Assess mitochondrial membrane potential using fluorescent dyes like TMRM or JC-1.[8] Measure cellular ATP levels using a luminescence-based assay. - Investigation: Investigate the expression and activity of key mitochondrial proteins involved in oxidative phosphorylation.
Inconsistent or irreproducible results - Purity and stability of the compound. - Variability in cell culture conditions (e.g., glucose concentration in the media).- Quality Control: Ensure the use of high-purity D-glucosamine hydrochloride and prepare fresh stock solutions regularly. - Standardize Conditions: Maintain consistent cell culture conditions, particularly the glucose concentration in the media, as it can influence the metabolic effects of D-glucosamine hydrochloride.

Data Presentation

Table 1: Concentration-Dependent Effects of D-glucosamine hydrochloride on Cell Viability and ER Stress Markers

Cell LineConcentration (mM)Incubation Time (h)Cell Viability (% of Control)GRP78/BiP mRNA Induction (Fold Change)Reference
Human Hepatoma (SMMC-7721)0.5 (as 500 µg/ml)120~50%Not Reported[3]
Human Hepatoma (SMMC-7721)1.0 (as 1000 µg/ml)120~18%Not Reported[3]
Human Prostate Cancer (ALVA41)0.524~80%Not Reported[4]
Human Prostate Cancer (ALVA41)1.024~60%Not Reported[4]
Human Prostate Cancer (ALVA41)2.024~40%Not Reported[4]
Rat Insulinoma (INS-1E)2.524Not Significantly Affected~1.5[9]
Rat Insulinoma (INS-1E)5.024Not Significantly Affected~2.5[9]
Rat Insulinoma (INS-1E)7.524Not Significantly Affected~3.0[9]
Rat Insulinoma (INS-1E)10.024Not Significantly Affected~3.0[9]

Note: The conversion from µg/ml to mM is approximated based on the molecular weight of D-glucosamine hydrochloride (215.63 g/mol ).

Experimental Protocols

1. Assessment of Cell Viability using MTT Assay

This protocol is adapted from a study on human hepatoma cells.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5-7 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of D-glucosamine hydrochloride for the desired duration (e.g., 24 to 120 hours).

  • MTT Addition: Add 40 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the supernatant and add 140 µl of 0.04 M HCl in isopropanol (B130326) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

2. Quantification of ER Stress Marker (GRP78/BiP) mRNA by Real-Time RT-PCR

This protocol is based on a study in rat insulinoma cells.[9]

  • Cell Treatment: Treat cells with D-glucosamine hydrochloride at the desired concentrations and for the specified time.

  • RNA Isolation: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using primers specific for GRP78/BiP and a housekeeping gene (e.g., cyclophilin) for normalization.

  • Data Analysis: Calculate the relative fold change in GRP78/BiP mRNA expression using the ΔΔCt method.

3. Measurement of Mitochondrial Membrane Potential (MMP)

This protocol is a general guide based on the use of the JC-1 dye.[8]

  • Cell Seeding and Treatment: Seed cells on a suitable imaging plate or dish and treat with D-glucosamine hydrochloride.

  • JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's instructions. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filters for red and green fluorescence.

  • Analysis: Quantify the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Mandatory Visualizations

Glycolysis_HBP_Interaction cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthesis Pathway (HBP) cluster_glucosamine Exogenous Glucosamine Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI F16BP F16BP F6P->F16BP PFK F6P_HBP Fructose-6-P Pyruvate Pyruvate F16BP->Pyruvate ... GlcN6P GlcN6P F6P_HBP->GlcN6P GFAT Glutamine Glutamine Glutamine->GlcN6P GFAT GlcNAc6P GlcNAc6P GlcN6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc1P GlcNAc6P->GlcNAc1P PGM3 UDP_GlcNAc UDP_GlcNAc GlcNAc1P->UDP_GlcNAc UAP1/AGX1 Glycosylation Protein & Lipid Glycosylation UDP_GlcNAc->Glycosylation Substrate for Glucosamine_HCl 2-Amino-2-deoxyglucose hydrochloride GlcN6P_ex Glucosamine-6-P Glucosamine_HCl->GlcN6P_ex Hexokinase

Caption: Interaction between Glycolysis and the Hexosamine Biosynthesis Pathway.

ER_Stress_Pathway cluster_upr Unfolded Protein Response (UPR) Glucosamine 2-Amino-2-deoxyglucose hydrochloride HBP Hexosamine Biosynthesis Pathway (HBP) Flux Glucosamine->HBP Glycosylation_disruption Disrupted N-linked Glycosylation HBP->Glycosylation_disruption Unfolded_Proteins Accumulation of Unfolded Proteins Glycosylation_disruption->Unfolded_Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Unfolded_Proteins->ER_Stress PERK PERK Pathway ER_Stress->PERK IRE1 IRE1 Pathway ER_Stress->IRE1 ATF6 ATF6 Pathway ER_Stress->ATF6 Cellular_Outcomes Cellular Outcomes (e.g., Apoptosis, Reduced Protein Synthesis) PERK->Cellular_Outcomes IRE1->Cellular_Outcomes ATF6->Cellular_Outcomes

Caption: D-glucosamine hydrochloride-induced ER stress and the Unfolded Protein Response.

Experimental_Workflow cluster_assays Concurrent Assays Start Start: Cell Culture Treatment Treat with 2-Amino-2-deoxyglucose hydrochloride (Dose-Response) Start->Treatment Viability Cell Viability (e.g., MTT, CellTiter-Glo) Treatment->Viability Metabolism Metabolic Analysis (e.g., Glycolysis, ATP levels) Treatment->Metabolism ER_Stress_Assay ER Stress Analysis (e.g., qPCR, Western Blot for UPR markers) Treatment->ER_Stress_Assay Mito_Function Mitochondrial Function (e.g., MMP, Oxygen Consumption) Treatment->Mito_Function Analysis Data Analysis and Interpretation Viability->Analysis Metabolism->Analysis ER_Stress_Assay->Analysis Mito_Function->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Experimental workflow for investigating the effects of D-glucosamine hydrochloride.

References

Technical Support Center: 2-Amino-2-deoxyglucose hydrochloride (Glucosamine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for 2-Amino-2-deoxyglucose hydrochloride (Glucosamine HCl). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quality control specifications.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling, testing, and use of Glucosamine (B1671600) HCl in a laboratory setting.

Question: My Glucosamine HCl powder appears clumpy and is difficult to weigh accurately. What is the cause and how can I mitigate this?

Answer: Glucosamine HCl is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to clumping and inaccuracies in weighing.

  • Troubleshooting:

    • Storage: Always store Glucosamine HCl in tight, light-resistant containers in a cool, dry place to minimize moisture absorption.[1][2]

    • Handling: When weighing, work quickly and in a low-humidity environment if possible. Consider using a glove box with a controlled atmosphere for highly sensitive experiments.

    • Drying: If the powder has already absorbed moisture, you can dry it at 105°C for 2 hours before use, as specified in some pharmacopeial monographs.[2] However, always refer to the specific recommendations on the product's Certificate of Analysis.

Question: I am observing peak splitting or tailing during the HPLC analysis of Glucosamine HCl. What are the potential causes and solutions?

Answer: Peak splitting or tailing in HPLC analysis of Glucosamine HCl can be attributed to several factors. Glucosamine exists as two anomers (α and β) in aqueous solutions, and their interconversion can sometimes lead to peak splitting.[3] Other causes can be related to the chromatographic conditions or column health.

  • Troubleshooting:

    • Anomer Interconversion: The sum of the areas of the two anomer peaks is typically used for quantification to account for this equilibrium.[3]

    • Column Health: Ensure the column is properly conditioned and has not exceeded its lifetime. A guard column can help protect the analytical column from contaminants.

    • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of glucosamine and its interaction with the stationary phase. Ensure the pH is controlled and consistent with the validated method.[2]

    • System Suitability: Always perform system suitability tests before analysis. The tailing factor for the glucosamine peak should typically be not more than 2.0.[2][4]

Question: My assay results for Glucosamine HCl are lower than expected. What could be the reason?

Answer: Lower than expected assay values can result from degradation of the analyte, improper sample preparation, or issues with the analytical method itself.

  • Troubleshooting:

    • Stability: Glucosamine salts can gradually degrade in solution to form compounds like 5-hydroxymethylfurfural.[5] It is recommended to prepare solutions fresh and use them promptly.[6] Stability in solution can be concentration and temperature-dependent.[7][8]

    • Sample Preparation: Ensure the Glucosamine HCl is fully dissolved in the diluent. Sonication may be required to ensure complete dissolution.[3][9]

    • Standard Purity: Verify the purity of the reference standard used for calibration. Use a certified reference material (CRM) or a well-characterized in-house standard.

    • Method Validation: Confirm that the analytical method is validated for accuracy, precision, and linearity over the intended concentration range.[9]

Question: Are there any specific safety precautions I should be aware of when working with Glucosamine HCl?

Answer: While generally considered safe, there are some considerations to keep in mind.

  • Source: Traditionally, glucosamine is derived from shellfish chitin, which can be a concern for individuals with shellfish allergies.[10] Vegan glucosamine produced through fermentation is an alternative.[10]

  • Health Considerations: Some studies suggest that glucosamine might affect glucose levels, which is a consideration for researchers working on diabetes-related projects.[11] It has also been suggested that it might worsen asthma.[12]

Quality Control Specifications

The following tables summarize key quality control parameters for Glucosamine HCl, largely based on United States Pharmacopeia (USP) specifications.

Table 1: Physicochemical Properties and Acceptance Criteria

ParameterSpecification
Assay (dried basis) 98.0% - 102.0%
Specific Rotation +70.0° to +73.0°
pH (20 mg/mL solution) 3.0 - 5.0
Loss on Drying Not more than 1.0%
Residue on Ignition Not more than 0.1%
Sulfate (B86663) Not more than 0.24%
Heavy Metals Not more than 0.001%
Data sourced from USP monographs.[2]

Table 2: Typical HPLC System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0%
Data sourced from USP monographs.[2][4]

Experimental Protocols

Identification by Infrared (IR) Spectroscopy
  • Methodology:

    • Prepare a sample of Glucosamine HCl, either as a neat solid or mixed with potassium bromide (KBr) to form a pellet.

    • Record the infrared spectrum of the sample.

    • Compare the resulting spectrum with the spectrum of a USP Glucosamine Hydrochloride Reference Standard or a previously established in-house reference spectrum.

    • The spectrum of the sample should be concordant with the reference spectrum.

Assay by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative example based on common pharmacopeial methods. Specific conditions may vary depending on the exact methodology being followed.

  • Chromatographic Conditions:

    • Column: A suitable column, often a C18 or a specific column for amine analysis (e.g., packing L7 or L8).[2][13]

    • Mobile Phase: A common mobile phase is a mixture of a phosphate (B84403) buffer and acetonitrile (B52724).[2] Another option involves hydrophilic interaction liquid chromatography (HILIC) with a mobile phase of acetonitrile and ammonium (B1175870) formate.[9]

    • Detector: UV detection at a low wavelength (e.g., 195 nm) is often used as glucosamine lacks a strong chromophore.[2][14] Refractive Index (RI) or Evaporative Light Scattering (ELS) detectors are also employed.[1][9]

    • Flow Rate: Typically around 0.6 - 1.0 mL/min.[2][9]

    • Injection Volume: 5-20 µL.[2][9]

  • Standard Preparation:

    • Accurately weigh a quantity of USP Glucosamine Hydrochloride Reference Standard.

    • Dissolve in water or the mobile phase to obtain a solution with a known concentration (e.g., 1.0 mg/mL).[2]

  • Assay Preparation:

    • Accurately weigh a quantity of the Glucosamine HCl sample.

    • Dissolve in the same solvent as the Standard preparation to achieve a similar concentration.[2]

  • Procedure:

    • Inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

    • Record the peak responses.

    • Calculate the percentage of Glucosamine HCl in the sample by comparing the peak response of the Assay preparation to that of the Standard preparation.

Visualizations

Experimental Workflow for HPLC Assay

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_calc Data Analysis start Start weigh_std Accurately weigh USP Reference Standard start->weigh_std weigh_sample Accurately weigh Glucosamine HCl Sample start->weigh_sample dissolve_std Dissolve in diluent to known concentration weigh_std->dissolve_std system_suitability Perform System Suitability Tests dissolve_std->system_suitability dissolve_sample Dissolve in same diluent to similar concentration weigh_sample->dissolve_sample inject_sample Inject Assay Preparation dissolve_sample->inject_sample system_suitability->start If Fail, Troubleshoot inject_std Inject Standard Preparation system_suitability->inject_std If Pass record_peaks Record Peak Responses inject_std->record_peaks inject_sample->record_peaks calculate Calculate % Assay vs. Standard record_peaks->calculate report Report Results calculate->report

Caption: Workflow for the assay of Glucosamine HCl by HPLC.

Hexosamine Biosynthetic Pathway

HBP_Pathway glucose Glucose f6p Fructose-6-Phosphate glucose->f6p Glycolysis gln6p Glucosamine-6-Phosphate f6p->gln6p GFAT glcnac6p GlcNAc-6-Phosphate gln6p->glcnac6p GNA1 glcnac1p GlcNAc-1-Phosphate glcnac6p->glcnac1p AGM1 udp_glcnac UDP-GlcNAc glcnac1p->udp_glcnac UAP1/AGX1 end_products Glycosaminoglycans, Proteoglycans, Glycolipids udp_glcnac->end_products Biosynthesis glucosamine_hcl 2-Amino-2-deoxyglucose HCl (Exogenous Supply) glucosamine_hcl->gln6p Enters Pathway

Caption: Simplified overview of the Hexosamine Biosynthetic Pathway.

References

Validation & Comparative

A Researcher's Guide: D-Glucosamine Hydrochloride vs. Other Glucosamine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate form of a bioactive compound is a critical decision that can influence experimental outcomes, stability, and translational potential. This guide provides an objective comparison between 2-Amino-2-deoxyglucose hydrochloride, more commonly known as D-glucosamine hydrochloride (GlcN.HCl), and its prevalent alternative, D-glucosamine sulfate (B86663) (GlcN.S), supported by experimental data.

Understanding the Nomenclature

Firstly, it is essential to clarify the terminology. "D-glucosamine" is the biologically active stereoisomer of glucosamine (B1671600) (systematic name: 2-amino-2-deoxy-glucose).[1][2] Therefore, this compound is the hydrochloride salt of D-glucosamine. The primary active moiety in both GlcN.HCl and GlcN.S is D-glucosamine itself.[3] The difference lies in the salt form used to stabilize the molecule, which impacts purity, stability, and formulation.[3]

Physicochemical and Formulation Properties

The choice between hydrochloride and sulfate forms often comes down to chemical stability and the concentration of the active glucosamine base. Glucosamine hydrochloride is a more concentrated and stable form compared to glucosamine sulfate, which requires stabilization with additional salts like potassium chloride (KCl) or sodium chloride (NaCl).[3][4] This has direct implications for dosing calculations and the final formulation of a product.

FeatureD-Glucosamine Hydrochloride (GlcN.HCl)D-Glucosamine Sulfate (GlcN.S)
Purity (% Glucosamine Base) ~83%[4]~75% (2KCl stabilized)[4]
Chemical Stability Naturally stable, does not require preservatives.[3][4]Unstable on its own, requires a second stabilizer salt (e.g., KCl, NaCl).[3]
Additional Salt Content Low[4]Can contain up to 30% salt (if stabilized with NaCl).[4]
Common Source Often sourced from vegan fermentation (corn).[3]Traditionally sourced from shellfish chitin.[3][4]

Comparative Biological Activity

The core biological activity of glucosamine stems from its role as a precursor in the hexosamine biosynthetic pathway (HBP), leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc).[2][5] This molecule is essential for the synthesis of glycosaminoglycans, proteoglycans, and glycoproteins that form the extracellular matrix of tissues like articular cartilage.[1][2]

The scientific consensus suggests that the glucosamine molecule itself is the active component, and the salt form primarily serves as a delivery vehicle.[3] However, the body of research presents a nuanced picture. While many clinical trials have historically used glucosamine sulfate[3][6], some studies indicate a better efficacy for glucosamine hydrochloride in specific experimental models.[1] Conversely, other reports suggest more consistent effects with the sulfate form.[2]

Anti-Inflammatory and Chondroprotective Effects

Glucosamine exerts anti-inflammatory effects through several mechanisms, most notably the inhibition of the NF-κB signaling pathway.[[“]] This leads to a downstream reduction in the expression of pro-inflammatory cytokines (e.g., IL-1β), cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs), which are enzymes that degrade cartilage.[2][[“]][8]

Furthermore, glucosamine has been shown to modulate mitogen-activated protein kinase (MAPK) signaling pathways. In human chondrocytes stimulated with IL-1β, glucosamine can decrease the phosphorylation of JNK and p38, kinases involved in stress responses and MMP expression.[1][8]

The following tables summarize quantitative data from studies investigating the biological effects of D-glucosamine hydrochloride in cell culture models.

Table 1: Effect of Glucosamine HCl on Inflammatory Mediators in IL-1β-Stimulated Cells Data synthesized from studies on normal human chondrocytes and synoviocytes.

MediatorCell TypeGlucosamine HCl ConcentrationObserved EffectReference
**Prostaglandin E₂ (PGE₂) **Normal Chondrocytes100 µg/mlSuppressed production[9]
Nitric Oxide (NO) Normal Chondrocytes100 µg/mlPartially suppressed production[9]
MMP-1, MMP-3, MMP-13 Normal Chondrocytes100 µg/mlSuppressed production[9]
MMP-1, MMP-3, MMP-13 OA Synoviocytes100 µg/mlSuppressed production[9]
MMP-1, MMP-3, MMP-13 OA Chondrocytes100 µg/mlNo significant suppression[9]

Table 2: Antioxidant Activity of Glucosamine HCl In Vitro Data from cell-free system assays.

Antioxidant AssayGlucosamine HCl ConcentrationScavenging Activity / Reducing PowerReference
Superoxide Radical Scavenging 0.8 mg/mL~84%[10]
Hydroxyl Radical Scavenging 3.2 mg/mL~55%[10]
Reducing Power (Absorbance) 0.75 mg/mL0.632[10]

Signaling Pathways and Experimental Protocols

Key Anti-Inflammatory Signaling Pathway

Glucosamine's primary anti-inflammatory effects are mediated through the inhibition of key signaling cascades initiated by pro-inflammatory cytokines like IL-1β. By interfering with these pathways, glucosamine can reduce the expression of genes responsible for inflammation and cartilage degradation.

G cluster_nucleus Nucleus IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R IKK IKK Complex IL1R->IKK Activates MAPK JNK / p38 MAPK IL1R->MAPK Activates NFKB_Inhib IκBα IKK->NFKB_Inhib Phosphorylates for Degradation NFKB NF-κB (p65/p50) Nucleus Nucleus NFKB->Nucleus Translocation MAPK->Nucleus Translocation GlcN D-Glucosamine HCl GlcN->IKK Inhibits GlcN->MAPK Inhibits Phosphorylation COX2 COX-2, MMPs, Pro-inflammatory Cytokines label_NFKB NF-κB (in Nucleus) label_MAPK p-JNK/p-p38 (in Nucleus)

Caption: Glucosamine HCl inhibits IL-1β-induced inflammatory pathways.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a general workflow for assessing the anti-inflammatory effects of D-glucosamine hydrochloride on primary human chondrocytes.

  • Cell Culture:

    • Isolate primary human chondrocytes from articular cartilage obtained from donors undergoing total knee arthroplasty.

    • Culture cells in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

    • Use cells at passage 1 or 2 for experiments to maintain phenotype.

  • Cell Treatment:

    • Seed chondrocytes in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat cells for 2 hours with various concentrations of D-glucosamine hydrochloride (e.g., 10, 50, 100 µg/mL) dissolved in serum-free medium. Include a vehicle-only control.

    • Stimulate the cells with recombinant human IL-1β (e.g., 5 ng/mL) for 24 hours. Include an unstimulated control group.

  • Analysis of Inflammatory Mediators:

    • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and store them at -80°C.

    • ELISA: Quantify the concentration of PGE₂, MMP-1, and MMP-13 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Griess Assay: Measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent to determine NO production.

  • Data Analysis:

    • Normalize the data to the total protein content of the cell lysates from each well.

    • Perform statistical analysis using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups with the IL-1β stimulated control. A p-value < 0.05 is considered statistically significant.

G A 1. Isolate & Culture Primary Human Chondrocytes B 2. Seed Cells in Plates (24h Adhesion) A->B C 3. Serum Starvation (12-24h) B->C D 4. Pre-treatment with D-Glucosamine HCl (2h) C->D E 5. Stimulation with Pro-inflammatory Cytokine (e.g., IL-1β) (24h) D->E F 6. Collect Culture Supernatants E->F G 7. Quantify Mediators F->G H ELISA (PGE₂, MMPs) G->H I Griess Assay (Nitric Oxide) G->I J 8. Statistical Analysis H->J I->J

Caption: Workflow for an in vitro anti-inflammatory experiment.

Conclusion

References

A Comparative Analysis of 2-Amino-2-deoxyglucose Hydrochloride and N-acetylglucosamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential effects and experimental considerations of two critical amino sugars in biomedical research and drug development.

This guide provides a comprehensive comparison of 2-Amino-2-deoxyglucose hydrochloride (GlcN-HCl) and N-acetylglucosamine (GlcNAc), two closely related monosaccharides with significant, yet distinct, biological activities. For researchers, scientists, and drug development professionals, understanding these differences is paramount for designing robust experiments and interpreting results accurately. This document synthesizes experimental data on their physicochemical properties, metabolic fates, and cellular effects, offering detailed experimental protocols and visual pathways to clarify their mechanisms of action.

Physicochemical Properties

A fundamental starting point for any comparative analysis is the examination of the molecules' intrinsic properties. These characteristics influence their solubility, stability, and ultimately their bioavailability and cellular uptake.

PropertyThis compound (GlcN-HCl)N-acetylglucosamine (GlcNAc)
Synonyms D-Glucosamine HydrochlorideN-Acetyl-D-glucosamine, GlcNAc, NAG
Molecular Formula C₆H₁₄ClNO₅C₈H₁₅NO₆[1]
Molecular Weight 215.63 g/mol 221.21 g/mol [1]
Solubility Soluble in PBS (100 mg/mL)[2]25% in water[1]
Form Hydrochloride salt of glucosamine (B1671600)N-acetylated derivative of glucosamine[3]

Comparative Biological Activity and Cellular Effects

Experimental evidence reveals that GlcN-HCl and GlcNAc exert markedly different, and sometimes opposing, effects on cellular processes. These distinctions are critical for selecting the appropriate molecule for a given research question.

Effects on Chondrocytes and Cartilage Metabolism

Much of the comparative research has been conducted in the context of osteoarthritis and cartilage biology, where these amino sugars are investigated for their potential chondroprotective effects.

In studies on human articular chondrocytes, it was found that these cells actively import and metabolize glucosamine (GlcN), but not N-acetylglucosamine (GlcNAc).[4][5] This difference in uptake leads to distinct downstream effects. For instance, GlcN has been shown to non-competitively inhibit basal glucose transport, partly by depleting ATP stores.[4][5] In contrast, GlcNAc can accelerate facilitated glucose transport.[4][5]

Their effects on the synthesis of extracellular matrix components also diverge. GlcN can inhibit the synthesis of hyaluronan and sulfated glycosaminoglycans (SGAGs), while GlcNAc stimulates hyaluronan synthesis, an effect linked to the upregulation of hyaluronan synthase-2.[4][5] In long-term 3D cultures of bovine chondrocytes, both GlcN-HCl and GlcNAc, when combined with growth factors, increased cell growth and stimulated collagen II synthesis. However, only GlcNAc in combination with growth factors enhanced proteoglycan synthesis.[6]

ParameterEffect of GlcN-HClEffect of GlcNAcReference
Chondrocyte Uptake Actively imported and metabolizedNot actively imported[4][5]
Glucose Transport InhibitsStimulates[4][5]
Hyaluronan Synthesis InhibitsStimulates[4][5]
SGAG Synthesis InhibitsNo significant effect[4][5]
Cell Proliferation (Monolayer) ReducedAugmented[6]
Proteoglycan Synthesis (3D culture with GF) Smaller than with GF aloneImproved compared to GF alone[6]

Metabolic Pathways: The Hexosamine Biosynthetic Pathway

Both GlcN and GlcNAc can enter the hexosamine biosynthetic pathway (HBP), which culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[7][8] UDP-GlcNAc is a crucial substrate for N-linked and O-linked glycosylation of proteins, processes that are fundamental to protein folding, stability, and signaling.[7]

Glucosamine enters the HBP after being phosphorylated to glucosamine-6-phosphate. N-acetylglucosamine can also be phosphorylated to enter the pathway.[8] The HBP integrates nutrient status from glucose, amino acid, fatty acid, and nucleotide metabolism to regulate cellular processes.[7][9]

Hexosamine_Biosynthetic_Pathway cluster_GFAT Rate-limiting step cluster_GNA1 cluster_UAP1 Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glycolysis GlcN_6P Glucosamine-6-P Fructose_6P->GlcN_6P GFAT GFAT Fructose_6P->GFAT Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamine->GFAT GlcNAc_6P GlcNAc-6-P GlcN_6P->GlcNAc_6P GNA1 GNA1 GlcN_6P->GNA1 Acetyl_CoA Acetyl-CoA CoA CoA Acetyl_CoA->CoA Acetyl_CoA->GNA1 GlcNAc_1P GlcNAc-1-P GlcNAc_6P->GlcNAc_1P AGM1 UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc UAP1 UAP1 GlcNAc_1P->UAP1 UTP UTP PPi PPi UTP->PPi UTP->UAP1 Glycoproteins N-linked Glycosylation UDP_GlcNAc->Glycoproteins O_GlcNAc_Proteins O-GlcNAcylation UDP_GlcNAc->O_GlcNAc_Proteins GlcN Glucosamine (GlcN) GlcN->GlcN_6P HK GlcNAc N-acetylglucosamine (GlcNAc) GlcNAc->GlcNAc_6P NAGK GFAT->Glutamate GFAT->GlcN_6P GNA1->CoA GNA1->GlcNAc_6P AGM1 AGM1 UAP1->PPi UAP1->UDP_GlcNAc HK Hexokinase NAGK NAGK

Caption: The Hexosamine Biosynthetic Pathway (HBP) and Salvage Pathways for GlcN and GlcNAc.

Bioavailability and Pharmacokinetics

The route of administration and the specific salt form can influence the bioavailability of these amino sugars. Studies in rats have shown that orally administered glucosamine is rapidly absorbed, but its bioavailability is reduced due to first-pass metabolism, primarily in the gut.[10] A comparative study in horses using clinically relevant doses found that the median oral bioavailability was 9.4% for glucosamine sulphate and 6.1% for glucosamine hydrochloride.[11] Notably, synovial fluid concentrations of glucosamine were significantly higher following oral administration of glucosamine sulphate compared to glucosamine hydrochloride.[11] While direct comparative bioavailability data between GlcN-HCl and GlcNAc from the same study is limited in the provided results, it is generally reported that the bioavailability of oral glucosamine and N-acetylglucosamine is excellent.[12]

Experimental Protocols

To facilitate the replication and extension of key comparative findings, detailed methodologies are essential.

Protocol 1: Analysis of Facilitated Transport of GlcN and GlcNAc in Human Articular Chondrocytes

This protocol is based on the methodology described by Shikhman et al. (2009).[4][5]

Objective: To measure the uptake of glucosamine (GlcN) and N-acetylglucosamine (GlcNAc) by human articular chondrocytes.

Materials:

  • Human articular chondrocytes

  • [³H]GlcN and [³H]GlcNAc (radiolabeled tracers)

  • Culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid and counter

Procedure:

  • Culture human articular chondrocytes to confluence in appropriate culture plates.

  • Wash the cells with PBS to remove any residual medium.

  • Incubate the cells with culture medium containing either [³H]GlcN or [³H]GlcNAc at a defined concentration and for a specific time period.

  • After incubation, aspirate the radioactive medium and wash the cells multiple times with ice-cold PBS to stop the uptake and remove extracellular tracer.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to a scintillation vial.

  • Add scintillation fluid to the vial.

  • Measure the radioactivity using a scintillation counter to quantify the amount of tracer taken up by the cells.

  • Normalize the results to the total protein content of the cell lysate.

Experimental_Workflow_Uptake start Culture Chondrocytes wash1 Wash with PBS start->wash1 incubate Incubate with [³H]GlcN or [³H]GlcNAc wash1->incubate wash2 Wash with ice-cold PBS incubate->wash2 lyse Lyse Cells wash2->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure normalize Normalize to Protein Content measure->normalize end Quantify Uptake normalize->end

Caption: Workflow for measuring radiolabeled GlcN and GlcNAc uptake in chondrocytes.

Protocol 2: Assessment of Glycosaminoglycan (GAG) Synthesis

This protocol is adapted from methodologies used in comparative studies of GlcN and GlcNAc.[4][5]

Objective: To quantify the rate of sulfated glycosaminoglycan (SGAG) synthesis by chondrocytes in response to treatment with GlcN-HCl or GlcNAc.

Materials:

  • Human articular chondrocytes

  • Culture medium

  • GlcN-HCl and GlcNAc

  • [³⁵S]SO₄ (radiolabeled sulfate)

  • Papain digestion buffer

  • Dimethylmethylene blue (DMMB) dye solution

  • Spectrophotometer

Procedure:

  • Plate chondrocytes and allow them to adhere and grow.

  • Treat the cells with the desired concentrations of GlcN-HCl or GlcNAc for a specified duration.

  • During the last few hours of treatment, add [³⁵S]SO₄ to the culture medium to label newly synthesized SGAGs.

  • Wash the cells to remove unincorporated [³⁵S]SO₄.

  • Digest the cell layer and associated matrix with papain to release the SGAGs.

  • Quantify the total amount of SGAGs in the digest using the DMMB dye-binding assay and measuring absorbance at the appropriate wavelength.

  • Measure the radioactivity of an aliquot of the digest using a scintillation counter to determine the amount of newly synthesized, radiolabeled SGAGs.

  • Express the results as counts per minute (CPM) per microgram of total SGAG.

Summary and Conclusion

The choice between this compound and N-acetylglucosamine in a research setting is not arbitrary. Their distinct mechanisms of cellular uptake and metabolism lead to significantly different biological outcomes. GlcN-HCl appears to be more readily transported into chondrocytes where it can directly influence glucose metabolism and inhibit the synthesis of certain matrix components.[4][5] Conversely, GlcNAc may exert its effects through different pathways, including the stimulation of hyaluronan synthesis and potentially acting as a signaling molecule.[4][13]

For researchers in drug development and cell biology, these findings underscore the importance of selecting the appropriate aminosugar based on the specific cellular pathway or therapeutic target under investigation. The experimental protocols and data presented in this guide provide a foundation for making informed decisions and for the design of future studies aimed at elucidating the full spectrum of activities of these important biomolecules.

References

A Researcher's Guide to Validating the Purity of 2-Amino-2-deoxyglucose Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of 2-Amino-2-deoxyglucose hydrochloride, also known as glucosamine (B1671600) hydrochloride, is a critical step in preclinical and clinical studies. This guide provides a comparative overview of analytical methods for validating the purity of glucosamine hydrochloride samples, complete with experimental data and detailed protocols.

The United States Pharmacopeia (USP) sets standards for glucosamine hydrochloride, stipulating that it must contain not less than 98.0 percent and not more than 102.0 percent of C6H13NO5·HCl, calculated on a dried basis[1]. Key quality control parameters include tests for identification, specific rotation, pH, loss on drying, residue on ignition, and limits for impurities such as sulfate, arsenic, and heavy metals[1].

Comparative Analysis of Purity Validation Methods

A variety of analytical techniques can be employed to assess the purity of glucosamine hydrochloride. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, or high-throughput screening. The most commonly used methods include High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Principle Typical Purity (%) Advantages Disadvantages Primary Use
HPLC-UV Separation based on polarity, detection by UV absorbance at ~195 nm.[1][2]98.0 - 102.0[1]Robust, quantitative, widely available.Requires a chromophore, may have limited sensitivity for some impurities.[3]Assay and quantitative determination of glucosamine HCl.
HPLC-ELSD Separation based on polarity, detection by light scattering of nebulized particles.[4]>99Universal detection for non-volatile compounds, does not require a chromophore.Non-linear response, may be less sensitive than other detectors.Analysis of compounds lacking a UV chromophore.
HPLC with Derivatization (e.g., FMOC-Su) Chemical modification to add a fluorescent or UV-absorbing tag for enhanced detection.[5]>99High sensitivity and specificity.Requires additional sample preparation steps, potential for incomplete derivatization.[3][5]Trace analysis and quantification in complex matrices.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.QualitativeFast, non-destructive, provides structural information.[6][7]Not inherently quantitative without calibration, less sensitive for minor impurities.[6]Identification and qualitative confirmation of the compound.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed structural information and quantification.>98Highly specific, provides structural elucidation of impurities, can be quantitative (qNMR).[8][9]Lower sensitivity, requires more expensive equipment and expertise.[9][10]Structural confirmation, identification and quantification of impurities.

Experimental Protocols

This protocol is based on the USP monograph for Glucosamine Hydrochloride and is a standard method for assay determination[1].

a. Chromatographic System:

  • Column: 4.6-mm × 25-cm column containing packing L7 (a robust, octadecyl silane (B1218182) chemically bonded to porous silica (B1680970) or ceramic micro-particles)[1].

  • Mobile Phase: A mixture of Phosphate buffer and acetonitrile (B52724) (3:2). The buffer is prepared by mixing 1.0 mL of phosphoric acid with 2 L of water and adjusting the pH to 3.0 with potassium hydroxide[1].

  • Flow Rate: 1.0 mL/min[4].

  • Detector: UV detector set at 195 nm[1].

  • Injection Volume: 10 µL.

b. Standard Preparation:

  • Dissolve an accurately weighed quantity of USP Glucosamine Hydrochloride Reference Standard (RS) in water to obtain a solution with a known concentration of about 1.0 mg/mL[1].

c. Assay Preparation:

  • Accurately weigh about 100 mg of the Glucosamine Hydrochloride sample and transfer it to a 100-mL volumetric flask[1].

  • Dissolve in 30 mL of water, shake by mechanical means, and then dilute with water to volume and mix[1].

d. Procedure:

  • Inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

  • Record the chromatograms and measure the peak areas for the major peaks.

  • The retention time of the major peak in the chromatogram of the Assay preparation should correspond to that in the chromatogram of the Standard preparation[1].

  • Calculate the percentage of glucosamine hydrochloride in the sample.

This method is suitable for the rapid identification and qualitative assessment of glucosamine hydrochloride.

a. Sample Preparation:

  • Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the glucosamine hydrochloride sample with 100 mg of dry, IR-grade KBr[6].

  • Grind the mixture to a fine powder and press it into a thin, translucent pellet using a mechanical press[6].

b. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum in the mid-infrared region (typically 4000-400 cm⁻¹)[11].

c. Interpretation:

  • Compare the obtained spectrum with a reference spectrum of pure glucosamine hydrochloride. Key characteristic absorption bands for glucosamine HCl include O-H and N-H stretching between 3370 and 3300 cm⁻¹, an NH₂ band at approximately 1615 cm⁻¹, and a secondary alcohol -OH band around 1094 cm⁻¹[12].

Visualizing the Workflow and Purity Assessment Logic

The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between different analytical tests.

Experimental_Workflow Sample Glucosamine HCl Sample Visual Visual Inspection (Appearance, Color) Sample->Visual Physical Physical Tests (pH, Specific Rotation) Sample->Physical LOD_ROI Gravimetric Tests (Loss on Drying, Residue on Ignition) Sample->LOD_ROI Qualitative Qualitative Analysis Sample->Qualitative Quantitative Quantitative Analysis Sample->Quantitative Impurity Impurity Profiling (Heavy Metals, Sulfate) Sample->Impurity Report Purity Validation Report Visual->Report Physical->Report LOD_ROI->Report FTIR FTIR Spectroscopy Qualitative->FTIR NMR_Qual NMR Spectroscopy (Structure Confirmation) Qualitative->NMR_Qual HPLC_Assay HPLC Assay (Purity & Quantitation) Quantitative->HPLC_Assay FTIR->Report NMR_Qual->Report HPLC_Assay->Report Impurity->Report

Caption: Experimental workflow for the comprehensive purity validation of Glucosamine HCl.

Purity_Assessment_Logic Identity Identity Confirmed? (FTIR, NMR, HPLC Rt) Assay Assay (98.0-102.0%)? (HPLC) Identity->Assay Yes Fail Sample Fails Purity Validation Identity->Fail No Physical_Specs Physical Specs Met? (pH, Rotation, LOD, ROI) Assay->Physical_Specs Yes Assay->Fail No Impurity_Limits Impurities Below Limits? (Sulfate, Heavy Metals) Physical_Specs->Impurity_Limits Yes Physical_Specs->Fail No Pass Sample Passes Purity Validation Impurity_Limits->Pass Yes Impurity_Limits->Fail No

Caption: Logical decision flow for assessing the purity of a Glucosamine HCl sample.

By employing a combination of these analytical techniques and following standardized protocols, researchers can confidently validate the purity of their this compound samples, ensuring the integrity and reliability of their scientific investigations.

References

A Comparative Guide to 2-Amino-2-deoxyglucose Hydrochloride: Performance and Experimental Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-Amino-2-deoxyglucose hydrochloride (Glucosamine HCl) with key alternatives, namely 2-Deoxy-D-glucose (2-DG) and N-acetylglucosamine (GlcNAc). It is designed for researchers, scientists, and drug development professionals to facilitate an informed selection of compounds for experimental studies by presenting objective performance data, detailed protocols, and pathway visualizations.

Section 1: Mechanisms of Action - A Comparative Overview

The biological effects of Glucosamine (B1671600) HCl, 2-DG, and GlcNAc are rooted in their distinct interactions with cellular glucose metabolism. While structurally similar to glucose, each compound engages different pathways, leading to unique downstream consequences.

This compound (Glucosamine HCl) primarily acts as a substrate for the Hexosamine Biosynthesis Pathway (HBP).[1][2] By entering this pathway, it is converted to UDP-N-acetylglucosamine (UDP-GlcNAc), a critical building block for glycosaminoglycans and a substrate for O- and N-linked glycosylation of proteins.[1][3] This mechanism is central to its roles in cartilage health and protein modification.[4] Glucosamine HCl has also demonstrated antioxidant properties by scavenging free radicals and anti-inflammatory effects by inhibiting the production of mediators like prostaglandin (B15479496) E2 and certain matrix metalloproteases (MMPs).[5][6][7]

2-Deoxy-D-glucose (2-DG) , in contrast, is a potent inhibitor of glycolysis.[8][9] As a glucose mimic, it is transported into the cell and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG6P).[10][11] However, 2-DG6P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation.[10][11] This accumulation competitively inhibits hexokinase, effectively halting the glycolytic pathway and leading to ATP depletion, endoplasmic reticulum stress, and ultimately, cell death, particularly in cells highly dependent on glycolysis, such as cancer cells.[9][10][12]

N-acetylglucosamine (GlcNAc) , like Glucosamine HCl, also serves as a substrate for the HBP.[13][14] It can be salvaged into the pathway, contributing to the pool of UDP-GlcNAc.[1] However, its entry into the HBP bypasses the initial steps required by glucose, and its metabolic effects can differ from those of glucosamine.[13] Studies suggest GlcNAc has chondroprotective and anti-inflammatory activities, potentially with a lower impact on glucose metabolism and insulin (B600854) resistance compared to glucosamine.[13][15]

Hexosamine_Biosynthesis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Glycolysis GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc Glycosylation Protein Glycosylation (O-GlcNAc, N-Glycans) UDPGlcNAc->Glycosylation GlcN Glucosamine (Glucosamine HCl) GlcN->GlcN6P Hexokinase GlcNAc N-acetylglucosamine (GlcNAc) GlcNAc->GlcNAc6P NAGK Glycolysis_Inhibition cluster_cell Intracellular Space Glucose_in Glucose (extracellular) Glucose_cell Glucose (intracellular) Glucose_in->Glucose_cell GLUT Transporter G6P Glucose-6-Phosphate Glucose_cell->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PGI Glycolysis Further Glycolysis (ATP Production) F6P->Glycolysis TwoDG_in 2-Deoxy-D-glucose (2-DG) TwoDG_cell 2-DG (intracellular) TwoDG_in->TwoDG_cell GLUT Transporter TwoDG6P 2-DG-6-Phosphate (Accumulates) TwoDG_cell->TwoDG6P Hexokinase TwoDG6P->G6P Feedback Inhibition TwoDG6P->F6P Inhibition Experimental_Workflow Culture 1. Cell Culture (Plate cells) Treat 2. Compound Treatment (e.g., Glucosamine HCl, 2-DG) Culture->Treat Incubate 3. Incubation (24h, 48h, etc.) Treat->Incubate Assay 4. Perform Assay (e.g., MTT, Western Blot, etc.) Incubate->Assay Collect 5. Data Collection (Plate Reader, Imager) Assay->Collect Analyze 6. Data Analysis (Normalization, Statistics) Collect->Analyze

References

2-Amino-2-deoxyglucose Hydrochloride: A Comparative Guide for Use as a Control in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Amino-2-deoxyglucose hydrochloride (GlcN-HCl) with other common controls used in metabolic research. The information presented is supported by experimental data to assist in the selection of appropriate controls for studying cellular metabolism.

Introduction

2-Amino-2-deoxyglucose, commonly known as glucosamine (B1671600), is an amino sugar that serves as a fundamental building block for the biosynthesis of glycosylated proteins and lipids. In its hydrochloride salt form (GlcN-HCl), it is frequently used in metabolic studies. Unlike its close structural analog glucose, which is a primary fuel for cellular energy production, GlcN-HCl enters cellular metabolism through the hexosamine biosynthesis pathway (HBP). This distinction makes it a valuable tool for dissecting specific metabolic pathways. When used as a control, GlcN-HCl can help researchers differentiate the effects of experimental compounds on glycolysis versus the HBP and its downstream processes like O-GlcNAcylation.

Comparison with Alternative Controls

The choice of a control substance in metabolic studies is critical for the correct interpretation of experimental results. GlcN-HCl offers distinct advantages and disadvantages compared to other commonly used controls such as glucose, N-acetylglucosamine (GlcNAc), and 2-deoxy-D-glucose (2-DG).

Feature2-Amino-2-deoxyglucose HCl (GlcN-HCl)D-GlucoseN-Acetylglucosamine (GlcNAc)2-Deoxy-D-glucose (2-DG)
Primary Metabolic Pathway Enters the Hexosamine Biosynthesis Pathway (HBP) directly, bypassing the rate-limiting step.Primarily enters Glycolysis and the Pentose Phosphate Pathway.Enters the HBP via the salvage pathway.Enters Glycolysis and is phosphorylated, but cannot be further metabolized.
Effect on Glycolysis Can inhibit glycolysis, in part by competing with glucose for hexokinase and depleting cellular ATP.[1][2][3]The primary substrate for glycolysis, leading to ATP production.Has been shown to accelerate facilitated glucose transport.[3]A competitive inhibitor of hexokinase, potently inhibiting glycolysis.[1]
Effect on HBP Flux Directly increases flux through the HBP.Increases HBP flux, but is subject to regulation at the rate-limiting enzyme GFAT.Increases flux through the HBP's salvage pathway.Can diminish UDP-GlcNAc generation as glucose is depleted.
Effect on O-GlcNAcylation Increases protein O-GlcNAcylation.Can increase O-GlcNAcylation, particularly under high glucose conditions.[4]Can increase protein O-GlcNAcylation.Can lead to decreased O-GlcNAcylation.
Effect on Cellular ATP Levels Can cause a dose-dependent depletion of cellular ATP.[1][2][5][6]Primary source for cellular ATP production.Can reduce cellular ATP levels, but to a lesser extent than glucosamine.[6]Depletes cellular ATP by being trapped as 2-DG-6-phosphate.[1]
Use as a Control - Negative control for glycolysis-dependent effects.- Positive control for HBP activation and O-GlcNAcylation.- Positive control for glycolysis and general cellular energy metabolism.- Alternative control for HBP activation, with different transport and metabolic entry points compared to GlcN.- Positive control for glycolytic inhibition.

Experimental Data

Quantitative Effects on Cellular ATP Levels

Studies have demonstrated that GlcN-HCl can significantly reduce intracellular ATP concentrations in a dose-dependent manner. This is in stark contrast to glucose, which increases ATP production.

TreatmentCell TypeConcentration% Change in ATP vs. ControlReference
GlucosamineVascular Smooth Muscle Cells12 mM~30% decrease[2]
Glucosamine3T3-L1 Adipocytes2 mM~20% decrease[5]
Glucosamine3T3-L1 Adipocytes20 mM~80% decrease[5]
GlucosamineEmbryonic Chick Muscle Cells23 mM~36% decrease[6]
N-AcetylglucosamineEmbryonic Chick Muscle Cells23 mM~27% decrease[6]

Note: The control condition in these experiments was typically standard glucose-containing media.

Differential Effects on Substrate Oxidation

Research has shown that while glucosamine does not affect glucose oxidation, it can alter the utilization of other energy sources.

Substrate OxidationEffect of Glucosamine
Glucose OxidationNo significant effect
Pyruvate OxidationSignificantly decreased
Lactate OxidationSignificantly decreased
Palmitate OxidationSignificantly increased

Experimental Protocols

Protocol 1: Assessment of Cellular ATP Levels

This protocol provides a method to compare the effects of GlcN-HCl and a test compound on cellular ATP levels.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HepG2, 3T3-L1) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing one of the following:

    • Vehicle control (e.g., PBS or DMSO).

    • D-Glucose (e.g., 5 mM, as a positive control for ATP production).

    • This compound (e.g., 5 mM, as a control for ATP depletion).

    • Test compound at various concentrations.

  • Incubate the cells for the desired time period (e.g., 24 hours).

2. ATP Measurement:

  • After incubation, remove the medium and wash the cells once with PBS.

  • Lyse the cells using a suitable lysis buffer compatible with the ATP assay kit.

  • Measure the ATP concentration in the cell lysates using a commercial bioluminescence-based ATP assay kit according to the manufacturer's instructions.

  • Normalize the ATP levels to the total protein concentration in each well, determined using a BCA or Bradford protein assay.

3. Data Analysis:

  • Express the ATP levels as a percentage of the vehicle control.

  • Compare the effects of the test compound to those of D-Glucose and GlcN-HCl.

Protocol 2: Analysis of O-GlcNAcylation by Western Blot

This protocol details a method to assess changes in total protein O-GlcNAcylation in response to GlcN-HCl.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency in 6-well plates.

  • Treat the cells with:

    • Vehicle control.

    • D-Glucose (e.g., 25 mM, high glucose control).

    • This compound (e.g., 2 mM).

    • Test compound.

  • Incubate for 24-48 hours.

2. Protein Extraction:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3. Western Blot Analysis:

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

4. Densitometry Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the O-GlcNAc signal to the loading control.

Visualizations

Caption: Metabolic fate of Glucose vs. GlcN-HCl.

experimental_workflow cluster_treatments Experimental Groups cluster_assays Examples of Assays start Start: Seed Cells treatment Treatment Addition start->treatment control Vehicle Control glucose D-Glucose Control glcnhcl GlcN-HCl Control compound Test Compound incubation Incubation (e.g., 24h) endpoint Endpoint Assays incubation->endpoint atp_assay ATP Levels western O-GlcNAcylation (Western Blot) flux Metabolic Flux (e.g., Seahorse) analysis Data Analysis & Comparison

References

A Comparative Analysis of Glucosamine Hydrochloride and Glucosamine Sulfate on Chondrocyte Function

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in-vitro effects of 2-Amino-2-deoxyglucose hydrochloride (Glucosamine HCl) and Glucosamine (B1671600) Sulfate (B86663) on chondrocytes, the resident cells of cartilage. This document synthesizes experimental data on cellular viability, gene expression, and matrix synthesis, offering a detailed examination of their differential impacts.

This guide presents quantitative data in structured tables for ease of comparison, details the experimental protocols for key cited studies, and includes visualizations of relevant signaling pathways and experimental workflows to elucidate the mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies comparing the effects of Glucosamine HCl and Glucosamine Sulfate on chondrocytes.

Table 1: Effects on Chondrocyte Viability and Proliferation

ParameterGlucosamine Hydrochloride (Glucosamine HCl)Glucosamine SulfateCitation
Chondrocyte Viability No major change at 0.02-2 mg/mL; significant decrease at 4 mg/mL, suggesting toxicity at high concentrations.Generally well-tolerated with some studies showing a slight increase in metabolic activity at certain concentrations.[1]
Chondrocyte Proliferation Dose- and time-dependent increase in chondrocyte viability.Promotes matrix production while limiting cellular proliferation without affecting cell viability within an optimal concentration range.[2][3]

Table 2: Effects on Extracellular Matrix Synthesis

ParameterGlucosamine Hydrochloride (Glucosamine HCl)Glucosamine SulfateCitation
Glycosaminoglycan (GAG) Release (IL-1β induced) Reduced s-GAG release.Showed the highest inhibitory effect on s-GAG release.[1][4]
Collagen Synthesis Stimulates neosynthesis of collagen in cell cultures.In combination with chondroitin (B13769445) sulfate, upregulates collagen synthesis.[5]
Hyaluronan (HA) Release (IL-1β induced) Inhibited HA release.Demonstrated the most significant inhibition of HA release.[4]

Table 3: Effects on Gene Expression (in IL-1β stimulated chondrocytes)

GeneGlucosamine Hydrochloride (Glucosamine HCl)Glucosamine SulfateCitation
MMP-3 Reduced expression; showed the greatest inhibitory effect.Reduced expression.[4][6]
MMP-13 Reduced expression.Reduced expression; showed the highest inhibitory effect.[4][6]
ADAMTS-4 Decreased mRNA levels.Not explicitly detailed in the provided results.[1]
ADAMTS-5 Decreased mRNA levels.Not explicitly detailed in the provided results.[1]
Aggrecan (AGG) No significant effect on reversing IL-1β induced reduction.No significant effect on reversing IL-1β induced reduction.[4][6]
SOX9 No significant effect on reversing IL-1β induced reduction.No significant effect on reversing IL-1β induced reduction.[4][6]
TGF-β1 Upregulated mRNA levels.Not explicitly detailed in the provided results.[2]

Table 4: Effects on Inflammatory Markers (in IL-1β stimulated chondrocytes)

MarkerGlucosamine Hydrochloride (Glucosamine HCl)Glucosamine SulfateCitation
Prostaglandin E2 (PGE2) Release Reduced release.Not explicitly detailed in the provided results.[1]
Nitric Oxide (NO) Release Reduced release.Not explicitly detailed in the provided results.[1][7]
IL-6 and TNF-α Decreased levels in a dose-dependent manner.Not explicitly detailed in the provided results.[8]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in this guide, allowing for replication and further investigation.

Chondrocyte Isolation and Culture

Primary chondrocytes are isolated from articular cartilage (e.g., bovine or human). The cartilage is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase. Isolated chondrocytes are then cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For three-dimensional culture, chondrocytes can be encapsulated in hydrogels like alginate.[2][6][9][10]

Cell Viability Assay (MTT Assay)

Chondrocytes are seeded in 96-well plates and treated with varying concentrations of Glucosamine HCl or Glucosamine Sulfate for specified time periods. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Gene Expression Analysis (Real-Time PCR)

Total RNA is extracted from treated and control chondrocytes using a suitable RNA isolation kit. The RNA is then reverse-transcribed into complementary DNA (cDNA). Real-time PCR is performed using gene-specific primers for target genes (e.g., MMP-3, MMP-13, AGG, SOX9) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.[2][4][6]

Glycosaminoglycan (GAG) Quantification

The amount of sulfated GAGs released into the culture medium and retained in the cartilage explants or cell lysates is quantified using a dimethylmethylene blue (DMMB) dye-binding assay. A standard curve is generated using known concentrations of chondroitin sulfate. The absorbance is measured spectrophotometrically, and the GAG concentration is determined by interpolating from the standard curve.[1][10]

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of glucosamine's effects on chondrocytes.

G General Experimental Workflow for In-Vitro Chondrocyte Studies A Chondrocyte Isolation (e.g., from articular cartilage) B Cell Culture (Monolayer or 3D culture) A->B C Treatment with Glucosamine HCl or Glucosamine Sulfate (with or without inflammatory stimulus like IL-1β) B->C D Analysis of Cellular Responses C->D E Cell Viability/Proliferation (e.g., MTT Assay) D->E F Gene Expression Analysis (e.g., RT-PCR) D->F G Matrix Production Quantification (e.g., DMMB Assay for GAGs) D->G H Inflammatory Marker Measurement (e.g., ELISA for PGE2) D->H

Caption: A generalized workflow for studying the effects of glucosamine compounds on chondrocytes in vitro.

G Simplified NF-κB Signaling Pathway in Chondrocytes cluster_0 Cytoplasm cluster_1 Nucleus IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65_IkB NF-κB (p50/p65)-IκB (Inactive) NFkB_p50_p65 NF-κB (p50/p65) (Active) NFkB_p50_p65_IkB->NFkB_p50_p65 IκB Degradation NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation DNA DNA NFkB_p50_p65_nuc->DNA ProInflammatory_Genes Pro-inflammatory Genes (e.g., MMPs, ADAMTS, COX-2) DNA->ProInflammatory_Genes Transcription IL1 IL-1β IL1->IL1R Glucosamine Glucosamine Glucosamine->IKK Inhibits

Caption: The inhibitory effect of glucosamine on the IL-1β-induced NF-κB signaling pathway in chondrocytes.

G Simplified Wnt/β-catenin Signaling Pathway in Chondrocytes cluster_0 Cytoplasm cluster_1 Nucleus Frizzled Frizzled Receptor GSK3b GSK-3β Frizzled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates beta_catenin_p Phosphorylated β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Proliferation_Genes Proliferation Genes (e.g., Cyclin D1) TCF_LEF->Proliferation_Genes Transcription Wnt Wnt Wnt->Frizzled Glucosamine Glucosamine Glucosamine->Wnt Promotes

Caption: Glucosamine may promote chondrocyte proliferation via the Wnt/β-catenin signaling pathway.

Concluding Remarks

The available in-vitro evidence suggests that both Glucosamine Hydrochloride and Glucosamine Sulfate exert beneficial effects on chondrocytes, particularly in an inflammatory environment. Both forms demonstrate anti-catabolic properties by inhibiting the expression of matrix-degrading enzymes and reducing inflammatory mediators.

Notably, some studies suggest a superior effect of Glucosamine Sulfate in inhibiting the release of GAG and HA and the expression of MMP-13 in IL-1β stimulated chondrocytes.[4][6] Conversely, Glucosamine HCl appeared to be more potent in reducing MMP-3 expression.[4][6] It is important to consider that the majority of clinical trials have been conducted with Glucosamine Sulfate.[11][12]

The differential effects may be attributed to the presence of the sulfate moiety in Glucosamine Sulfate, which is a crucial component for the synthesis of sulfated GAGs. However, the hydrochloride form offers a more concentrated source of glucosamine.[11] The choice between these two forms for therapeutic development may depend on the specific desired outcome, whether it be potent anti-inflammatory action or direct support for matrix synthesis. Further head-to-head in-vivo studies are warranted to fully elucidate the comparative efficacy of these two glucosamine salts.

References

A Comparative Guide to Analytical Methods for the Separation of 2-Amino-2-deoxyglucose hydrochloride from Other Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of 2-Amino-2-deoxyglucose hydrochloride (Glucosamine HCl) from other monosaccharides is a critical analytical challenge. This guide provides a detailed comparison of the most effective analytical techniques, supported by experimental data and protocols, to aid in the selection of the most appropriate method for your specific application.

The primary methods for the separation of glucosamine (B1671600) from other monosaccharides include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each technique offers distinct advantages in terms of sensitivity, resolution, and sample throughput.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including amino sugars like glucosamine. It separates monosaccharides based on their acidity at high pH, and the pulsed amperometric detection allows for direct and sensitive detection without the need for derivatization.

Key Performance Parameters of HPAEC-PAD for Glucosamine Analysis

ParameterValueReference
ColumnDionex CarboPac-PA20 (3 x 150 mm)[1]
Guard ColumnDionex Amino Trap (3 x 30 mm) & CarboPac-PA20 (3 x 30 mm)[1]
EluentGradient elution with Potassium Hydroxide (B78521) (KOH)[1][2]
Flow Rate0.5 mL/min[1]
DetectionPulsed Amperometric Detection (PAD)[1][2]
Limit of Detection (LOD)0.1 µg/mL[1][3]
Linearity Range0.1 - 1 µg/mL[1][3]
Correlation Coefficient (R²)0.99[1][3]
Sample Throughput~7.5 min per sample[2]

Experimental Protocol: HPAEC-PAD for Glucosamine in the Presence of Chondroitin (B13769445) Sulfate (B86663) [1][2]

  • Sample Preparation:

    • For solid samples (e.g., dietary supplements), dissolve in deionized (DI) water using an ultrasonic bath until fully dispersed.

    • For liquid samples, degas under vacuum and dilute with DI water.

    • Centrifuge an aliquot of the sample solution at 16,000 x g for 20 minutes.

    • Dilute the supernatant to a target concentration of approximately 10 µM (1.8 µg/mL) Glucosamine for injection.

  • Chromatographic Conditions:

    • System: Dionex ICS-3000 or ICS-5000 system.

    • Columns: Dionex Amino Trap guard column (3x30mm), Dionex CarboPac-PA20 guard column (3x30mm), and a Dionex CarboPac-PA20 analytical column (3x150mm).

    • Mobile Phase: Use an eluent generator with an EGC II KOH cartridge to produce a potassium hydroxide gradient.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Maintain column at a constant temperature (e.g., 30 °C).

  • Detection:

    • Employ a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode.

    • Use a standard quadruple-potential waveform for carbohydrate detection.

High-Performance Liquid Chromatography (HPLC)

HPLC offers versatility in separating glucosamine through different modes of chromatography, including Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase ion-pairing. The choice of detector, such as Evaporative Light Scattering Detector (ELSD), Corona Charged Aerosol Detector (Corona CAD), or Refractive Index (RI) detector, is crucial as glucosamine lacks a strong UV chromophore.

Comparison of HPLC Methods for Glucosamine Analysis

ParameterHILIC-ELSD/Corona CADReversed-Phase Ion-Pairing HPLC-RIHPLC with Pre-column Derivatization (Fluorescence)
Column Zwitter-ionic HILIC columnC18 column (e.g., MetaChem Inertsil ODS-3)C18 column
Mobile Phase Acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) bufferMethanol and aqueous octanesulfonate solutionAcetonitrile and aqueous buffer
Detector ELSD or Corona CADRefractive Index (RI)Fluorescence Detector
Run Time ~6-20 minutes[4][5]VariableVariable
LOD/LOQ LOD: 20 µg/mL, LOQ: 80 µg/mL (Glucosamine HCl)[5]Not specifiedNot specified
Linearity Range 0.4 to 2.5 mg/mL[5]Not specifiedNot specified

Experimental Protocol: HILIC-HPLC-Corona CAD for Glucosamine [4]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing glucosamine in the mobile phase diluent.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC column (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60% acetonitrile and 40% of 85 mM ammonium acetate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Detection:

    • Use a Corona Charged Aerosol Detector for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of monosaccharides, offering high resolution and sensitivity. However, it requires a derivatization step to make the non-volatile sugars amenable to gas chromatography.

Key Aspects of GC-MS Analysis of Glucosamine

ParameterDescriptionReference
Derivatization Necessary to increase volatility. Common methods include trimethylsilylation or acetylation to form O-methyloxime acetates.[6][7][8][8]
Column Capillary columns such as OV-101 or SE-54 provide good separation of amino sugars.[8]
Detection Mass Spectrometry (MS) allows for unambiguous identification and quantification.[9]
Sensitivity High sensitivity, with detection limits in the picomole range (e.g., <30 pmol).[8]

Experimental Protocol: GC-MS with Derivatization [8]

  • Hydrolysis and Isolation:

    • Hydrolyze the sample with 6 N HCl at 100°C for 4.5 hours to release monosaccharides.

    • Isolate the amino sugars from the hydrolysate using ion-exchange chromatography.

  • Derivatization:

    • Convert the isolated amino sugars to their O-methyloxime acetate derivatives.[8] This often involves a two-step reaction, first with hydroxylamine (B1172632) hydrochloride followed by an acetylating agent like acetic anhydride.[10]

  • GC-MS Analysis:

    • Column: SE-54 capillary column.

    • Injection: Use a splitless injection mode for high sensitivity.

    • Carrier Gas: Helium.

    • Temperature Program: Optimize the temperature ramp to achieve separation of the derivatized monosaccharides.

    • Detection: Use a mass spectrometer in either full scan or selected ion monitoring (SIM) mode for detection and quantification.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. For neutral and amino sugars, derivatization with a charged or fluorescent tag is often necessary for both separation and sensitive detection.

Performance Characteristics of CE for Monosaccharide Analysis

ParameterDescriptionReference
Derivatization Labeling with a charged fluorophore like 8-aminopyrene-1,3,6-trisulfonate (APTS) is common for neutral and amino sugars.[11][11]
Separation Principle Separation is based on the differential migration of the charged derivatives in a capillary under an electric field.[12]
Detection Laser-Induced Fluorescence (LIF) provides high sensitivity for fluorescently labeled monosaccharides. Indirect UV detection can be used for underivatized sugars.[11][12][11][12]
Analysis Time Rapid separations, often under 30 minutes.[12]
LOD Detection limits are typically in the low micromolar range (e.g., 0.026 - 0.088 mM for neutral sugars).[12]

Experimental Protocol: CE with Pre-column Derivatization [11]

  • Hydrolysis:

    • Hydrolyze the sample using trifluoroacetic acid for neutral sugars and hydrochloric acid for amino sugars to liberate the monosaccharides.

  • Derivatization:

    • Label the hydrolysate containing the neutral and amino sugars with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonate (APTS).

  • CE Analysis:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution, for example, 10 mM benzoate (B1203000) with 0.5 mM MTAB at pH 12.0 for underivatized sugars.[12]

    • Applied Voltage: A high voltage (e.g., -20 kV) is applied across the capillary.

    • Detection: Use a laser-induced fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the analysis of monosaccharides, including glucosamine, from a complex sample.

Monosaccharide Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Quantification Sample Complex Sample (e.g., Dietary Supplement, Biological Matrix) Hydrolysis Acid Hydrolysis (if polysaccharide) Sample->Hydrolysis Extraction Extraction / Cleanup (e.g., SPE, Centrifugation) Hydrolysis->Extraction Derivatization Derivatization (for GC and some CE/HPLC methods) Extraction->Derivatization Optional Separation Chromatographic / Electrophoretic Separation Extraction->Separation Derivatization->Separation Detection Detection (PAD, MS, ELSD, FLD, RI) Separation->Detection DataAnalysis Data Analysis (Quantification, Identification) Detection->DataAnalysis Result Results DataAnalysis->Result

References

Safety Operating Guide

Proper Disposal of 2-Amino-2-deoxyglucose Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 2-Amino-2-deoxyglucose hydrochloride, also known as D-Glucosamine hydrochloride, understanding the correct disposal procedures is paramount. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and associated contaminated materials, ensuring compliance with general laboratory safety standards.

Hazard Assessment and Regulatory Compliance

This compound is classified in some safety data sheets (SDS) as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to prevent its release into the environment. Disposal must adhere to all applicable federal, state, and local regulations[2]. Laboratory personnel are responsible for correctly identifying and segregating chemical waste[3].

Quantitative Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The following table summarizes the GHS classification for this compound according to available safety data sheets.

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
Data sourced from supplier safety data sheets[1].

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the proper disposal of this compound and contaminated materials.

Waste Identification and Segregation
  • Solid Waste: Unused or expired this compound powder should be treated as chemical waste.

  • Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that are contaminated with the compound should be disposed of as solid chemical waste[4]. Broken glassware must be placed in a puncture-resistant container specifically designated for contaminated sharps[3].

  • Aqueous Solutions: Given its high aquatic toxicity, aqueous solutions containing this compound should not be disposed of down the drain[3][5][6]. These solutions must be collected as aqueous chemical waste.

Waste Collection and Storage
  • Containers: Use only appropriate, chemically compatible, and leak-proof containers for waste collection[4][7]. Ensure containers are kept securely closed when not in use[3].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[3][4].

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA)[3]. This area should be away from general laboratory traffic and incompatible chemicals[7].

  • Storage Limits: Be mindful of the maximum volume of hazardous waste allowed in an SAA, which is typically 55 gallons[3][8].

Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is approaching full (no more than 90% capacity) or has been stored for the maximum allowed time (e.g., 90 days in some jurisdictions), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal[4].

  • Documentation: Complete any required waste disposal forms accurately, detailing the contents of the waste container[3].

  • Professional Disposal: The collected waste will be transported to a licensed hazardous waste disposal facility for appropriate treatment and disposal in accordance with regulatory requirements[4].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Storage & Handling cluster_3 Final Disposal start Identify 2-Amino-2-deoxyglucose hydrochloride Waste is_solid Solid Waste? (powder, contaminated debris) start->is_solid is_liquid Aqueous Solution? is_solid->is_liquid No solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Aqueous Waste Container is_liquid->liquid_waste Yes store_waste Store in Designated Satellite Accumulation Area (SAA) solid_waste->store_waste liquid_waste->store_waste check_full Container >90% Full or Storage Time Limit Reached? store_waste->check_full contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes end Disposal by Licensed Facility contact_ehs->end

References

Personal protective equipment for handling 2-Amino-2-deoxyglucose hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2-Amino-2-deoxyglucose hydrochloride in a laboratory setting. It is designed to be a primary resource for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe and effective handling.

Note on Conflicting Hazard Information: Safety Data Sheets (SDS) for this compound show some inconsistencies. While some classify it as non-hazardous[1][2], others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[3]. Therefore, a conservative approach is recommended, treating the substance as potentially hazardous.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any specific experimental protocol. However, the following minimum PPE is recommended for handling this compound in a powder form and in solution.[4][5][6]

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile gloves. For extensive handling, consider double-gloving.[4][7]Protects against skin contact and absorption.
Eye Protection Safety glasses with side shields are the minimum requirement.[4] For procedures with a splash hazard, safety goggles are recommended.[5][6]Protects eyes from airborne powder and splashes.
Body Protection A standard laboratory coat should be worn and kept buttoned.[4][6]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. If creating dust, work in a fume hood or use a NIOSH-approved respirator.[5][7]Prevents inhalation of the powder, which could be harmful if swallowed.[3]
Footwear Closed-toe shoes must be worn in the laboratory at all times.[4]Protects feet from spills and falling objects.

Handling and Disposal Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials.

Weighing and Preparation of Solutions:

  • Handle the solid powder in a well-ventilated area. If there is a risk of generating dust, use a chemical fume hood.

  • To prevent inhalation, avoid creating dust.[2]

  • Use a dedicated, clean spatula and weighing vessel.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing. Aqueous solutions can be prepared by dissolving the solid directly in aqueous buffers.[8]

Spill Management:

  • For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]

  • For liquid spills, absorb with an inert material and place in a labeled container for disposal.

  • After cleanup, decontaminate the area with a suitable cleaning agent.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[3]

  • Given its potential aquatic toxicity, do not allow it to enter drains or waterways.[3]

Experimental Workflow

G Figure 1: Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Don Personal Protective Equipment (PPE) b Prepare work area (e.g., fume hood) a->b c Retrieve from storage b->c d Weigh powder c->d e Prepare solution d->e f Decontaminate work area and equipment e->f g Dispose of waste f->g h Remove and dispose of PPE g->h i Wash hands thoroughly h->i

Figure 1: Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.